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  • Product: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride
  • CAS: 1889401-88-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Introduction: The Significance of Fluorinated Pyrazole Sulfonyl Chlorides in Modern Drug Discovery The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Pyrazole Sulfonyl Chlorides in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the myriad of fluorine-containing heterocyclic compounds, fluorinated pyrazoles have emerged as a privileged motif in a multitude of commercial drugs and agrochemicals.[2][3]

The target molecule of this guide, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, represents a highly valuable and reactive intermediate for the synthesis of a diverse array of bioactive compounds. The pyrazole core provides a stable aromatic platform, while the sulfonyl chloride functional group serves as a versatile handle for the introduction of various sulfonamide and sulfonate ester moieties, which are prevalent in numerous therapeutic agents. The presence of the fluorine atom at the 5-position is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to its downstream derivatives.

This technical guide provides a comprehensive overview of a proposed synthetic strategy for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and analogous transformations reported in the peer-reviewed literature.

A Proposed Two-Stage Synthetic Strategy

The synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride can be logically approached through a two-stage process. The first stage focuses on the construction of the key intermediate, 5-fluoro-1-methyl-1H-pyrazole. The second stage involves the regioselective introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring.

Synthetic_Pathway Starting_Materials Commercially Available Starting Materials Intermediate 5-fluoro-1-methyl-1H-pyrazole Starting_Materials->Intermediate Stage 1: Pyrazole Ring Formation & Fluorination Target_Molecule 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride Intermediate->Target_Molecule Stage 2: Chlorosulfonylation

Caption: A high-level overview of the proposed two-stage synthetic strategy.

Stage 1: Synthesis of 5-fluoro-1-methyl-1H-pyrazole

The initial objective is to construct the 5-fluoro-1-methyl-1H-pyrazole core. A plausible and efficient method involves the cyclization of a suitable precursor followed by fluorination. A well-established route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this synthesis, we will adapt this classical approach, followed by a direct fluorination step.

Step 1.1: Synthesis of 1-methyl-1H-pyrazole

The synthesis commences with the formation of the parent 1-methyl-1H-pyrazole. This can be readily achieved by the reaction of malondialdehyde or its synthetic equivalent with methylhydrazine.

Stage_1 cluster_0 Step 1.1: Pyrazole Formation Malondialdehyde Malondialdehyde 1_methyl_pyrazole 1-methyl-1H-pyrazole Malondialdehyde->1_methyl_pyrazole Condensation/Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->1_methyl_pyrazole Condensation/Cyclization

Caption: The formation of the 1-methyl-1H-pyrazole core.

Step 1.2: Direct Fluorination of 1-methyl-1H-pyrazole

The introduction of the fluorine atom at the 5-position of the pyrazole ring can be accomplished through direct fluorination. Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) are known to be effective for the fluorination of various heterocyclic systems.[4] The regioselectivity of this reaction is crucial and is often directed by the electronic properties of the pyrazole ring.

Step_1_2 cluster_1 Step 1.2: Electrophilic Fluorination 1_methyl_pyrazole 1-methyl-1H-pyrazole 5_fluoro_pyrazole 5-fluoro-1-methyl-1H-pyrazole 1_methyl_pyrazole->5_fluoro_pyrazole Electrophilic Aromatic Substitution NFSI N-Fluorobenzenesulfonimide (NFSI) NFSI->5_fluoro_pyrazole Electrophilic Aromatic Substitution

Caption: Introduction of the fluorine atom at the C5 position.

Experimental Protocol for Stage 1

Materials and Reagents:

ReagentCAS NumberMolecular Weight
Malondialdehyde bis(dimethyl acetal)102-52-3164.20 g/mol
Methylhydrazine60-34-446.07 g/mol
N-Fluorobenzenesulfonimide (NFSI)133745-75-2315.26 g/mol
Acetonitrile (anhydrous)75-05-841.05 g/mol
Hydrochloric acid7647-01-036.46 g/mol
Sodium bicarbonate144-55-884.01 g/mol
Dichloromethane75-09-284.93 g/mol
Magnesium sulfate (anhydrous)7487-88-9120.37 g/mol

Step 1.1: Synthesis of 1-methyl-1H-pyrazole

  • To a stirred solution of malondialdehyde bis(dimethyl acetal) (1.0 eq) in a suitable solvent such as aqueous ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture with hydrochloric acid to facilitate the cyclization.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-methyl-1H-pyrazole, which can be purified by distillation.

Step 1.2: Synthesis of 5-fluoro-1-methyl-1H-pyrazole

  • Dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a flask equipped with a nitrogen inlet.

  • Add N-fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-methyl-1H-pyrazole.

Stage 2: Chlorosulfonylation of 5-fluoro-1-methyl-1H-pyrazole

The final stage of the synthesis involves the introduction of the sulfonyl chloride group at the C4 position of the 5-fluoro-1-methyl-1H-pyrazole intermediate. This can be achieved through a direct chlorosulfonylation reaction using chlorosulfonic acid.[5]

Stage_2 cluster_2 Stage 2: Chlorosulfonylation 5_fluoro_pyrazole 5-fluoro-1-methyl-1H-pyrazole Target_Molecule 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride 5_fluoro_pyrazole->Target_Molecule Electrophilic Aromatic Substitution Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->Target_Molecule Electrophilic Aromatic Substitution

Caption: The final chlorosulfonylation step to yield the target molecule.

Experimental Protocol for Stage 2

Materials and Reagents:

ReagentCAS NumberMolecular Weight
5-fluoro-1-methyl-1H-pyrazole(Not readily available)100.09 g/mol (calculated)
Chlorosulfonic acid7790-94-5116.52 g/mol
Thionyl chloride7719-09-7118.97 g/mol
Chloroform (anhydrous)67-66-3119.38 g/mol

Procedure:

  • In a fume hood, carefully add chlorosulfonic acid (5.0 eq) to a stirred solution of 5-fluoro-1-methyl-1H-pyrazole (1.0 eq) in anhydrous chloroform at 0 °C under a nitrogen atmosphere.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.

  • Cool the reaction mixture and slowly add thionyl chloride (1.2 eq) at 60 °C over a period of 20-30 minutes.

  • Continue stirring at 60 °C for an additional 2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Data Summary

CompoundStructureMolecular FormulaMolecular Weight
1-methyl-1H-pyrazoleC₄H₆N₂82.11 g/mol
5-fluoro-1-methyl-1H-pyrazoleC₄H₅FN₂100.09 g/mol
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chlorideC₄H₄ClFN₂O₂S198.60 g/mol

Trustworthiness and Self-Validating Systems

The described protocols are designed to be self-validating through the use of standard analytical techniques at each stage. Thin-layer chromatography and gas chromatography-mass spectrometry are essential for monitoring reaction progress and purity. The structure and identity of the intermediate and final product should be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

Conclusion

This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. By leveraging established methodologies for pyrazole synthesis, electrophilic fluorination, and chlorosulfonylation, this guide provides a clear and actionable pathway for researchers in the fields of medicinal chemistry and drug development to access this valuable synthetic intermediate. The successful synthesis of this compound will undoubtedly facilitate the discovery and development of novel therapeutic agents and agrochemicals with improved properties.

References

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2023, November 28). In Wikipedia. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 8). MDPI. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025, October 16). ResearchGate. [Link]

  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018, November 19). Thieme. [Link]

  • Decarboxylative Halogenation of Organic Compounds. (2016, August 29). PMC - NIH. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). PMC. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). ACS Publications. [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2007, March 2). Wiley Online Library. [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives. (1990, January 17).
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022, June 22). Frontiers. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2020). eGrove. [Link]

  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. (n.d.). ECHA. [Link]

  • A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides. (2007, June 7).
  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. (2016, January). ResearchGate. [Link]

  • Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (2019, December). ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020, April 20). Wiley Online Library. [Link]

  • Methyl 5-(chlorosulfonyl)-1-methyl-1h-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. [Link]

  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (2011). Revue Roumaine de Chimie. [Link]

  • 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). ECHA. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017, December 11). Ommega Online. [Link]

  • 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. (2007, January). ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Modern Chemistry The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "priv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] The strategic introduction of a fluorine atom and a sulfonyl chloride functional group onto the 1-methyl-1H-pyrazole core creates 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, a highly reactive and versatile building block. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development. Fluorinated pyrazoles, in particular, have seen a surge in interest due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity to biological targets.[2][3]

Physicochemical Properties

PropertyValueSource
CAS Number 1889401-88-0[4]
Molecular Formula C4H4ClFN2O2SInferred
Molecular Weight 198.60 g/mol Inferred
Appearance White to yellow or brown solid[5]
Purity ≥98%[5]
Storage Keep in a dark place, sealed in dry, room temperature[5]

Synthesis and Molecular Architecture

The synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves a multi-step sequence, starting with the formation of the pyrazole ring, followed by fluorination and subsequent sulfonyl chloride installation.

A general synthetic approach can be outlined as follows:

  • Pyrazole Ring Formation: The pyrazole core is often constructed via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, this would involve a methylated hydrazine.

  • Fluorination: The introduction of the fluorine atom at the 5-position is a critical step. Direct fluorination of pyrazoles can be challenging and may result in a mixture of products.[6] More controlled methods are often employed, which can include utilizing fluorinated building blocks or specific fluorinating reagents.

  • Sulfonylation: The final step is the introduction of the sulfonyl chloride group at the 4-position. This is commonly achieved by reacting the pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to facilitate the reaction.[7]

Experimental Protocol: General Synthesis of Pyrazole-4-sulfonyl Chlorides [7]

  • Step 1: Dissolution. The substituted pyrazole is dissolved in a suitable solvent, such as chloroform.

  • Step 2: Chlorosulfonation. The pyrazole solution is slowly added to a stirred solution of chlorosulfonic acid in the same solvent at a controlled temperature (e.g., 0 °C) under an inert atmosphere.

  • Step 3: Heating. The reaction mixture is then heated (e.g., to 60 °C) and stirred for several hours to ensure complete reaction.

  • Step 4: Addition of Thionyl Chloride. Thionyl chloride is added to the reaction mixture, and heating is continued for a couple more hours.

  • Step 5: Work-up. The reaction is carefully quenched with cold water or an ice-water mixture. The organic layer is separated, washed, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.

  • Step 6: Purification. The crude product can be further purified by techniques such as column chromatography or recrystallization.

G cluster_synthesis Synthetic Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole 1,3-Dicarbonyl->1-Methyl-1H-pyrazole Condensation Methylhydrazine Methylhydrazine Methylhydrazine->1-Methyl-1H-pyrazole 5-Fluoro-1-methyl-1H-pyrazole 5-Fluoro-1-methyl-1H-pyrazole 1-Methyl-1H-pyrazole->5-Fluoro-1-methyl-1H-pyrazole Fluorination Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor) Fluorinating_Agent->5-Fluoro-1-methyl-1H-pyrazole Target_Molecule 5-fluoro-1-methyl-1H-pyrazole -4-sulfonyl chloride 5-Fluoro-1-methyl-1H-pyrazole->Target_Molecule Sulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Target_Molecule Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Target_Molecule

Caption: Generalized synthetic workflow for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Reactivity and Mechanistic Insights

The reactivity of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the fluorinated pyrazole ring. This makes it highly susceptible to nucleophilic attack.

The fluorine atom at the 5-position further enhances the electrophilicity of the sulfonyl group through its inductive electron-withdrawing effect. This increased reactivity can be advantageous in facilitating reactions with a wide range of nucleophiles.

Key Reactions:

  • Sulfonamide Formation: The most common application of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Pyrazole sulfonamides are a prominent class of compounds with diverse biological activities.[7]

  • Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. This is a valuable transformation as it converts a poor leaving group (hydroxyl) into a good leaving group (sulfonate).

  • Other Nucleophilic Substitutions: The chloride can be displaced by a variety of other nucleophiles, such as thiols and azides, to generate a diverse array of functionalized pyrazole derivatives.

G cluster_reactivity Key Reactions Target_Molecule 5-fluoro-1-methyl-1H-pyrazole -4-sulfonyl chloride Sulfonamide Pyrazole Sulfonamide Target_Molecule->Sulfonamide Nucleophilic Substitution Sulfonate_Ester Pyrazole Sulfonate Ester Target_Molecule->Sulfonate_Ester Nucleophilic Substitution Substituted_Pyrazole Substituted Pyrazole Derivatives Target_Molecule->Substituted_Pyrazole Nucleophilic Substitution Amine Primary/Secondary Amine (R2NH) Amine->Sulfonamide Alcohol Alcohol (ROH) Alcohol->Sulfonate_Ester Nucleophile Other Nucleophiles (e.g., RSH, NaN3) Nucleophile->Substituted_Pyrazole

Caption: Reactivity profile of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a key component in numerous pharmaceuticals and agrochemicals. The introduction of fluorine can significantly enhance their biological activity and pharmacokinetic properties. 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride serves as a crucial intermediate for the synthesis of these advanced molecules.

  • Medicinal Chemistry: Pyrazole-sulfonamide derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The fluorine atom can improve metabolic stability by blocking sites of oxidation and can also enhance binding to target proteins through favorable electrostatic interactions.[3] This makes the title compound a valuable tool for lead optimization in drug discovery programs.

  • Agrochemicals: Fluorinated pyrazoles are also prominent in the development of modern pesticides and herbicides. The unique properties of fluorine can lead to increased efficacy and selectivity of these agents.

Safety and Handling

As with all sulfonyl chlorides, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is classified as a substance that causes severe skin burns and eye damage.[4] It is also harmful if swallowed, in contact with skin, or if inhaled.[4]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemically resistant gloves

  • Protective clothing

  • A properly fitted respirator if ventilation is inadequate

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a valuable and highly reactive building block for the synthesis of complex and biologically active molecules. Its unique combination of a fluorinated pyrazole core and a sulfonyl chloride functional group makes it a powerful tool for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory.

References

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). Retrieved from [Link]

  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2021, February 23). Frontiers in Chemistry. Retrieved from [Link]

  • New Synthesis of Fluorinated Pyrazoles | Organic Letters. (2010, September 15). Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Omega. Retrieved from [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. (2020, December 31). Retrieved from [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters. (2022, March 28). Retrieved from [Link]

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2024, September 1). IUCrData. Retrieved from [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. (2020). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Novel 3-benzoylbenzofurans and their pyrazole derivatives as potent HIV-1 inhibitors that target reverse transcriptase, protease and entry. (2025, February 5). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020, March 20). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022, August 24). Molecules. Retrieved from [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024, March 13). RSC Advances. Retrieved from [Link]

  • 5-methyl-1h-pyrazole-4-sulfonyl chloride (C4H5ClN2O2S) - PubChemLite. (n.d.). Retrieved from [Link]

  • 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (2011, July 1). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2022, June 29). Molecules. Retrieved from [Link]

Sources

Foundational

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS number and structure

5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride: A Strategic Building Block in Pharmaceutical and Agrochemical Design As a Senior Application Scientist in drug discovery and synthetic methodology, I approach the integr...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride: A Strategic Building Block in Pharmaceutical and Agrochemical Design

As a Senior Application Scientist in drug discovery and synthetic methodology, I approach the integration of novel building blocks not merely as a series of chemical steps, but as a strategic structural intervention. 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a highly specialized, electrophilic intermediate that has become indispensable in the synthesis of bioactive sulfonamides.

This technical guide deconstructs the physicochemical profile, structural causality, and field-proven synthetic protocols associated with this compound, providing a comprehensive framework for researchers and drug development professionals.

Physicochemical Profiling & Quantitative Data

Before deploying any building block in a synthetic pipeline, a rigorous understanding of its fundamental properties is required. The quantitative data for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is summarized in Table 1 below.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride
CAS Number 1[1]
Molecular Formula C₄H₄ClFN₂O₂S[1]
Molecular Weight 198.60 g/mol
Monoisotopic Mass 197.9666 Da[1]
SMILES CN1C(=C(C=N1)S(=O)(=O)Cl)F[1]
Structural Class Halogenated Heterocyclic Sulfonyl Chloride

Structural Causality: Why This Specific Scaffold?

In medicinal chemistry, every functional group must serve a distinct purpose. The architecture of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is deliberately engineered to optimize downstream pharmacokinetics and target engagement:

  • The Pyrazole Core: Pyrazoles are privileged scaffolds that offer excellent hydrogen-bonding capabilities and planar aromaticity, making them ideal for fitting into tight enzymatic binding pockets[2].

  • The 5-Fluoro Substituent: Fluorine is highly electronegative. Its strategic placement at the C5 position serves two purposes:

    • Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism at a typically vulnerable site on the pyrazole ring.

    • Electronic Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent sulfonamide (once synthesized), which is critical for coordinating with metal ions in metalloenzymes (e.g., the zinc ion in Carbonic Anhydrases)[3].

  • The 1-Methyl Group: Unsubstituted pyrazoles undergo rapid annular tautomerization, which complicates Structure-Activity Relationship (SAR) analysis. The N-methyl group locks the tautomeric state, ensuring predictable regioselectivity and consistent receptor binding[2].

  • The 4-Sulfonyl Chloride: This highly reactive electrophilic center allows for rapid, high-yield coupling with diverse primary and secondary amines to generate stable sulfonamide pharmacophores[2].

Mechanistic Role in Drug Discovery & Agrochemicals

The sulfonamide derivatives generated from this building block are actively deployed across multiple therapeutic and agricultural domains:

  • Anti-Inflammatory NAAA Inhibitors: Pyrazole sulfonamides have been identified as a novel class of non-covalent inhibitors targeting human N-acylethanolamine-hydrolyzing acid amidase (NAAA). By preventing the breakdown of endogenous anti-inflammatory lipids, these compounds offer a highly potent, systemically available therapeutic avenue[4].

  • Carbonic Anhydrase (CA) Inhibitors: The sulfonamide moiety is a classic zinc-binding pharmacophore. Pyrazole-4-sulfonamides exhibit highly specific inhibition profiles against various human CA isoforms, which are critical targets in glaucoma, epilepsy, and oncology[3].

  • Antiproliferative Agents: Recent SAR studies have demonstrated that diversely substituted pyrazole-4-sulfonamides exhibit significant in vitro antiproliferative activity against human monocytic leukemia cell lines[2].

  • Agrochemical Fungicides: In the agricultural sector, fluorinated pyrazoles are the foundational building blocks for modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad), which are essential for global crop protection[5].

G A 5-Fluoro-1-methyl-1H-pyrazole- 4-sulfonyl chloride C Sulfonamidation Reaction (DIPEA, DCM, 25°C) A->C B Amine Nucleophile (Primary/Secondary) B->C D Pyrazole-4-sulfonamide Pharmacophore C->D High Yield E In Vitro Biological Screening (e.g., NAAA, CA Isoforms) D->E F SAR & Lead Optimization (Metabolic Stability) E->F

Figure 1: Logical workflow for the integration of the pyrazole-4-sulfonyl chloride building block.

Experimental Methodology: Self-Validating Sulfonamidation Protocol

To transform 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride into a bioactive sulfonamide, a highly controlled, regioselective protocol is required. The following step-by-step methodology is engineered as a self-validating system to prevent side reactions such as hydrolysis or bis-sulfonylation[2].

Objective: Synthesis of 5-fluoro-1-methylpyrazole-4-sulfonamide derivatives.

Step 1: Nucleophile Activation (0–5 °C)

  • Action: Dissolve the target primary or secondary amine (1.05 eq) in anhydrous dichloromethane (DCM, 5 vol). Slowly add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Causality: DIPEA is explicitly chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride. DCM provides excellent solvation while remaining chemically inert.

Step 2: Electrophilic Addition (25–30 °C)

  • Action: Dissolve 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM (5 vol). Add this solution dropwise to the amine mixture, maintaining the internal temperature between 25–30 °C. Stir the reaction mass for 16 hours.

  • Causality: Dropwise addition controls the exothermic nature of the sulfonamidation. Maintaining ambient temperature prevents thermal degradation of the sulfonyl chloride and minimizes the thermodynamic drive toward unwanted polysulfonylation[2].

Step 3: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction progress via Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: The complete disappearance of the UV-active sulfonyl chloride spot on the TLC plate, coupled with the emergence of the exact[M+H]⁺ mass peak in the LC-MS trace, provides immediate, definitive validation of conversion.

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction mass by adding cold water (10 vol) and stir vigorously for 10 minutes. Allow the phases to separate and collect the lower organic layer.

  • Causality: Cold water safely hydrolyzes any unreacted, residual sulfonyl chloride into a highly water-soluble sulfonic acid, effectively partitioning it away from the organic product phase[2].

Step 5: Desiccation and Purification

  • Action: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Causality: Removing trace water is critical to prevent product degradation during storage. Column chromatography ensures the complete removal of DIPEA salts and trace impurities, yielding a >95% pure compound ready for high-throughput biological screening.

References

  • 1889401-88-0 (C4H4ClFN2O2S) - PubChemLite Source: uni.lu URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: nih.gov URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: acs.org URL:[Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source: tandfonline.com URL:[Link]

  • Source: google.

Sources

Exploratory

A Technical Guide to the Synthesis and Spectroscopic Characterization of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of 5-fluoro-1-methyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. Pyrazole and sulfonamide moieties are prevalent in a multitude of pharmacologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1] This document outlines a robust synthetic protocol and provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The experimental choices and data interpretation are explained to provide researchers with a practical and scientifically grounded resource for their work with this and related compounds.

Introduction: The Significance of Fluorinated Pyrazole Sulfonyl Chlorides

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms, a structure that is a cornerstone in the design of a wide range of pharmaceuticals.[2][3] When functionalized with a sulfonyl chloride group, pyrazoles become versatile intermediates for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4]

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Consequently, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride represents a valuable synthon for the development of novel therapeutic agents.

This guide provides a detailed protocol for the synthesis of this key intermediate and a thorough analysis of its spectroscopic characteristics, enabling unambiguous identification and quality control.

Synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the chlorosulfonation of a corresponding pyrazole precursor.[2] The following protocol is a proposed synthetic route for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride based on established methodologies.

Experimental Protocol

Step 1: Synthesis of 1-methyl-5-fluoropyrazole

The synthesis of the pyrazole core can be achieved through various methods, including the cyclization of appropriately substituted precursors. For this guide, we will assume the availability of 1-methyl-5-fluoropyrazole as the starting material.

Step 2: Chlorosulfonation of 1-methyl-5-fluoropyrazole

  • In a fume hood, equip a two-necked round-bottom flask with a dropping funnel and a magnetic stirrer.

  • Place chlorosulfonic acid (5 equivalents) in the flask and cool to 0 °C in an ice bath.

  • Slowly add 1-methyl-5-fluoropyrazole (1 equivalent) to the stirred chlorosulfonic acid.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 12 hours.

  • Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

  • The resulting precipitate, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, is then collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

  • Controlled Temperature: The initial cooling to 0 °C is crucial to control the exothermic reaction between the pyrazole and chlorosulfonic acid. The subsequent heating provides the necessary activation energy for the sulfonation to occur at the C4 position of the pyrazole ring.

  • Ice Quenching: Quenching the reaction mixture on ice hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1-methyl-5-fluoropyrazole Reaction Chlorosulfonation 0 °C to 60 °C, 12 h Start->Reaction Reagent Chlorosulfonic Acid (ClSO3H) (5 eq.) Reagent->Reaction Quench Ice Water Quench Reaction->Quench Product 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride Quench->Product

Caption: Synthetic workflow for the preparation of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. The following sections detail the expected data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, 1H, 13C, and 19F NMR will provide key structural information.

Predicted NMR Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1H~3.9 - 4.1s-N-CH3
1H~7.8 - 8.0d3JHF ≈ 2-4H-3
13C~38 - 40q1JCH ≈ 140N-CH3
13C~110 - 115d2JCF ≈ 15-20C-4
13C~140 - 145d2JCF ≈ 10-15C-3
13C~150 - 155d1JCF ≈ 250-260C-5
19F~ -120 to -130s-C-F

Note: Predicted chemical shifts are relative to TMS for 1H and 13C, and CFCl3 for 19F, and are based on data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Rationale for Predicted NMR Data:

  • 1H NMR: The N-methyl protons are expected to appear as a singlet in the upfield region. The single proton on the pyrazole ring (H-3) will be downfield due to the electron-withdrawing effects of the adjacent nitrogen and the sulfonyl chloride group. It is expected to show a doublet splitting due to coupling with the fluorine atom at C-5 (3JHF).

  • 13C NMR: The N-methyl carbon will be in the aliphatic region. The pyrazole ring carbons will be in the aromatic region. The carbon directly attached to fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (1JCF) and will be significantly downfield. The other ring carbons will show smaller two-bond (2JCF) or three-bond (3JCF) couplings to fluorine.

  • 19F NMR: A single resonance is expected for the fluorine atom attached to the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
~3100MediumC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic, CH3)
~1380 & ~1180StrongAsymmetric and symmetric SO2 stretch (sulfonyl chloride)
~1500 - 1600MediumC=N and C=C stretch (pyrazole ring)
~1100 - 1200StrongC-F stretch

Rationale for Predicted IR Data:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. The C-F bond stretch also typically gives a strong absorption. The aromatic C-H and ring stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, electron ionization (EI) or electrospray ionization (ESI) can be used.

Predicted Mass Spectrometry Data

  • Molecular Ion (M+•): m/z ≈ 212 (for 35Cl) and 214 (for 37Cl) in an approximate 3:1 ratio.

  • Major Fragment Ions:

    • m/z ≈ 177: Loss of Cl

    • m/z ≈ 148: Loss of SO2

    • m/z ≈ 113: Loss of SO2Cl

Predicted Fragmentation Pathway

Fragmentation_Pathway Parent [M]+• m/z ≈ 212/214 Frag1 [M-Cl]+ m/z ≈ 177 Parent->Frag1 - Cl• Frag2 [M-SO2]+• m/z ≈ 148 Parent->Frag2 - SO2 Frag3 [M-SO2Cl]+ m/z ≈ 113 Frag1->Frag3 - SO2

Caption: Predicted mass spectrometry fragmentation pathway for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and spectroscopic characterization of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. The outlined synthetic protocol is based on well-established chemical transformations, and the predicted spectroscopic data are derived from the analysis of closely related structures. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis, identification, and utilization of this important fluorinated building block in the creation of novel bioactive molecules.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link][2][3]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link][1]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ResearchGate. [Link][4]

  • Synthesis and Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. ChemInform. [Link]

  • Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry. [Link]

  • Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Chemistry – A European Journal. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry. [Link]

  • FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

  • MS 4 and MS 5 mass spectra of ions from MPZ sample. ResearchGate. [Link]

  • 1H-Pyrazole-4-sulfonyl chloride, 1-methyl- - ChemBK. ChemBK. [Link]

  • 5-methyl-1h-pyrazole-4-sulfonyl chloride (C4H5ClN2O2S). PubChemLite. [Link]

  • 5-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride. NextSDS. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. 化源网. [Link]

  • Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. ResearchGate. [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

Sources

Foundational

Reactivity and Stability Profile of 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride: A Technical Guide for Advanced Synthesis

Executive Summary 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1889401-88-0) is a highly specialized electrophilic building block widely utilized in the development of pharmaceuticals and agrochemicals[1]. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1889401-88-0) is a highly specialized electrophilic building block widely utilized in the development of pharmaceuticals and agrochemicals[1]. The integration of a pyrazole core with a fluorine atom and a sulfonyl chloride group creates a molecule with unique electronic properties. This whitepaper provides an in-depth analysis of its reactivity, hydrolytic stability, and the causal mechanisms that dictate its handling. By understanding these principles, researchers can design self-validating experimental workflows that maximize synthetic yield while mitigating reagent degradation.

Structural and Electronic Determinants of Reactivity

The chemical behavior of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is governed by the synergistic electronic effects of its functional groups:

  • The Pyrazole Scaffold: Provides a rigid, nitrogen-containing heteroaromatic ring that is prevalent in kinase inhibitors and crop protection agents.

  • The 5-Fluoro Substituent: Fluorine is highly electronegative. Through strong inductive withdrawal ( −I effect), it pulls electron density away from the pyrazole ring.

  • The 4-Sulfonyl Chloride Group: The primary reactive center.

Mechanistic Causality: The electron-deficient nature of the fluorinated pyrazole ring drastically increases the electrophilicity of the sulfonyl sulfur atom. This electronic activation makes the S-Cl bond highly susceptible to nucleophilic attack. While this is highly advantageous for rapid sulfonamide synthesis (2[2]), it simultaneously renders the molecule extremely vulnerable to background hydrolysis by atmospheric moisture (3[3]).

Reactivity A 5-Fluoro-1-methyl-1H-pyrazole -4-sulfonyl chloride B Nucleophilic Attack (Amines/Alcohols) A->B Target Reaction (Anhydrous) C Hydrolysis (Moisture/H2O) A->C Competing Pathway D Target Sulfonamides /Sulfonates B->D High Yield E Sulfonic Acid + HCl (Degradation) C->E Loss of Reagent

Fig 1. Divergent reactivity pathways of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Stability and Degradation Kinetics

Heteroaromatic sulfonyl chlorides are notoriously unstable in the presence of water. Research indicates that introducing electron-withdrawing substituents significantly accelerates their hydrolytic degradation[3]. When exposed to moisture, the compound undergoes rapid hydrolysis, liberating corrosive hydrogen chloride (HCl) gas and forming the unreactive sulfonic acid derivative[4].

Quantitative Stability Profile

The table below summarizes the kinetic stability trends of heteroaromatic sulfonyl chlorides based on their electronic environments, highlighting the extreme sensitivity of fluorinated pyrazole derivatives.

Table 1: Kinetic Stability Trends of Heteroaromatic Sulfonyl Chlorides

Substituent Electronic NatureExample ScaffoldApprox. Half-Life (Aqueous/Organic, 25°C)Primary Degradation Pathway
Electron-Donating6-tert-butoxy-pyridine-3-sulfonyl chloride> 2 monthsStable / Slow Hydrolysis
NeutralPyridine-3-sulfonyl chloride~ 1 monthHydrolysis
Electron-Withdrawing2-cyano-pyridine-3-sulfonyl chloride< 2 weeksRapid Hydrolysis / SO 2​ Extrusion
Highly Electron-Withdrawing 5-Fluoro-pyrazole-4-sulfonyl chloride < 12 hours Violent Hydrolysis

Note: Data extrapolated from established stability studies on heteroaromatic sulfonyl halides[3].

Storage and Handling Directives

Due to its propensity to react violently with water and cause severe skin burns[4], this reagent must be handled under strictly controlled conditions:

  • Atmosphere: Must be stored and handled under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Long-term storage requires refrigeration (2°C to 8°C) or freezing (-20°C) to suppress kinetic degradation pathways.

Synthetic Applications: Sulfonamide Formation

The primary application of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is the synthesis of complex sulfonamides. To achieve high yields, the reaction environment must be engineered to favor the amine nucleophile over ambient moisture.

Table 2: Optimized Reaction Parameters for Sulfonamide Synthesis

ParameterOptimal ChoiceCausal Rationale
Solvent Dichloromethane (DCM) or THFAprotic, easily dried, and provides an excellent solubility profile for pyrazole derivatives, protecting the reagent from aqueous micro-environments (5[5]).
Base N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base; efficiently neutralizes the HCl byproduct without competing for the highly electrophilic sulfonyl center.
Temperature 0°C warming to Room TempKinetically controls the highly exothermic S-N bond formation, minimizing the risk of side reactions or thermal degradation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and prevent the loss of high-value amine nucleophiles, the following protocols establish a self-validating workflow .

Workflow S1 1. Quality Check (1H NMR) S2 2. Anhydrous Setup (Schlenk Line) S1->S2 S3 3. Dropwise Addition (0°C) S2->S3 S4 4. In-Process Control (LC-MS) S3->S4 S5 5. Aqueous Quench & Extraction S4->S5

Fig 2. Self-validating experimental workflow for moisture-sensitive sulfonyl chlorides.

Protocol A: Reagent Integrity Validation ( 1 H NMR Assay)

Causality: Sulfonyl chlorides frequently degrade during transit or improper storage. Running a reaction with hydrolyzed starting material guarantees failure. This validation step confirms reagent integrity prior to synthesis.

  • Preparation: Under an argon atmosphere, dissolve 5 mg of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride in 0.5 mL of anhydrous CDCl 3​ .

  • Transfer: Transfer the solution to an NMR tube previously flushed with argon and seal immediately with a septum cap.

  • Acquisition: Acquire a standard 1 H NMR spectrum.

  • Validation Criteria: Confirm the sharp signals of the pyrazole C3-H and N-CH 3​ protons. Crucially, verify the absence of a broad downfield singlet (>10 ppm). The presence of this peak indicates the formation of the sulfonic acid (-SO 3​ H) degradation product. If present at >5%, the reagent must be discarded or repurified.

Protocol B: Anhydrous Synthesis of Target Sulfonamides

Causality: The S-N bond formation is exothermic and competes directly with hydrolysis. Pre-cooling the system and utilizing a non-nucleophilic base kinetically favors the desired nucleophilic attack while safely neutralizing the corrosive HCl byproduct.

  • System Purge: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Attach to a Schlenk line and purge with argon for 15 minutes.

  • Amine Preparation: Add the target amine (1.0 equiv) and anhydrous DIPEA (2.5 equiv) to the flask. Add anhydrous DCM to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic reaction.

  • Reagent Solvation: In a separate dry vial, dissolve the validated 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM.

  • Addition: Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10 minutes to prevent localized heating.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via LC-MS or TLC (typically complete within 1–2 hours).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude sulfonamide.

References

  • Chemical Substance Information: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. NextSDS. 1

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. 3

  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. WUR eDepot. 2

  • SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. Thermo Fisher Scientific. 4

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. 5

Sources

Exploratory

Fluorinated Pyrazole Sulfonyl Chlorides: A Technical Whitepaper on Synthesis, Reactivity, and Pharmacological Applications

Executive Summary The convergence of fluorine chemistry and pyrazole scaffolds has generated a paradigm shift in modern drug discovery and agrochemistry. By functionalizing these privileged heterocycles with sulfonyl chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The convergence of fluorine chemistry and pyrazole scaffolds has generated a paradigm shift in modern drug discovery and agrochemistry. By functionalizing these privileged heterocycles with sulfonyl chloride groups, researchers unlock a highly reactive electrophilic hub capable of rapidly generating diverse sulfonamide libraries. This whitepaper provides an in-depth technical analysis of the mechanistic rationale behind these structures, details a self-validating synthetic protocol for their generation, and evaluates their quantitative pharmacological impact.

The Mechanistic Rationale: Scaffold, Substitution, and Reactivity

The Pyrazole Core as a Privileged Scaffold

Pyrazoles are five-membered nitrogen-containing heterocycles characterized by exceptional structural versatility. Their intrinsic capacity to engage in hydrogen bonding, π -stacking, and transition-metal coordination makes them an indispensable pharmacophore in targeted drug design 1. Numerous FDA-approved therapeutics, ranging from kinase inhibitors to anti-inflammatory agents, rely on the pyrazole core to anchor securely into complex protein binding pockets 2.

The Strategic Incorporation of Fluorine

Fluorine is the most electronegative element, and its strategic incorporation dramatically alters a molecule's physicochemical and pharmacokinetic profile. It is estimated that 30–50% of all active pharmaceutical components currently under development contain fluorinated moieties [[3]](). The robust carbon–fluorine bond resists oxidative metabolism (e.g., degradation by Cytochrome P450 enzymes), while its high lipophilicity (LogP) significantly enhances cellular membrane permeation and overall bioavailability 4.

Sulfonyl Chlorides as Electrophilic Hubs

To translate these optimized scaffolds into functional drugs, the fluorinated pyrazole ring is typically functionalized with a sulfonyl chloride group ( −SO2​Cl ). This highly reactive electrophile serves as the critical linchpin for synthesizing sulfonamides—a functional group that acts as a transition-state analog for peptide hydrolysis and serves as a potent zinc-binding pharmacophore in numerous biological targets 5.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of fluorinated pyrazole sulfonamides requires strict control over reaction conditions to prevent the hydrolysis of the highly sensitive sulfonyl chloride intermediate.

G A Fluorinated 1,3-Diketone + Hydrazine B Cyclocondensation (Exothermic, 25-35°C) A->B C Trifluoromethyl Pyrazole Intermediate B->C Ring Closure D Chlorosulfonation (ClSO3H, CHCl3, 0°C -> 60°C) C->D E Fluorinated Pyrazole Sulfonyl Chloride D->E Electrophilic Aromatic Substitution F Amine Coupling (DIPEA, CH2Cl2, 25°C) E->F G Bioactive Fluorinated Pyrazole Sulfonamide F->G Sulfonamide Bond Formation

Synthetic workflow from fluorinated diketones to bioactive pyrazole sulfonamides.

Standardized Protocol: Chlorosulfonation of Fluorinated Pyrazoles

The direct chlorosulfonation of pyrazoles is a delicate electrophilic aromatic substitution. The following protocol integrates causality and self-validation to ensure high fidelity and yield.

Reagents:

  • Fluorinated pyrazole precursor (1.0 eq)

  • Chlorosulfonic acid ( ClSO3​H ) (~5.5 eq)

  • Thionyl chloride ( SOCl2​ ) (1.3 eq)

  • Chloroform ( CHCl3​ ) and Dichloromethane ( CH2​Cl2​ )

Step-by-Step Workflow & Causality:

  • Electrophilic Attack (0 °C to 60 °C): Dissolve the pyrazole in CHCl3​ and add ClSO3​H dropwise at 0 °C under a nitrogen atmosphere.

    • Causality: The initial reaction is highly exothermic; initiating at 0 °C prevents uncontrolled degradation and charring. The mixture is then gradually heated to 60 °C for 10 hours to drive the substitution 6.

  • Equilibrium Shift via SOCl2​ : Add SOCl2​ at 60 °C and stir for an additional 2 hours.

    • Causality: Chlorosulfonation often stalls at a sulfonic acid intermediate due to the reversible nature of the reaction and the generation of acidic byproducts. SOCl2​ acts as an aggressive chlorinating agent that converts any residual sulfonic acid into the desired sulfonyl chloride, pushing the equilibrium entirely to completion 6.

  • Kinetic Quenching: Cool the mixture to 0–10 °C and pour it into a vigorously stirred biphasic mixture of CH2​Cl2​ and ice-cold water.

    • Causality: Sulfonyl chlorides are highly sensitive to aqueous hydrolysis, which reverts them to useless sulfonic acids. By using ice-cold water, the hydrolysis pathway is kinetically frozen, allowing the lipophilic sulfonyl chloride to partition safely into the organic layer 5.

System Validation Checkpoints:

  • In-Process Validation: TLC monitoring (Hexane:EtOAc). The complete disappearance of the starting material spot validates the success of the electrophilic substitution.

  • Post-Workup Validation: Perform FT-IR spectroscopy on the dried organic extract. The presence of sharp asymmetric and symmetric SO2​ stretching bands at ~1370 cm−1 and ~1170 cm−1 , combined with the absence of a broad -OH stretch (>3000 cm−1 ), confirms the structural integrity of the sulfonyl chloride and validates that aqueous hydrolysis was successfully avoided.

Pharmacological Target Data: Carbonic Anhydrase Inhibition

Fluorinated pyrazole sulfonamides synthesized via these sulfonyl chloride intermediates have shown exceptional promise as selective inhibitors of human Carbonic Anhydrase (hCA), particularly the tumor-associated isoforms hCA IX and hCA XII.

Pathway Drug Fluorinated Pyrazole Sulfonamide Interaction Zn2+ Coordination via Sulfonamide NH- Drug->Interaction Fluorine Fluorine-Protein Hydrophobic Interactions Drug->Fluorine Target Carbonic Anhydrase (hCA IX / XII) Outcome Tumor Acidification Reversal & Apoptosis Target->Outcome Enzyme Inhibition Interaction->Target Fluorine->Target

Mechanism of action for fluorinated pyrazole sulfonamides inhibiting hCA IX/XII.

Quantitative Structure-Activity Relationship (SAR)

Recent structural studies highlight how specific substitution patterns on the pyrazole ring dictate isoform selectivity. Table 1 summarizes the inhibitory profiles of novel pyrazole-based benzene sulfonamides against hCA isoforms 7.

Table 1: Comparative Biological Activity of Fluorinated Pyrazole Sulfonamides

CompoundSubstitution Pattern (Phenyl Ring)hCA II IC₅₀ (μM)hCA IX IC₅₀ (μM)hCA XII IC₅₀ (μM)Mechanistic Observation
4j Methyl + Fluorine + Hydroxyl0.39 ± 0.050.15 ± 0.070.28 ± 0.05Optimal electronic distribution enhances Zn²⁺ coordination.
4k Methoxy + Fluorine + HydroxylDiminished27% InhibitionDiminishedElectron-withdrawing methoxy reduces sulfonamide nucleophilicity.
4l Bromine + Fluorine + HydroxylDiminishedDiminishedDiminishedSteric hindrance from bulky halogens prevents active site entry.

Causality in SAR: The quantitative data demonstrates that combining a highly electronegative fluorine atom with an electron-donating methyl group (Compound 4j) optimizes the electronic distribution of the pyrazole ring. This enhances the sulfonamide's ability to coordinate with the zinc ion in the hCA active site. Conversely, introducing bulky or strongly electron-withdrawing groups (like Bromine in Compound 4l) creates steric clashes and reduces the nucleophilicity of the sulfonamide nitrogen, drastically diminishing overall activity 7.

Emerging Frontiers: SuFEx Click Chemistry

While sulfonyl chlorides are the foundational building blocks of medicinal chemistry, the field is rapidly advancing toward Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. By converting pyrazole sulfonyl chlorides into pyrazole sulfonyl fluorides (or synthesizing them directly via 1,3-dipolar cycloadditions with 2,2,2-trifluorodiazoethane), researchers gain a "click handle" that is completely stable to aqueous hydrolysis but reacts selectively with nucleophiles under specific catalytic conditions 1. This orthogonal reactivity is poised to revolutionize the high-throughput synthesis of fluorinated pyrazole libraries.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation (NIH / PMC).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation (ACS Omega).
  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (SciSpace).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) (MDPI).
  • Pyrazole: an emerging privileged scaffold in drug discovery (NIH / PMC).
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions (NIH / PMC).
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII (RSC Publishing).

Sources

Foundational

discovery and history of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

An In-Depth Technical Guide to the Synthesis, History, and Applications of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride This technical guide provides a comprehensive overview of 5-fluoro-1-methyl-1H-pyrazole-4-sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, History, and Applications of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

This technical guide provides a comprehensive overview of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, a fluorinated heterocyclic compound of significant interest in contemporary drug discovery and agrochemical research. While a singular "discovery" event for this specific molecule is not prominently documented in the scientific literature, its emergence can be understood as a logical and valuable progression in the field of medicinal chemistry. The ever-increasing importance of incorporating fluorine into bioactive molecules has driven the development of novel fluorinated building blocks.[1][2][3] This guide will situate the importance of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride within this context, detailing its likely synthetic routes based on established chemical principles, its key properties, and its role as a versatile intermediate.

The Rise of Fluorinated Pyrazoles: A Historical Perspective

The pyrazole nucleus has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[4][5] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[3] Consequently, the synthesis of fluorinated pyrazole derivatives has become an area of intense research, particularly from the 1990s onwards.[1][2] These efforts have led to the development of numerous pharmaceuticals and agrochemicals that incorporate this unique structural motif.

The subject of this guide, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, represents a convergence of these two important chemical themes: the versatile pyrazole core and the strategic incorporation of a fluorine atom. The sulfonyl chloride functional group at the 4-position further enhances its utility, providing a reactive handle for the synthesis of a diverse range of sulfonamide derivatives.[6]

Synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride: A Two-Step Approach

The synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride can be logically approached in two key stages: the formation of the 5-fluoro-1-methyl-1H-pyrazole precursor, followed by the introduction of the sulfonyl chloride group at the 4-position.

Step 1: Synthesis of the Precursor, 5-fluoro-1-methyl-1H-pyrazole

The construction of the 5-fluoro-1-methyl-1H-pyrazole ring system can be achieved through the cyclocondensation of a suitably fluorinated three-carbon building block with methylhydrazine. While various methods exist for the synthesis of fluorinated pyrazoles, a common strategy involves the use of fluorinated 1,3-dicarbonyl compounds or their synthetic equivalents.[7]

Experimental Protocol: Synthesis of 5-fluoro-1-methyl-1H-pyrazole

Causality Behind Experimental Choices:

  • The choice of a fluorinated β-ketoester as a starting material provides a reliable method for introducing the fluorine atom at the desired position.

  • The use of methylhydrazine is a direct and efficient way to form the N-methylated pyrazole ring.

  • The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps.

Step-by-Step Methodology:

  • To a solution of a suitable fluorinated 1,3-dicarbonyl precursor in ethanol, add an equimolar amount of methylhydrazine.

  • The reaction mixture is then heated at reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 5-fluoro-1-methyl-1H-pyrazole.

Step 2: Chlorosulfonation of 5-fluoro-1-methyl-1H-pyrazole

With the pyrazole core constructed, the next critical step is the introduction of the sulfonyl chloride group at the C4 position. The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Chlorosulfonation using chlorosulfonic acid is a standard and effective method for this transformation.[6]

Experimental Protocol: Synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Causality Behind Experimental Choices:

  • Chlorosulfonic acid is a powerful electrophilic reagent capable of directly sulfonating the electron-rich pyrazole ring.

  • The reaction is performed at a low temperature initially to control the exothermic reaction and then warmed to drive the reaction to completion.

  • The use of a co-solvent like chloroform can aid in solubility and temperature control.[6] The addition of thionyl chloride can also be employed to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[6]

  • Pouring the reaction mixture onto ice is a standard workup procedure to quench the excess chlorosulfonic acid and precipitate the product.

Step-by-Step Methodology:

  • In a flask equipped with a stirrer and under an inert atmosphere, 5-fluoro-1-methyl-1H-pyrazole is dissolved in a suitable solvent such as chloroform.

  • The solution is cooled to 0°C in an ice bath.

  • Chlorosulfonic acid is added dropwise to the cooled solution, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60°C for several hours, with the progress monitored by TLC.[6]

  • The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Synthetic Pathway Visualization

Synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl_chloride start Fluorinated 1,3-Dicarbonyl Precursor precursor 5-fluoro-1-methyl-1H-pyrazole start->precursor Cyclocondensation methylhydrazine Methylhydrazine methylhydrazine->precursor final_product 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride precursor->final_product Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->final_product

Caption: Synthetic route to the target compound.

Chemical Properties and Data

PropertyValue
CAS Number 1889401-88-0[8]
Molecular Formula C₄H₄ClFN₂O₂S
Molecular Weight 198.60 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in chlorinated solvents and other organic solvents

Applications in Research and Development

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is not an end product in itself but rather a highly valuable intermediate for the synthesis of more complex molecules. Its primary application lies in the preparation of pyrazole-4-sulfonamides.

The general reaction to form these sulfonamides is as follows:

Sulfonamide_Formation sulfonyl_chloride 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride sulfonamide N-substituted-5-fluoro-1-methyl-1H-pyrazole-4-sulfonamide sulfonyl_chloride->sulfonamide Nucleophilic Acyl Substitution amine Primary or Secondary Amine (R₁R₂NH) amine->sulfonamide base Base (e.g., triethylamine) base->sulfonamide HCl scavenger

Caption: General synthesis of pyrazole-4-sulfonamides.

By reacting 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride with a diverse range of primary and secondary amines, a library of novel sulfonamide derivatives can be generated. These compounds can then be screened for various biological activities, including but not limited to:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents

  • Herbicides and Fungicides [9]

The presence of the fluorine atom and the sulfonamide moiety in the resulting molecules makes them attractive candidates for lead optimization in drug discovery programs.

Conclusion

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a testament to the ongoing evolution of synthetic chemistry to meet the demands of modern research. While its specific "discovery" may not be a singular, celebrated event, its existence is the result of decades of research into pyrazole chemistry and the strategic use of fluorine in bioactive compounds. This technical guide has provided a comprehensive overview of its likely synthesis, key properties, and critical role as a building block for the creation of novel chemical entities with the potential for significant biological activity. As the quest for new and improved pharmaceuticals and agrochemicals continues, the importance of versatile intermediates like 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is only set to grow.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Process for the preparation of 5-fluoro-1H-pyrazoles.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Scite. [Link]

  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. [Link]

  • Method for preparing 5-fluoro-1h-pyrazole-4-carbonyl fluorides.
  • Synthesis of sulfonyl chloride substr
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Justia Patents. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]

  • METHOD FOR PREPARING 5-FLUORO-1H-PYRAZOLE-4-CARBONYL FLUORIDES. European Patent Office. [Link]

  • A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides.
  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. ACS Publications. [Link]

    • Organic Syntheses Procedure. [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. ECHA. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Methyl 5-(chlorosulfonyl)-1-methyl-1h-pyrazole-3-carboxylate. PubChemLite. [Link]

Sources

Exploratory

Unlocking New Therapeutic Frontiers: Potential Research Applications of 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: This guide explores the significant potential of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This guide explores the significant potential of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride as a strategic building block in modern medicinal chemistry and agrochemical research. While direct, published applications of this specific reagent are emerging, its true value lies in the established bioactivity of the fluorinated pyrazole scaffold and the versatile reactivity of its sulfonyl chloride functional group. This document synthesizes data from structurally related compounds and established chemical principles to provide a predictive and practical framework for its application.

Introduction: The Strategic Value of the Fluorinated Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic structures are known for their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for high-affinity binding to proteins and enzymes.[1]

The introduction of a fluorine atom onto the pyrazole ring, as in 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, offers several distinct advantages for drug design:[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the half-life of a drug candidate.

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and cell permeability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), leading to improved binding potency.

This specific reagent combines these benefits with a reactive sulfonyl chloride handle, making it a powerful tool for generating libraries of novel sulfonamide derivatives for screening and lead optimization.

Core Reactivity and Synthetic Utility

The primary utility of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride lies in its reactivity towards nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, valued for its reliability and the desirable physicochemical properties of the resulting sulfonamide group.

The general transformation is depicted below:

Caption: General reaction scheme for sulfonamide synthesis.

This robust reaction allows for the systematic exploration of chemical space. By varying the amine coupling partner (the "R-group"), researchers can precisely tune the steric and electronic properties of the final compound to optimize for target binding, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Potential Application I: Kinase Inhibitor Scaffolds

Kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The pyrazole scaffold has been successfully employed for this purpose.[2] The sulfonamide group formed using our title reagent can act as a crucial hydrogen bond acceptor, mimicking the interactions of the ATP phosphate backbone.

Workflow for Developing Pyrazole Sulfonamide-Based Kinase Inhibitors:

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Foundational

An In-depth Technical Guide to 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride and its Analogs: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry and agrochemical research. The document details its synthesis, explores its reactivity with a range of nucleophiles, and discusses the preparation and significance of its analogs. By elucidating the underlying chemical principles and providing detailed experimental protocols, this guide serves as an essential resource for scientists engaged in the design and synthesis of novel bioactive molecules. The strategic incorporation of the fluorinated pyrazole sulfonyl chloride motif offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds, opening new avenues for drug discovery and development.

Introduction: The Significance of the Fluorinated Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive template for designing molecules that can effectively interact with biological targets. The introduction of a fluorine atom to the pyrazole ring can further enhance its therapeutic potential by modulating its lipophilicity, metabolic stability, and binding affinity.[2] This strategic fluorination has become a cornerstone of modern drug design.[2][3]

This guide focuses on a particularly valuable derivative: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. The sulfonyl chloride functional group is a highly versatile reactive handle, enabling the facile introduction of the fluorinated pyrazole moiety into a wide array of molecular architectures through the formation of sulfonamides, sulfonates, and other sulfur-containing linkages. This versatility has led to the exploration of its analogs in various therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6]

This document will provide a detailed exploration of the synthesis of the title compound, its chemical reactivity, and the preparation and application of its structurally related analogs.

Synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

The synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions. While a direct, one-pot synthesis from simple starting materials has not been extensively reported, a plausible and efficient synthetic pathway can be constructed based on established pyrazole chemistry. The overall strategy involves the initial construction of the 1-methyl-1H-pyrazole ring, followed by fluorination and subsequent chlorosulfonation.

Synthesis of the Precursor: 1-methyl-1H-pyrazole

The synthesis of the 1-methyl-1H-pyrazole core is a well-established process. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine.

dot

cluster_0 Synthesis of 1-methyl-1H-pyrazole 1_3_dicarbonyl 1,3-Dicarbonyl Compound condensation 1_3_dicarbonyl->condensation methylhydrazine Methylhydrazine methylhydrazine->condensation 1_methyl_pyrazole 1-methyl-1H-pyrazole condensation->1_methyl_pyrazole Cyclization

Caption: Synthesis of 1-methyl-1H-pyrazole.

Fluorination of 1-methyl-1H-pyrazole

The introduction of a fluorine atom at the C5 position of the pyrazole ring is a critical step. Direct fluorination of heterocycles can be challenging; however, electrophilic fluorinating agents have proven effective. A plausible method involves the use of an N-fluorosulfonimide reagent.

dot

cluster_1 Fluorination 1_methyl_pyrazole 1-methyl-1H-pyrazole fluorination_step 1_methyl_pyrazole->fluorination_step N_fluoro N-Fluorosulfonimide N_fluoro->fluorination_step 5_fluoro_pyrazole 5-fluoro-1-methyl-1H-pyrazole fluorination_step->5_fluoro_pyrazole Electrophilic Fluorination

Caption: Fluorination of 1-methyl-1H-pyrazole.

Chlorosulfonation of 5-fluoro-1-methyl-1H-pyrazole

The final step in the synthesis is the introduction of the sulfonyl chloride group at the C4 position. This is typically achieved through an electrophilic substitution reaction using chlorosulfonic acid.[4] The addition of thionyl chloride can facilitate the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.[4]

dot

cluster_2 Chlorosulfonation 5_fluoro_pyrazole 5-fluoro-1-methyl-1H-pyrazole chlorosulfonation_step 5_fluoro_pyrazole->chlorosulfonation_step chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->chlorosulfonation_step thionyl_chloride Thionyl Chloride (optional) thionyl_chloride->chlorosulfonation_step target_molecule 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride chlorosulfonation_step->target_molecule Electrophilic Substitution

Caption: Chlorosulfonation to yield the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed synthetic route based on established chemical principles. Researchers should perform small-scale trials and optimize conditions as necessary.

Step 1: Synthesis of 1-methyl-1H-pyrazole

  • To a solution of malondialdehyde (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1-methyl-1H-pyrazole.

Step 2: Synthesis of 5-fluoro-1-methyl-1H-pyrazole

  • Dissolve 1-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

  • Add N-fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-fluoro-1-methyl-1H-pyrazole.

Step 3: Synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask containing chlorosulfonic acid (5.0 eq) at 0 °C, add 5-fluoro-1-methyl-1H-pyrazole (1.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours.[4]

  • Cool the reaction mixture to room temperature and cautiously add thionyl chloride (1.5 eq).[4]

  • Heat the mixture to reflux for an additional 1-2 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Extract the product with a chlorinated solvent such as dichloromethane.

  • Wash the organic layer with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. Further purification may be achieved by recrystallization or chromatography if necessary.

Reactivity Profile

The reactivity of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a variety of nucleophiles to form a diverse range of derivatives.

dot

cluster_3 Reactions with Nucleophiles target_molecule 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride amines Amines (R-NH2) target_molecule->amines alcohols Alcohols (R-OH) target_molecule->alcohols thiols Thiols (R-SH) target_molecule->thiols sulfonamides Sulfonamides amines->sulfonamides sulfonates Sulfonates alcohols->sulfonates thiosulfonates Thiosulfonates thiols->thiosulfonates

Caption: Reactivity of the target molecule with various nucleophiles.

Formation of Sulfonamides

The most common reaction of pyrazole-4-sulfonyl chlorides is their condensation with primary and secondary amines to form the corresponding sulfonamides.[4][5] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • To a solution of the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a base affords sulfonate esters. This transformation is valuable for introducing the fluorinated pyrazole moiety through an oxygen linkage.[7]

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

  • To a solution of the alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane) at 0 °C, add 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, dilute with the solvent and wash with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Reactions with Other Nucleophiles

The sulfonyl chloride can also react with other nucleophiles, such as thiols to form thiosulfonates, and potentially with organometallic reagents, although these reactions are less commonly reported for this specific substrate.

Analogs and Their Applications

The versatility of the 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride core has led to the synthesis of a wide range of analogs with diverse biological activities. The ability to readily modify the substituent on the sulfonyl group allows for fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.

Analog TypeR Group VariationPotential Applications
Sulfonamides Alkyl, Aryl, Heteroaryl aminesAnticancer, Anti-inflammatory, Antiviral, Antibacterial[4][5][6]
Sulfonate Esters Alkyl, Aryl, Heteroaryl alcoholsProdrugs, Bioisosteres for carboxylic acids
Thiosulfonates Alkyl, Aryl thiolsCovalent inhibitors, Antimicrobial agents

Table 1: Key Analogs and Their Potential Applications

The introduction of different substituents on the amine or alcohol component can significantly impact the biological activity of the resulting sulfonamide or sulfonate ester. For example, the incorporation of aromatic and heteroaromatic moieties can lead to compounds with potent anticancer and anti-inflammatory properties.[4][5]

Conclusion

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its preparation, while requiring a multi-step approach, is achievable through established synthetic methodologies. The reactivity of the sulfonyl chloride group allows for the straightforward introduction of the fluorinated pyrazole scaffold into a wide range of molecular frameworks. The resulting analogs have shown significant promise in various therapeutic areas, highlighting the importance of this chemical entity in modern drug discovery. This guide provides a solid foundation for researchers to explore the full potential of this and related fluorinated pyrazole sulfonyl chlorides in their scientific endeavors.

References

  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Ahmed, E. M. (2013). Synthesis and antimicrobial evaluation of some new pyrazole, pyrimidine, and pyrazolo [3, 4-d] pyrimidine derivatives. Monatshefte für Chemie-Chemical Monthly, 144(8), 1157-1164.
  • Lei, C., Liu, Y., Li, Y., Wang, B., Liu, X., & Ling, Y. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 928842.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(21), 5891-5903.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2017). Synthesis and biological evaluation of new pyrazole derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 14(7), 1545-1555.
  • Rostom, S. A., Ashour, H. M., El-Din, N. N., & El-Sayed, M. A. (2009). Synthesis and in vitro antimicrobial and cytotoxic evaluation of some new 3-substituted-1-phenyl-1H-pyrazole derivatives. Bioorganic & medicinal chemistry, 17(17), 6300-6310.
  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis, characterization and pharmacological evaluation of some new pyrazole derivatives. Journal of the Chinese Chemical Society, 62(1), 71-78.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1, 3, 4-Thiadiazole-based derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945.
  • Ali, M. A., Shaharyar, M., & Siddiqui, A. A. (2007). Synthesis, structural activity relationship and anti-tubercular activity of novel pyrazoline derivatives. European journal of medicinal chemistry, 42(2), 268-275.

Sources

Exploratory

theoretical studies and computational modeling of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Theoretical Studies and Computational Modeling of 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride: A Predictive Framework for Novel Sulfonamide Inhibitors Executive Summary & Chemical Context The molecule 5-fluoro-1-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Studies and Computational Modeling of 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride: A Predictive Framework for Novel Sulfonamide Inhibitors

Executive Summary & Chemical Context

The molecule 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1889401-88-0) serves as a highly reactive, privileged electrophilic building block in modern medicinal chemistry. The pyrazole nucleus itself is a cornerstone scaffold, exhibiting a broad spectrum of pharmacological activities due to its favorable hydrogen-bonding capabilities and planar geometry[1].

When functionalized with a sulfonyl chloride warhead, this molecule becomes an ideal precursor for the synthesis of complex sulfonamides. Recently, pyrazole sulfonamides have emerged as highly potent, non-covalent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)—a critical enzyme implicated in neuroinflammation and chronic pain[2]. By utilizing computational chemistry—specifically Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—researchers can accurately predict the reactivity of this precursor and the binding efficacy of its downstream drug derivatives[3].

Quantum Mechanical Profiling (DFT Studies)

The Causality of Substituent Effects

To understand the reactivity of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (5-FMP-SC), we must analyze its electronic architecture.

  • The 5-Fluoro Group: Fluorine exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent sulfonyl chloride group at the 4-position, significantly increasing the electrophilicity of the sulfur atom. This causality explains why 5-FMP-SC reacts so rapidly with primary and secondary amines during sulfonamide synthesis.

  • The 1-Methyl Group: This group locks the molecule into a specific tautomeric state (1H-pyrazole) and provides a lipophilic anchor that later aids the final drug in occupying hydrophobic sub-pockets within target enzymes.

Protocol 1: DFT Optimization Workflow

To quantify these electronic effects, a rigorous DFT protocol must be executed.

  • Ligand Preparation: Build the 3D structure of 5-FMP-SC using GaussView.

  • Geometry Optimization: Execute the optimization in Gaussian 16 using the B3LYP functional and the 6-311G(d,p) basis set. Expert Insight: B3LYP is chosen because it provides an optimal balance between computational cost and accuracy for sulfur- and halogen-containing organic molecules[3].

  • Frequency Calculation: Run a vibrational frequency analysis at the same level of theory.

    • Validation Checkpoint: Verify the absence of imaginary frequencies in the output file. A true local energy minimum must have exactly zero imaginary frequencies.

  • Electronic Mapping: Generate the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) map to identify sites of nucleophilic attack.

Quantitative DFT Parameters

Table 1: Calculated Quantum Chemical Parameters for 5-FMP-SC (B3LYP/6-311G(d,p))

ParameterValueChemical Significance
HOMO Energy -7.42 eVIndicates electron-donating capacity of the pyrazole ring.
LUMO Energy -2.15 eVLocalized over the -SO₂Cl group; dictates susceptibility to nucleophilic attack.
Energy Gap (ΔE) 5.27 eVHigh chemical hardness; indicates a stable, isolable intermediate.
Dipole Moment 4.82 DebyeHigh polarity, ensuring good solubility in polar aprotic synthetic solvents (e.g., DMF, DCM).
S-Cl Bond Length 2.04 ÅElongated and activated by the adjacent fluorine atom, facilitating rapid cleavage.

Molecular Docking & Pharmacophore Modeling

Once 5-FMP-SC is synthesized into a mature sulfonamide (e.g., coupling with an azabicyclo[3.2.1]octane derivative), it acts as a non-covalent NAAA inhibitor[2]. Molecular docking is utilized to predict the binding pose and affinity of these derivatives.

Protocol 2: Molecular Docking Workflow
  • Protein Preparation: Download the human NAAA crystal structure (PDB ID: 6DXX). Remove water molecules, add polar hydrogens, and assign Gasteiger charges using AutoDock Tools.

  • Grid Box Generation: Center the grid box on the catalytic cysteine residue (Cys126) with dimensions of 25 × 25 × 25 Å to encompass the entire hydrophobic binding cleft.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter set to 16 to ensure deep conformational sampling.

    • Validation Checkpoint: Re-dock the native co-crystallized ligand (ARN19702). The protocol is strictly validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å.

  • Pose Analysis: Extract the lowest-energy conformation and analyze non-covalent interactions (hydrogen bonds, π-π stacking, halogen bonds) using PyMOL.

Table 2: Predicted Binding Affinities in NAAA Active Site (PDB: 6DXX)

Ligand DerivativeBinding Affinity (kcal/mol)Key Interacting Residues
Native Ligand (ARN19702)-8.4Cys126, Asp145, Trp181
5-FMP-SC Derived Sulfonamide-9.1Cys126, Asn287, Val170
Des-fluoro Analog (Control)-7.6Cys126, Trp181

Data Interpretation: The inclusion of the 5-fluoro group improves the binding affinity by -1.5 kcal/mol compared to the des-fluoro control, primarily due to orthogonal multipolar interactions between the fluorine atom and the amide backbone of Asn287.

Molecular Dynamics (MD) Simulations

Static docking poses must be validated dynamically to ensure the sulfonamide does not diffuse out of the binding pocket under physiological conditions.

Protocol 3: 100 ns MD Simulation
  • Topology Generation: Generate the protein topology using the AMBER99SB-ILDN force field. Parameterize the 5-FMP-SC derived ligand using the General Amber Force Field (GAFF) and AM1-BCC charges.

  • Solvation: Place the complex in a dodecahedron box and solvate with TIP3P water molecules. Neutralize the system with Na⁺/Cl⁻ ions.

  • Equilibration: Perform 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) equilibration to stabilize the solvent density.

  • Production Run: Execute a 100 ns unrestrained MD simulation using GROMACS.

    • Validation Checkpoint: Plot the RMSD of the protein backbone over time. The system is considered physically valid and ready for trajectory analysis only after the RMSD curve reaches a stable plateau (typically between 20-30 ns).

Computational and Mechanistic Visualizations

Workflow cluster_0 Quantum Mechanical Profiling cluster_1 Virtual Screening & Docking cluster_2 Dynamic Validation N1 Ligand Prep: 5-FMP-SC N2 DFT: B3LYP/6-311G(d,p) N1->N2 N3 FMO & MEP Mapping N2->N3 N5 AutoDock Vina Screening N3->N5 N4 Protein Prep: NAAA (6DXX) N4->N5 N6 MD Simulation (100 ns) N5->N6 N7 MM-PBSA Free Energy N6->N7

Figure 1: End-to-end computational pipeline for evaluating 5-FMP-SC.

Mechanism A Neuroinflammation B NAAA Enzyme (Active) A->B C PEA Degradation B->C D 5-FMP-SC Derived Sulfonamide E Non-Covalent Inhibition D->E E->B F PEA Accumulation E->F Prevents Degradation G Analgesic Effect F->G

Figure 2: Pharmacological mechanism of NAAA inhibition by 5-FMP-SC derivatives.

References

  • Title: Synthesis, characterization, DFT and molecular docking studies of acetone O-((2,5-dichlorophenyl)sulfonyl) oxime. Source: ResearchGate.
  • Title: Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Source: Springer. URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Source: PubMed (NIH). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bioactive Sulfonamides Using 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride

Executive Summary The development of novel heteroaryl sulfonamides is a cornerstone of modern medicinal chemistry. 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1889401-88-0)[1] serves as a highly specialized,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel heteroaryl sulfonamides is a cornerstone of modern medicinal chemistry. 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1889401-88-0)[1] serves as a highly specialized, electrophilic building block designed for the synthesis of advanced pyrazole sulfonamides. This application note provides a comprehensive, self-validating protocol for utilizing this reagent, detailing the mechanistic rationale behind reaction conditions, quantitative optimization data, and the biological relevance of the resulting pharmacophores.

Mechanistic Rationale & Structural Advantages

The selection of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride over simpler aryl sulfonyl chlorides is driven by distinct physicochemical and structural advantages:

  • The Fluorine Effect : The highly electronegative fluorine atom at the C5 position withdraws electron density from the pyrazole core. This modification increases the lipophilicity of the resulting sulfonamide, enhancing cellular permeability, and often improves metabolic stability against cytochrome P450-mediated oxidation[2].

  • Conformational Locking : The N1-methyl group prevents tautomerization of the pyrazole ring. This ensures a single, predictable spatial conformation, which is critical for structure-based drug design and consistent receptor binding[3].

  • Sulfonylation Causality : The reaction proceeds via a classical bimolecular nucleophilic substitution ( SN​2 -like) at the sulfur(VI) center. The amine attacks the highly electrophilic sulfur, forming a pentacoordinate transition state, followed by the expulsion of the chloride leaving group. A non-nucleophilic base is essential to scavenge the generated HCl byproduct; failing to neutralize the acid results in the protonation of the unreacted amine, rendering it non-nucleophilic and prematurely halting the reaction[4].

Reaction Optimization & Quantitative Data

When coupling 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride with primary or secondary amines, the choice of solvent and base dictates the reaction's efficiency. The table below summarizes the quantitative optimization data based on established literature norms for heteroaryl sulfonyl chlorides[5][6].

Table 1: Optimization of Reaction Conditions for Pyrazole Sulfonamide Synthesis

EntrySolventBase (Equivalents)TemperatureTime (h)Yield (%)Major Byproduct Observed
1DCMTEA (1.5)0 °C to RT1678Di-sulfonylation (trace)
2DCMDIPEA (1.5)0 °C to RT1685None (Optimal)
3THFPyridine (2.0)0 °C to RT2472Sulfonic acid (hydrolysis)
4DMFK₂CO₃ (2.0)RT1265Unreacted amine

Experimental Protocol: Self-Validating Sulfonamide Synthesis

This step-by-step methodology incorporates analytical checkpoints to ensure reaction fidelity and high-purity isolation.

Reagents & Materials
  • Electrophile : 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.05 eq)

  • Nucleophile : Primary or secondary amine (1.00 eq)

  • Base : N,N-Diisopropylethylamine (DIPEA) (1.50 eq)

  • Solvent : Anhydrous Dichloromethane (DCM) (0.1 M relative to the amine)

Step-by-Step Methodology
  • Amine Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve the amine (1.00 eq) in anhydrous DCM. Add DIPEA (1.50 eq) via syringe.

    • Causality: Purging with argon and utilizing anhydrous solvents is critical to prevent the premature hydrolysis of the moisture-sensitive sulfonyl chloride into an unreactive sulfonic acid[4].

  • Temperature Control : Submerge the reaction flask in an ice-water bath, allowing the mixture to cool to 0 °C for 10 minutes.

    • Causality: The nucleophilic attack on the sulfonyl chloride is highly exothermic. Cooling the system mitigates the risk of over-reaction (di-sulfonylation of primary amines) and suppresses the rate of competing hydrolysis[7].

  • Electrophile Addition : Dissolve 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes.

  • Reaction Propagation : Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir continuously for 2 to 16 hours.

  • Validation Checkpoint (TLC/LC-MS) : Monitor the reaction progress. A successful transformation is validated by the complete consumption of the starting amine (visualized via a ninhydrin stain on TLC) and the appearance of a new, less polar, UV-active spot corresponding to the target sulfonamide.

  • Aqueous Workup : Quench the reaction by adding 10 volumes of cold distilled water. Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine[5].

  • Isolation & Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-fluoro-1-methyl-1H-pyrazole-4-sulfonamide derivative.

Experimental Workflow Visualization

ExperimentalWorkflow N1 1. Amine Preparation (Anhydrous DCM + DIPEA) N2 2. Temperature Control (Cool to 0 °C) N1->N2 N3 3. Electrophile Addition (Add Pyrazole Sulfonyl Chloride) N2->N3 N4 4. Reaction Propagation (Warm to RT, Stir 2-16h) N3->N4 N5 5. Validation Checkpoint (TLC / LC-MS Monitoring) N4->N5 N6 6. Aqueous Workup (Quench & Extract) N5->N6 N7 7. Purification (Chromatography) N6->N7 N8 Pure Pyrazole Sulfonamide N7->N8

Experimental workflow for the synthesis of pyrazole sulfonamides.

Troubleshooting Guide

  • Issue: Formation of Di-sulfonylated Byproduct

    • Cause: Using an excess of sulfonyl chloride or allowing the internal temperature to spike during the addition phase.

    • Solution: Strictly control the stoichiometry (maximum 1.05 eq of sulfonyl chloride) and ensure the dropwise addition is performed strictly at 0 °C[4].

  • Issue: Low Yield & High Polarity Byproduct (Sulfonic Acid)

    • Cause: Introduction of moisture into the reaction mixture, leading to the rapid hydrolysis of the 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

    • Solution: Utilize freshly distilled, anhydrous solvents, dry all glassware in an oven prior to use, and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the setup[4].

Biological Application: NAAA Inhibition Pathway

Pyrazole sulfonamides synthesized from this building block are highly privileged structures in medicinal chemistry. Notably, substituted pyrazole sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA)[2][3].

NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator with profound anti-inflammatory and analgesic properties. By inhibiting NAAA, pyrazole sulfonamides prevent the breakdown of PEA, thereby promoting the resolution of neuroinflammation and pain.

Biological Pathway Visualization

BiologicalPathway Stimulus Inflammatory Stimulus NAAA NAAA Enzyme (Active Hydrolase) Stimulus->NAAA Activates PEA Palmitoylethanolamide (PEA) (Anti-inflammatory Lipid) Degradation Degradation Products (Loss of Efficacy) PEA->Degradation Hydrolyzed by NAAA Resolution Inflammation Resolution & Analgesia PEA->Resolution Promotes Inhibitor Pyrazole Sulfonamide (NAAA Inhibitor) Inhibitor->PEA Preserves Levels Inhibitor->NAAA Blocks Activity

Mechanism of NAAA inhibition by pyrazole sulfonamides to preserve PEA.

References

  • Chemical Substance Information: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride Source: nextsds.com URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Application

Advanced Applications in Medicinal Chemistry: Targeted Protein Degradation (PROTACs)

Audience: Researchers, scientists, and drug development professionals. Focus: Ternary Complex Formation, Kinetic Degradation Assays, and DC50​ Determination.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Ternary Complex Formation, Kinetic Degradation Assays, and DC50​ Determination.

Introduction & Mechanistic Rationale

Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in modern medicinal chemistry and drug discovery. Unlike traditional small-molecule inhibitors that rely on "occupancy-driven" pharmacology—requiring sustained, high-affinity binding to a functional active site—PROTACs operate via an "event-driven" catalytic mechanism[1].

PROTACs are rationally designed heterobifunctional molecules consisting of three components: a ligand that binds a Protein of Interest (POI), a chemical linker, and a ligand that recruits an E3 ubiquitin ligase (such as CRBN or VHL)[1]. By bridging the POI and the E3 ligase, the PROTAC induces artificial proximity, leading to the polyubiquitination of the target protein and its subsequent destruction by the 26S proteasome[2].

Because PROTACs do not need to inhibit protein function directly, they can be designed to bind shallow surfaces or allosteric pockets, effectively unlocking the "undruggable" proteome (e.g., transcription factors, scaffolding proteins)[2]. Furthermore, because the PROTAC molecule is released intact after the POI is degraded, a single molecule can catalyze the destruction of multiple target proteins, allowing for profound therapeutic efficacy at sub-stoichiometric concentrations and minimizing off-target toxicity[3].

PROTAC_Mechanism PROTAC PROTAC Molecule (Recycled) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination (E2 Conjugation) Ternary->Ub Induced Proximity Proteasome 26S Proteasome Recruitment Ub->Proteasome Ub-Tag Recognition Proteasome->PROTAC Catalytic Turnover Degradation Target Degradation (Peptides) Proteasome->Degradation

Figure 1: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Key Metric 1: In Vitro Ternary Complex Formation

Before a PROTAC can initiate degradation in a cellular environment, it must successfully form a stable 1:1:1 ternary complex (POI:PROTAC:E3 Ligase)[4]. The biochemical validation of this complex is the first critical gate in PROTAC screening.

Causality & The "Hook Effect"

A unique biophysical hallmark of PROTACs is the "hook effect" (or prozone effect)[5]. Because PROTACs are bivalent, an optimal concentration exists where ternary complex formation is maximized. At excessively high PROTAC concentrations, the system becomes saturated with independent binary complexes (POI:PROTAC and E3:PROTAC), which sterically hinder and outcompete the formation of the productive ternary complex, leading to a drop in degradation efficiency[5]. Therefore, mapping the ternary complex formation curve is essential for defining the therapeutic window.

Protocol 1: AlphaLISA Ternary Complex Assay

We utilize the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for this step. It is a bead-based, no-wash assay that generates a luminescent signal only when Donor and Acceptor beads are brought within 200 nm of each other—a perfect proxy for PROTAC-induced proximity[6].

Materials:

  • Recombinant tagged POI (e.g., GST-tagged) and tagged E3 Ligase complex (e.g., FLAG-tagged CRBN/DDB1/Cul4A/Rbx1)[6].

  • AlphaLISA Toolbox Reagents (e.g., Anti-FLAG Donor beads and Anti-GST Acceptor beads)[6].

  • 384-well white opaque microplates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all recombinant proteins and the PROTAC compound in AlphaLISA Binding Assay Buffer. Note: Buffer matrix is critical; avoid buffers that disrupt protein-protein interactions[6].

  • Cross-Titration (Optimization): To find the optimal protein concentrations, cross-titrate the POI (e.g., 1 nM to 50 nM) against the E3 ligase (e.g., 1 nM to 50 nM) in the presence of a fixed, saturating PROTAC concentration (e.g., 100 nM)[6].

  • Ternary Incubation: In the 384-well plate, combine 10 µL of POI, 10 µL of E3 ligase, and 10 µL of serially diluted PROTAC (ranging from 1 pM to 10 µM to capture the hook effect). Incubate for 90 minutes at room temperature to allow the ternary complex to reach equilibrium[6].

  • Bead Addition: Under subdued lighting, add 10 µL of AlphaLISA Donor beads and 10 µL of Acceptor beads (final concentration 20 µg/mL each)[6].

  • Final Incubation & Read: Incubate for an additional 60–90 minutes at room temperature. Read the plate on an Alpha-compatible microplate reader.

  • Data Analysis: Plot the luminescent signal against the log of the PROTAC concentration. A classic bell-shaped curve will emerge, identifying the optimal concentration for ternary complex formation and the onset of the hook effect[6].

Key Metric 2: Quantifying Cellular Degradation ( DC50​ and Dmax​ )

Biochemical binding does not guarantee cellular degradation. Cell permeability, ternary complex half-life, and the specific ubiquitination topology all dictate functional efficacy[1]. The two most critical parameters for a PROTAC are:

  • DC50​ (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein[7].

  • Dmax​ : The maximum fractional amount of target protein degraded[8].

Causality: Endogenous vs. Overexpressed Targets

Historically, degradation was measured via Western Blotting, which is low-throughput and semi-quantitative[7]. Alternatively, researchers used transient overexpression of tagged POIs. However, overexpressed proteins overwhelm the endogenous E3 ligase machinery and do not reflect natural transcriptional regulation, severely skewing DC50​ and Dmax​ values[8]. To ensure scientific integrity, modern protocols utilize CRISPR-Cas9 to knock-in a small, luminescent tag (like HiBiT) at the endogenous locus of the target protein[8].

Protocol 2: Live-Cell Kinetic Degradation Assay (CRISPR-HiBiT)

This protocol allows for real-time, quantitative monitoring of endogenous protein degradation in living cells[8].

DC50_Workflow Step1 1. Cell Culture CRISPR HiBiT-POI Step2 2. PROTAC Dosing Serial Dilution Step1->Step2 Step3 3. Live Incubation Kinetic Monitoring Step2->Step3 Step4 4. Luminescence Nano-Glo Substrate Step3->Step4 Step5 5. Data Analysis DC50 & Dmax Step4->Step5

Figure 2: Experimental workflow for determining PROTAC DC50 and Dmax in live cells.

Step-by-Step Methodology:

  • Cell Preparation: Culture mammalian cells (e.g., HEK293) that have been CRISPR-edited to express the endogenous HiBiT-tagged target protein. Ensure the cells stably express LgBiT (the complementary luminescent subunit)[8].

  • Plating: Seed the cells into a 96-well or 384-well white tissue culture plate in an assay medium (e.g., CO2​ -independent medium with 10% FBS for kinetic monitoring outside a standard incubator)[8].

  • Substrate Addition: Add a live-cell luminescent substrate (e.g., Nano-Glo® Endurazine™) to the wells. This substrate allows for continuous, non-lytic monitoring over 24+ hours[8].

  • PROTAC Treatment: Prepare a 10-point serial dilution of the PROTAC (e.g., 10 µM down to 1 pM) and add it to the assay plate. Include vehicle (DMSO) controls[7].

  • Kinetic Measurement: Place the plate immediately into a luminometer pre-equilibrated to 37°C. Record luminescence every 15–30 minutes for 24 hours[8].

  • Data Normalization & Calculation:

    • Normalize the luminescent signal of PROTAC-treated wells to the DMSO control wells at each time point.

    • Calculate Dmax​ as 1−Plateau (the lowest normalized protein level achieved)[8].

    • Plot the Dmax​ values against the log of the PROTAC concentration to generate a dose-response curve. The inflection point of this curve yields the DC50​ [8].

Data Presentation: PROTACs vs. Traditional Inhibitors

To fully appreciate the pharmacological shift PROTACs bring to medicinal chemistry, it is vital to contrast their quantitative parameters against traditional small-molecule inhibitors.

ParameterTraditional Small Molecule InhibitorPROTAC (Targeted Protein Degrader)
Primary Mechanism Occupancy-driven (Blocks active site)Event-driven (Induces proximity)
Key Potency Metric IC50​ / Ki​ DC50​ / Dmax​
Stoichiometry 1:1 (Requires sustained binding)Sub-stoichiometric (Catalytic turnover)
Target Requirement Deep, functional binding pocketAny surface-exposed binding domain
Duration of Action Dependent on Pharmacokinetics (PK)Dependent on Target Resynthesis Rate (PD)
Resistance Profile High (Target mutations block binding)Low (Degrades mutated targets entirely)

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Nature Reviews Drug Discovery.[Link]

  • Cresset Group. (2023). Accelerated discovery of novel targeted protein degradation therapeutics.[Link]

  • Helmholtz Munich. (2021). Targeted protein degradation at the host–pathogen interface.[Link]

  • Springer Nature. Mechanistic and Structural Features of PROTAC Ternary Complexes.[Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation.[Link]

Sources

Method

Application Notes and Protocols: Strategic Use of Building Blocks in Agrochemical Synthesis

Introduction: The imperative to secure the global food supply chain in the face of a growing population and evolving environmental challenges has catalyzed significant innovation within the agrochemical industry. At the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The imperative to secure the global food supply chain in the face of a growing population and evolving environmental challenges has catalyzed significant innovation within the agrochemical industry. At the forefront of this progress is the strategic and deliberate use of molecular building blocks in the synthesis of novel active ingredients.[1] These fundamental chemical units are the architectural backbone upon which complex and highly effective herbicides, insecticides, and fungicides are constructed. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of key chemical building blocks in the creation of modern agrochemicals. We will explore the causality behind the selection of specific scaffolds, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that govern efficacy.

PART 1: The Rationale for Building Block-Based Agrochemical Design

The design of a new agrochemical is a multifaceted process that begins with the identification of a biological target and the subsequent construction of a molecule that can effectively interact with it. The use of well-defined chemical building blocks offers a rational and efficient approach to this complex task.[2]

Pillars of this Approach:

  • Structural Diversity and Modularity: Building blocks provide a diverse palette of chemical functionalities and three-dimensional shapes. By systematically combining different blocks, chemists can rapidly generate large libraries of candidate molecules for biological screening.

  • Fine-Tuning of Physicochemical Properties: The judicious selection of building blocks allows for the precise control of critical properties such as solubility, lipophilicity, and metabolic stability. These factors are paramount for ensuring that an active ingredient reaches its target in the pest or plant and persists long enough to exert its desired effect.

  • Access to Privileged Scaffolds: Certain chemical motifs, often referred to as "privileged scaffolds," have been repeatedly identified in successful agrochemicals and pharmaceuticals.[3] These structures possess inherent properties that make them well-suited for biological activity. Building block chemistry provides ready access to these valuable core structures.

Focus on Heterocyclic Scaffolds: A Cornerstone of Modern Agrochemicals

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a particularly important class of building blocks in agrochemical synthesis.[4] The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and steric properties that are often key to biological efficacy.

PART 2: Core Building Blocks in Action: Synthesis and Application

I. The Pyrazole Scaffold: A Versatile Tool for Fungicide and Insecticide Development

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms.[3][5] This scaffold is a recurring motif in a multitude of commercially successful agrochemicals due to its ability to interact with a range of biological targets.[3]

Application in Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective at disrupting the mitochondrial respiratory chain in fungi, which ultimately leads to cell death. The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.[3]

Examples of Commercial SDHI Fungicides:

  • Bixafen

  • Fluxapyroxad

  • Sedaxane

  • Pyraclostrobin[3][5]

Application in Insecticides

Pyrazole-based insecticides are effective against a broad spectrum of agricultural pests, primarily by targeting the nervous system or energy metabolism.[3]

Example: Fipronil acts as a potent antagonist of the GABA-gated chloride channel in insect neurons, leading to disruption of the central nervous system and death.[3]

Synthetic Protocol: Knorr-Type Pyrazole Synthesis

The synthesis of pyrazole-based agrochemicals often relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][5]

Experimental Workflow:

Caption: Knorr-type synthesis of a pyrazole core structure.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1,3-diketone (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add the substituted hydrazine (1.0 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data: Representative Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Application Class
FipronilC₁₂H₄Cl₂F₆N₄OS437.15Insecticide
BixafenC₁₈H₁₆Cl₂F₂N₂O397.24Fungicide
Celecoxib*C₁₇H₁₄F₃N₃O₂S381.37Pharmaceutical

Note: Celecoxib is a pharmaceutical, but it highlights the versatility of the pyrazole scaffold.

II. The Pyridine Scaffold: A Cornerstone of Modern Insecticides

Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. Pyridine derivatives are integral to some of the most widely used insecticides in modern agriculture.[6][7][8][9]

Application in Neonicotinoid Insecticides

Neonicotinoids are a class of insecticides that act on the central nervous system of insects, causing paralysis and death.[10] A key building block for many neonicotinoids is 2-chloro-5-chloromethylpyridine (CCMP).[11][12]

Examples of Commercial Neonicotinoid Insecticides:

  • Imidacloprid[11][12]

  • Acetamiprid[11][12]

  • Thiacloprid[12]

Synthetic Protocol: Synthesis of 2-Chloro-5-methylpyridine

A common precursor to CCMP is 2-chloro-5-methylpyridine. One synthetic route to this intermediate starts from 2-amino-5-methylpyridine.[13]

Experimental Workflow:

Sources

Application

experimental procedures for creating derivatives of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

An In-Depth Guide to the Synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride Derivatives for Drug Discovery Introduction: The Strategic Importance of Fluorinated Pyrazole Sulfonyls In the landscape of modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride Derivatives for Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyrazole Sulfonyls

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, appearing in a multitude of clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. When functionalized with a sulfonyl group, the resulting scaffold can act as a potent hydrogen bond acceptor and exhibit improved pharmacokinetic properties.[1] The strategic introduction of a fluorine atom further modulates the molecule's acidity, lipophilicity, and metabolic stability, offering a powerful tool for lead optimization.[3][4]

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a highly versatile chemical intermediate that serves as a gateway to a diverse library of derivatives, primarily sulfonamides and sulfonate esters. These derivatives are of significant interest in the development of novel therapeutics across various disease areas.[5][6][7] This guide provides detailed, field-proven protocols for the synthesis of these key derivatives, emphasizing the rationale behind procedural choices, robust safety practices, and thorough characterization techniques.

PART I: Foundational Knowledge and Safety Protocols

Critical Safety Considerations for Handling Sulfonyl Chlorides

Sulfonyl chlorides are electrophilic and highly reactive, particularly towards nucleophiles like water.[8] Rigorous adherence to safety protocols is not merely recommended; it is essential for procedural success and personal safety.

  • Moisture Sensitivity: All reactions must be conducted under anhydrous conditions. This necessitates the use of oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[9][10] Atmospheric moisture can rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, halting the desired reaction and complicating purification.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.[10][11][12] All manipulations should be performed within a certified chemical fume hood.[12]

  • Quenching and Waste Disposal: Reactions should be quenched carefully by slowly adding the reaction mixture to a stirred, cold solution (e.g., saturated sodium bicarbonate or water).[13] This process neutralizes corrosive byproducts like HCl and hydrolyzes any remaining sulfonyl chloride. All waste must be disposed of according to institutional and regulatory guidelines.

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10][14] If inhaled, move to fresh air and seek medical attention.[9][11]

Synthesis of the Core Intermediate: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

While this guide focuses on derivatization, understanding the synthesis of the starting material is crucial. A common and effective method is the direct chlorosulfonylation of 1-methyl-5-fluoro-1H-pyrazole. This reaction leverages chlorosulfonic acid to introduce the sulfonyl chloride moiety regioselectively at the C4 position.

cluster_0 Synthesis of Starting Material Start 1-methyl-5-fluoro-1H-pyrazole Process Reaction at 0°C to 60°C in Chloroform Start->Process 1. Add pyrazole solution to ClSO3H Reagent Chlorosulfonic Acid (ClSO3H) Thionyl Chloride (SOCl2) Reagent->Process 2. React, then add SOCl2 Product 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride Process->Product 3. Workup & Isolation G start Dissolve Amine (1.1 eq) and Base (1.5 eq) in anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_sulfonyl Slowly add Sulfonyl Chloride (1.0 eq) in anhydrous DCM cool->add_sulfonyl react Stir at RT for 12-16 h add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with H2O Wash with 1M HCl, sat. NaHCO3, Brine monitor->workup Reaction Complete dry Dry over Na2SO4 Filter, Concentrate workup->dry purify Purify by Column Chromatography (e.g., Hexanes/EtOAc) dry->purify product Isolated Sulfonamide Product purify->product

Caption: General experimental workflow for the synthesis of pyrazole sulfonamides.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add the desired primary or secondary amine (1.1 equivalents) and anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as diisopropylethylamine (1.5 equivalents). [15]2. Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. [15]7. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Presentation: Representative Sulfonamide Derivatives

EntryAmineBaseSolventTime (h)Yield (%)
12-PhenylethylamineDIPEADCM16~85-95%
2MorpholineEt₃NDCM12~90-98%
3AnilinePyridineTHF16~75-85%
4BenzylamineDIPEADCM14~88-96%

Yields are typical and may vary based on scale and purification efficiency.

Protocol 2: Synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonate Esters

The synthesis of sulfonate esters is achieved by reacting the sulfonyl chloride with an alcohol or phenol. [16]These esters are valuable as potential prodrugs or as intermediates for further functionalization.

Causality and Mechanistic Insight: Similar to sulfonamide formation, this reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl chloride. Pyridine is an excellent choice of base for this transformation as it not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate that is more susceptible to attack by the alcohol.

SulfonylChloride 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride SulfonateEster Sulfonate Ester Derivative SulfonylChloride->SulfonateEster Anhydrous Solvent 0 °C to RT Alcohol Alcohol/Phenol (R-OH) Alcohol->SulfonateEster Base Pyridine Base->SulfonateEster Catalyst & HCl Scavenger

Caption: Reaction scheme for the synthesis of pyrazole sulfonate esters.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under N₂, add the alcohol or phenol (1.2 equivalents) and anhydrous pyridine, which serves as both the solvent and the base.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate.

  • Washing: Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue via column chromatography.

Data Presentation: Representative Sulfonate Ester Derivatives

EntryAlcohol/PhenolSolvent/BaseTime (h)Yield (%)
1PhenolPyridine5~80-90%
24-MethoxyphenolPyridine5~85-95%
3EthanolPyridine6~70-80%
42-NaphtholPyridine4~88-97%

Yields are typical and may vary based on the reactivity of the alcohol and purification efficiency.

PART III: Characterization and Troubleshooting

Analytical Characterization

Confirming the identity and purity of the synthesized derivatives is a critical step. A combination of spectroscopic methods should be employed.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of the amine N-H proton (for primary amines) and the appearance of a sulfonamide N-H proton (typically a broad singlet). For esters, the chemical shifts of protons on the alcohol moiety will be altered. The characteristic pyrazole methyl and ring protons should be present. [6][15][16] * ¹³C NMR: Confirm the presence of all expected carbon signals. The pyrazole ring carbons will have characteristic shifts. [1][16] * ¹⁹F NMR: A singlet corresponding to the C5-fluoro group should be observed, confirming its retention.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized compound, matching the calculated molecular formula. [1][16]* Infrared (IR) Spectroscopy: The presence of two strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. [7]

Troubleshooting Common Issues

G problem Problem Possible Cause Solution yield Low or No Yield Reagents degraded (moisture) 2. Insufficient base 3. Low reaction temperature Use fresh sulfonyl chloride, anhydrous solvents 2. Increase base to 1.5-2.0 eq. 3. Allow reaction to run at RT or warm gently problem->yield multiple_spots Multiple Spots on TLC (Incomplete Reaction) Insufficient reaction time 2. Sterically hindered amine/alcohol Increase reaction time, monitor closely 2. Use a stronger, non-nucleophilic base (e.g., DBU); may require heating problem->multiple_spots purification Difficult Purification Product is very polar 2. Byproduct formation Use a more polar solvent system for chromatography (e.g., DCM/MeOH) 2. Re-evaluate workup; ensure complete neutralization of HCl problem->purification

Caption: A troubleshooting guide for common issues in derivative synthesis.

References

  • Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature. Organic Chemistry Frontiers (RSC Publishing).
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Synthesis of Pyrazole based sulfonamides analogues.
  • Aerobic Oxidative Sulfenylation of Pyrazolones and Pyrazoles Catalyzed by Metal-Free Flavin–Iodine Catalysis.
  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.
  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers.
  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. OUCI.
  • Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature.
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.
  • Styrenesulfonyl Chloride - SAFETY D
  • Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • 2,3-Dihydro-1h-indene-2-sulfonyl chloride - Safety D
  • Synthesis and bioactivities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Furan-3-sulfonyl chloride - SAFETY D
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers.
  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Inform
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes. New Journal of Chemistry (RSC Publishing).
  • Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Benchchem.
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride - SAFETY D

Sources

Method

Application Note: The Role of Palladium-Catalyzed Cross-Coupling in the Synthesis of Small-Molecule Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction design, and self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction design, and self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Introduction & Strategic Rationale

Small-molecule kinase inhibitors (SMKIs) have revolutionized targeted cancer therapy and the treatment of autoimmune disorders by modulating dysregulated kinase activity[1]. The vast majority of FDA-approved SMKIs function as ATP-competitive inhibitors, requiring a central heterocyclic pharmacophore (e.g., pyrimidine, pyridine, or indazole) that forms critical hydrogen bonds with the kinase hinge region.

The modular assembly of these complex scaffolds relies heavily on Palladium-Catalyzed Cross-Coupling Reactions , specifically the Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) reactions[2]. These methodologies allow medicinal chemists to rapidly derivatize a common halogenated core with diverse boronic acids and anilines, enabling efficient Structure-Activity Relationship (SAR) exploration and late-stage functionalization[3].

G Core Heterocyclic Halide (e.g., Pyrimidine-Cl) CC_Coupling Suzuki-Miyaura C-C Coupling Core->CC_Coupling Boronic Boronic Acid/Ester (Suzuki Partner) Boronic->CC_Coupling Amine Aryl/Alkyl Amine (Buchwald Partner) CN_Coupling Buchwald-Hartwig C-N Coupling Amine->CN_Coupling CC_Coupling->CN_Coupling Intermediate Kinase Final Kinase Inhibitor (e.g., Abemaciclib) CN_Coupling->Kinase Purification

Fig 1: Modular fragment-based assembly of kinase inhibitors via sequential cross-coupling.

Mechanistic Causality in Reaction Design

To move beyond empirical screening, process scientists must understand the causality behind catalyst, ligand, and base selection. Every component in a cross-coupling reaction must be tuned to the electronic and steric demands of the kinase inhibitor fragments.

Ligand Selection and the Catalytic Cycle

The Buchwald-Hartwig amination is notoriously sensitive to the electronic nature of the aryl halide and the nucleophilicity of the amine.

  • Oxidative Addition: Electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos ) are utilized because their electron density accelerates the oxidative addition of deactivated heterocyclic chlorides[4].

  • Reductive Elimination: The extreme steric bulk of these ligands forces the palladium center into a monoligated Pd(0)L state, which drastically lowers the activation barrier for the final reductive elimination step, preventing off-target β -hydride elimination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + R2NH, Base RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base-HX RedElim->Pd0 + Ar-NR2

Fig 2: The Buchwald-Hartwig catalytic cycle highlighting the critical intermediates.

Base and Solvent Causality
  • Base: Strong bases like Sodium tert-butoxide (NaOtBu) drive rapid deprotonation but will hydrolyze the ester or amide moieties frequently found in kinase inhibitors. For late-stage functionalization, weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are preferred to maintain functional group tolerance[5].

  • Solvent: Suzuki couplings often utilize biphasic mixtures (e.g., 1,4-Dioxane/H₂O) because water is required to hydrolyze the boronic ester into the highly reactive boronate anion, which undergoes transmetalation. Conversely, Buchwald-Hartwig reactions require strictly anhydrous conditions (e.g., anhydrous Toluene or Dioxane) to prevent the competitive formation of phenols via hydroxide attack on the Pd(II) intermediate.

Quantitative Data: Cross-Coupling in FDA-Approved Inhibitors

The clinical success of SMKIs is deeply intertwined with the scalability of these cross-coupling methodologies. Table 1 summarizes key FDA-approved drugs synthesized via these routes[2][6][].

Table 1: Representative FDA-Approved Kinase Inhibitors Synthesized via Palladium Catalysis

Drug NameTarget KinaseKey Cross-Coupling Step(s)Optimized Catalyst SystemApproval
Abemaciclib CDK4/6Suzuki-Miyaura & Buchwald-HartwigPd(dppf)Cl₂ / Pd₂(dba)₃2017
Crizotinib ALK / ROS1 / c-MetSuzuki-MiyauraPd(dppf)Cl₂2011
Ruxolitinib JAK1 / JAK2Suzuki-MiyauraPd(PPh₃)₄2011
Vandetanib VEGFR / EGFRSuzuki-Miyaura (Intermediate)Pd(dppf)Cl₂2011

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in in-process controls (IPCs) ensure that failure modes (e.g., catalyst poisoning, incomplete degassing) are identified before proceeding.

Protocol A: Suzuki-Miyaura C–C Coupling for Heterocyclic Cores

This protocol is optimized for coupling sterically hindered arylboronic acids to chlorinated pyrimidines/pyridines.

Reagents: Heterocyclic halide (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction Setup & Degassing (Critical Step): To a flame-dried Schlenk flask, add the heterocyclic halide, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) oxide.

    • Validation: Sparge the mixture with ultra-pure Argon for exactly 15 minutes. The absence of a black precipitate (Pd-black) during heating validates successful deoxygenation.

  • Catalyst Addition: Briefly open the flask under a positive pressure of Argon and add Pd(dppf)Cl₂. Seal the flask and heat to 90 °C with vigorous stirring (800 rpm) to overcome the biphasic mass-transfer limitation.

  • In-Process Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the UV trace (254 nm) shows <2% remaining aryl halide, and the MS trace confirms the [M+H]⁺ of the coupled product.

  • Quenching and Scavenging: Cool to room temperature. Add a metal scavenger (e.g., SiliaMetS Thiol, 5.0 eq relative to Pd) and stir for 2 hours at 40 °C.

    • Causality: Residual palladium can cause false-positive results in downstream enzymatic kinase assays by precipitating the target proteins.

Protocol B: Buchwald-Hartwig Amination for Hinge-Binding Anilines

This protocol is tailored for forming C–N bonds between deactivated heteroaryl chlorides and substituted anilines, a common motif in CDK and EGFR inhibitors.

Reagents: Heteroaryl chloride (1.0 eq), Aryl amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.06 eq), Cs₂CO₃ (1.5 eq), Anhydrous Toluene.

  • Glovebox Assembly: Inside an inert-atmosphere glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a pressure vial with Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Causality: Pd₂(dba)₃ is highly sensitive to moisture, which can lead to the formation of unreactive palladium hydroxides.

  • Pre-activation: Add 2 mL of anhydrous Toluene and stir at room temperature for 10 minutes.

    • Validation: The solution will transition from a dark purple/black to a deep red/orange color, validating the dissociation of dba and the formation of the active monoligated Pd(0)-XPhos species.

  • Substrate Addition: Add the heteroaryl chloride and aryl amine. Seal the vial with a Teflon-lined crimp cap, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Workup: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble inorganic salts (CsCl and unreacted Cs₂CO₃). Concentrate the filtrate under reduced pressure for subsequent flash chromatography.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: National Institutes of Health (NIH) URL:[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: National Institutes of Health (NIH) URL:[Link]

  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors Source: MDPI URL:[Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: National Institutes of Health (NIH) URL:[Link]

  • Buchwald–Hartwig amination Source: Grokipedia URL:[Link]

Sources

Application

Application Note: High-Content Screening (HCS) for the Discovery of Novel Anti-Inflammatory Agents

Introduction & Mechanistic Rationale The development of targeted anti-inflammatory agents requires robust, physiologically relevant in vitro models that can capture complex, multi-step signaling cascades. Traditional bul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted anti-inflammatory agents requires robust, physiologically relevant in vitro models that can capture complex, multi-step signaling cascades. Traditional bulk assays (e.g., ELISA, Western blot) measure population averages and often fail to distinguish between true pharmacological inhibition and compound-induced cytotoxicity.

High-Content Screening (HCS) merges automated fluorescence microscopy with quantitative image analysis, enabling the simultaneous measurement of multiple pro-inflammatory pathways at single-cell resolution[1]. By evaluating the spatial distribution of target proteins—such as the nuclear translocation of transcription factors or the oligomerization of intracellular complexes—HCS provides a highly sensitive, self-validating system for drug discovery[2].

This application note details a multiplexed phenotypic profiling protocol utilizing the human THP-1 monocytic cell line. When differentiated into macrophages, THP-1 cells provide a reliable model for studying the two-step activation of the innate immune response[3]:

  • Signal 1 (Priming): Lipopolysaccharide (LPS) activates the TLR4 receptor, triggering the translocation of NF-κB (p65) from the cytoplasm to the nucleus. This upregulates the transcription of pro-IL-1β and NLRP3[4].

  • Signal 2 (Activation): Nigericin or ATP induces potassium efflux, triggering the assembly of the NLRP3 inflammasome . This is visually quantifiable via the formation of Apoptosis-associated speck-like protein containing a CARD (ASC) "specks"[3].

Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB (p65) Translocation TLR4->NFkB Transcription Pro-IL-1β & NLRP3 Expression NFkB->Transcription Inflammasome NLRP3-ASC-Caspase-1 Complex Transcription->Inflammasome Priming Nigericin Nigericin / ATP (Signal 2) K_efflux K+ Efflux Nigericin->K_efflux K_efflux->Inflammasome IL1b Mature IL-1β Release Inflammasome->IL1b Cleavage

NF-κB priming and NLRP3 inflammasome activation pathway in macrophages.

Experimental Design & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards, every step of this protocol is designed with internal causality and self-validation:

  • Cell Line Selection: Primary human macrophages exhibit high donor-to-donor variability. Undifferentiated THP-1 cells, when treated with phorbol-12-myristate-13-acetate (PMA), reliably differentiate into macrophage-like cells that are fully competent for NLRP3 activation[3].

  • Multiplexed Readouts: By co-staining for nuclei (Hoechst), NF-κB (p65), and ASC, we create a self-validating system. If a compound prevents NF-κB translocation simply by killing the cell, the Hoechst nuclear count will drop, flagging the compound as cytotoxic rather than anti-inflammatory[2].

  • Z'-Factor Validation: High-throughput assays must be statistically robust. The Z'-factor evaluates the dynamic range and data variation between positive and negative controls. A Z'-factor 0.5 indicates an excellent assay suitable for screening[5].

Step-by-Step Experimental Protocol

Cell Culture and Differentiation
  • Seeding: Cultivate THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 1.5 × 10⁴ cells/well in a 384-well optical-bottom imaging plate.

  • Differentiation: Add PMA to a final concentration of 50 ng/mL. Incubate for 48 hours at 37°C, 5% CO₂ to induce macrophage differentiation[3].

  • Resting Phase: Wash the wells twice with warm PBS and replace with PMA-free complete medium. Rest the cells for 24 hours to reduce background basal activation.

Compound Treatment and Stimulation
  • Pre-treatment: Add test compounds (e.g., novel anti-inflammatory candidates, MCC950 as an NLRP3 control, or Dexamethasone as an NF-κB control) in a 10-point dose-response format. Incubate for 1 hour.

  • Priming (Signal 1): Add LPS (100 ng/mL) to all wells except the negative control (unstimulated) wells. Incubate for 3 hours. Note: For NF-κB translocation assays, 1-3 hours is the optimal time window for capturing p65 redistribution[2].

  • Activation (Signal 2): To trigger inflammasome assembly, add Nigericin (10 µM) for exactly 45 minutes prior to fixation[3].

Fixation and Immunofluorescence Staining
  • Fixation: Immediately add 4% paraformaldehyde (PFA) directly to the culture medium (final concentration 2%) for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS, then permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking & Primary Antibodies: Block with 5% BSA for 1 hour. Add primary antibodies: Rabbit anti-NF-κB p65 (1:400) and Mouse anti-ASC (1:200). Incubate overnight at 4°C.

  • Secondary Antibodies & Counterstain: Wash three times. Add highly cross-adsorbed secondary antibodies (e.g., Alexa Fluor 488 anti-Rabbit, Alexa Fluor 647 anti-Mouse) alongside Hoechst 33342 (nuclear stain) and CellMask Deep Red (cytoplasmic mask) for 1 hour at room temperature.

Automated Imaging and Feature Extraction
  • Acquisition: Image the plates using an automated high-content confocal imager (e.g., PerkinElmer Opera Phenix) using a 20x or 40x water-immersion objective. Capture at least 4 fields per well to ensure >500 cells are analyzed for statistical rigor[2].

  • Image Analysis Logic:

    • Primary Object: Identify nuclei using the Hoechst channel.

    • Secondary Object: Define the cytoplasmic boundary using the CellMask channel.

    • NF-κB Feature: Calculate the ratio of p65 mean fluorescence intensity in the nucleus versus the cytoplasm.

    • ASC Feature: Use spot-detection algorithms to count discrete, high-intensity ASC specks within the defined cytoplasmic boundary.

Workflow Plate 1. THP-1 Seeding & PMA Diff. Treat 2. Compound Treatment Plate->Treat Stim 3. LPS/Nigericin Stimulation Treat->Stim Stain 4. Multiplex IF Staining Stim->Stain Image 5. Automated Confocal Imaging Stain->Image Analyze 6. Feature Extraction & Z'-Factor QC Image->Analyze

Step-by-step High-Content Screening (HCS) workflow for anti-inflammatory agents.

Quantitative Data & Expected Results

To validate the assay before screening unknown libraries, reference compounds must be utilized to establish baseline pharmacological responses and calculate the Z'-factor. The Z'-factor is calculated using the means ( μ ) and standard deviations ( σ ) of the positive (p) and negative (n) controls: Z′=1−∣μp​−μn​∣3σp​+3σn​​ [5]. A robust assay in complex cell-based systems typically yields a Z'-factor > 0.6[6].

Table 1: Expected Assay Metrics and Reference Compound Profiling

Target / PathwayReference InhibitorPrimary HCS Readout FeatureExpected IC₅₀Assay Z'-Factor
NF-κB Translocation Dexamethasone / IK202Nuclear/Cytoplasmic Intensity Ratio0.5 - 2.0 µM> 0.65
NLRP3 Inflammasome MCC950ASC Speck Count per Cell10 - 50 nM> 0.70
Cell Viability (QC) Staurosporine (Tox Control)Total Nuclear Count (Hoechst)< 1.0 µM> 0.80

Interpretation: Compounds that reduce the Nuclear/Cytoplasmic p65 ratio without reducing the total nuclear count are classified as true NF-κB pathway inhibitors. Compounds that strictly reduce ASC speck formation without altering NF-κB translocation are classified as specific Signal 2 (NLRP3) inhibitors.

References

  • Assaying NLRP3-mediated LDH and IL-1β release - Protocols.io / Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453773 in undifferentiated THP1 cells - PubMed Source: NIH / PubMed URL:[Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening Source: NCBI Bookshelf URL:[Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology Source: PMC / NIH URL:[Link]

  • A High Content Screen in Macrophages Identifies Small Molecule Modulators of STING-IRF3 and NFkB Signaling Source: ACS Chemical Biology URL:[Link]

  • Z-factors - BIT 479/579 High-throughput Discovery Source: North Carolina State University URL:[Link]

  • Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening Source: PubMed / NIH URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of Indole-Isatin Hybrids as Anti-Proliferative Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Novel Anti-Proliferative Compounds Cancer remains a formidable challenge in global health, necessitating the continuous develop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Novel Anti-Proliferative Compounds

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and effective therapeutic strategies.[1][2] A significant portion of cancer chemotherapy relies on compounds that inhibit cell proliferation, a hallmark of cancer.[2] Natural products have historically been a rich source of inspiration for the development of anticancer drugs, with many exhibiting potent anti-proliferative activities.[3][4][5] Among the diverse scaffolds found in bioactive natural products, the indole nucleus is a privileged structure due to its presence in numerous compounds with significant pharmacological properties, including anti-cancer activity.[1][6]

This application note provides a detailed guide for the synthesis and in vitro evaluation of a promising class of anti-proliferative agents: indole-isatin molecular hybrids. Specifically, we will focus on the synthesis of a 5-methoxyindole tethered C-5 functionalized isatin, a compound that has demonstrated potent cytotoxic effects against various cancer cell lines.[7] The protocols outlined herein are designed to be a self-validating system, providing researchers with the necessary tools to synthesize, purify, and characterize these compounds, as well as to assess their anti-proliferative efficacy and preliminary mechanism of action.

The Rationale for Indole-Isatin Hybrids

The design of these hybrid molecules is rooted in the principle of molecular hybridization, where two or more pharmacophores are combined to create a new entity with potentially enhanced biological activity and a more desirable pharmacological profile. Both indole and isatin moieties are known to possess anti-proliferative properties through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][7] By linking these two scaffolds, we aim to create a synergistic effect that leads to a more potent and selective anti-cancer agent.

Synthesis of an Indole-Isatin Hybrid: A Step-by-Step Protocol

The following protocol details the synthesis of a representative indole-isatin hybrid, which we will refer to as Compound 5o . The synthesis involves a multi-step process, beginning with the preparation of key intermediates.

Diagram of the Synthetic Workflow

synthetic_workflow A 5-methoxyindole C Intermediate 1 A->C NaH, DMF B Ethyl Chloroacetate B->C E Intermediate 2 (Hydrazide) C->E Ethanol, Reflux D Hydrazine Hydrate D->E G Compound 5o (Indole-Isatin Hybrid) E->G Ethanol, Acetic Acid (cat.), Reflux F N-benzylisatin F->G

Caption: Synthetic scheme for Compound 5o.

Experimental Protocol: Synthesis of Compound 5o

Step 1: Synthesis of Ethyl 2-(5-methoxy-1H-indol-1-yl)acetate (Intermediate 1)

  • To a solution of 5-methoxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of 2-(5-methoxy-1H-indol-1-yl)acetohydrazide (Intermediate 2)

  • To a solution of Intermediate 1 (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Intermediate 2.

Step 3: Synthesis of N-benzyl-5-((2-(2-(5-methoxy-1H-indol-1-yl)acetyl)hydrazono)methyl)-1H-indole-2,3-dione (Compound 5o)

  • To a solution of Intermediate 2 (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add N-benzylisatin (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with ethanol, and dried to give the final product, Compound 5o .

Characterization of Compound 5o

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups.

In Vitro Evaluation of Anti-Proliferative Activity

The following protocols are designed to assess the anti-proliferative effects of the synthesized indole-isatin hybrid on cancer cells.

Cell Culture

Human cancer cell lines such as MCF-7 (breast adenocarcinoma) or HeLa (cervical cancer) can be used.[7][8] Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[9]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Workflow for the MTT Assay

mtt_workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat with Compound 5o (various concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[9]

  • Prepare serial dilutions of Compound 5o in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Anti-Proliferative Activity

The results of the MTT assay can be summarized in a table.

Cell LineCompoundIC₅₀ (µM)
MCF-7Compound 5o e.g., 1.69
HeLaCompound 5o To be determined
Doxorubicin (Control)e.g., 0.5To be determined

Note: The IC₅₀ value for Compound 5o against MCF-7 is based on literature data for a similar compound and should be experimentally determined.[7]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Workflow for the Apoptosis Assay

apoptosis_workflow A Treat cells with Compound 5o B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow of the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Seed cells in a 6-well plate and treat with Compound 5o at its IC₅₀ concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[11]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Step-by-Step Protocol:

  • Treat cells with Compound 5o as described for the apoptosis assay.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[11]

  • Wash the cells with PBS and resuspend in PBS containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Understanding the Mechanism of Action

The biological data obtained from the assays above can provide insights into the mechanism of action of the indole-isatin hybrid. For instance, an accumulation of cells in the G2/M phase of the cell cycle might suggest that the compound interferes with microtubule dynamics, a known mechanism for some indole derivatives.[1] The induction of apoptosis, as detected by the Annexin V assay, is a desirable characteristic of an anti-cancer agent.

Proposed Signaling Pathway

signaling_pathway Compound5o Compound 5o Tubulin Tubulin Compound5o->Tubulin Inhibition of polymerization Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

Caption: A proposed mechanism of action for Compound 5o.

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and preclinical evaluation of novel indole-isatin hybrids as potential anti-proliferative agents. The detailed protocols and workflows are intended to guide researchers in the synthesis of these promising compounds and in the assessment of their biological activity. Further studies could involve expanding the library of indole-isatin hybrids to establish structure-activity relationships (SAR), evaluating their efficacy in 3D cell culture models, and conducting in vivo studies in animal models of cancer. The ultimate goal is to identify lead compounds with potent and selective anti-cancer activity that can be further developed into clinically useful therapeutics.

References

  • Cragg, G. M., & Pezzuto, J. M. (2016). Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents. Medical Principles and Practice, 25(Suppl 2), 41–59. [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of Natural Products, 83(3), 770–803. [Link]

  • Dehelean, C. A., Feflea, S., Ganta, S., & Amiji, M. (2013). Natural products in cancer therapy: a look at the clinical trials. Journal of the National Cancer Institute, 105(21), 1594–1610.
  • Sharma, G., Sharma, A. R., Lee, S. S., & Chakraborty, C. (2010). The indole nucleus: a versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 19(2), 113-143.
  • Liu, X. H., Dong, X. W., & Wang, Y. Q. (2014). Recent advances in the discovery and development of indole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 86, 493-509.
  • Zhang, M., Zhang, L., & Liu, Z. (2015). Indole-based compounds as anticancer agents: a review of recent developments. RSC Advances, 5(67), 54245-54269.
  • Hawash, M. M. A., & Baytas, S. N. (2018). Antiproliferative Activities of Some Biologically Important Scaffolds. An-Najah University Journal for Research - A (Natural Sciences), 32(1), 1-20. [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 867–878. [Link]

  • Almutairi, M. S., Zakaria, A. S., Ignasius, P. P., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 13, 3037–3055. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Freshney, R. I. (2010).
  • Ghasemi, Y., Peymani, P., & Afifi, S. (2009). Quantification of apoptosis by Annexin V-FITC/PI staining. International Journal of Molecular and Cellular Medicine, 2(4), 183–187.
  • Darzynkiewicz, Z., Robinson, J. P., & Crissman, H. A. (Eds.). (2001). Methods in cell biology: Flow cytometry. Academic press.

Sources

Application

Scale-Up Synthesis Considerations for 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride Reactions: From Bench to Pilot Scale

Introduction and Structural Rationale The compound 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1889401-88-0) is a highly valued electrophilic building block in medicinal chemistry[1]. It is primarily utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The compound 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1889401-88-0) is a highly valued electrophilic building block in medicinal chemistry[1]. It is primarily utilized to synthesize pyrazole-4-sulfonamides, a pharmacophore class exhibiting potent antiproliferative and anti-inflammatory activities[2].

Transitioning the synthesis of these sulfonamides from a milligram discovery scale to a multi-kilogram pilot scale introduces significant thermodynamic and chemoselective hurdles. Sulfonyl chlorides are inherently reactive, but the unique electronic environment of the fluorinated pyrazole ring demands specialized handling, precise base selection, and rigorous thermal control to prevent yield-destroying side reactions[3].

Mechanistic Challenges & Causality in Scale-Up

Successful scale-up requires understanding the causality behind the molecule's reactivity profile:

  • Chemoselectivity and the 5-Fluoro Liability: The fluorine atom at the 5-position is strongly electron-withdrawing, which beneficially increases the electrophilicity of the adjacent sulfonyl chloride at the 4-position. However, this same electronic effect activates the 5-position toward Nucleophilic Aromatic Substitution ( SN​Ar ). If the reaction with a primary amine is conducted at elevated temperatures (>25 °C), competitive displacement of the fluorine atom can occur, leading to bis-aminated impurities. Maintaining the reaction at 0–5 °C ensures the amine reacts exclusively at the sulfonyl center.

  • Thermodynamic Exothermicity: The formation of a sulfonamide bond is highly exothermic. Heat flow calorimetry on analogous sulfonyl chloride reactions demonstrates rapid energy releases often exceeding 240 kJ/mol[4]. In a batch reactor, this rapid heat evolution can cause thermal runaway, necessitating extended dosing times and cryogenic cooling jackets.

  • Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water in the solvent or amine streams will rapidly convert the starting material into the unreactive sulfonic acid[5].

Quantitative Data: Reaction Parameter Optimization

Empirical data indicates that the choice of base and solvent profoundly impacts the yield and purity of pyrazole-4-sulfonamides[6]. Diisopropylethylamine (DIPEA) in dichloromethane (DCM) has been proven superior to triethylamine (TEA) or tetrahydrofuran (THF)[3].

Causality: DIPEA's significant steric bulk prevents it from acting as a competing nucleophile, whereas the less hindered TEA can attack the sulfonyl chloride or form transient, highly reactive sulfene intermediates that degrade the yield. Furthermore, DCM provides optimal solubility for both the starting materials and the resulting DIPEA-HCl byproduct, preventing the premature precipitation that stalls kinetics in THF[6].

Table 1: Optimization of Reaction Conditions for Pyrazole-4-Sulfonamide Formation
SolventBaseTime (h)Temp (°C)Yield (%)Mechanistic Causality & Observation
THFDIPEA242547Poor solubility of intermediates; sluggish kinetics lead to incomplete conversion[6].
DCMTEA162526–46TEA acts as a competing nucleophile; significant impurity profile observed[3].
DCM DIPEA 16 0 to 25 >85 Steric bulk of DIPEA prevents side reactions; optimal kinetics and solubility[6].

Self-Validating Experimental Protocols

To mitigate the risks associated with scale-up—namely, thermal runaway and localized concentration gradients—two methodologies are detailed below.

Protocol A: Controlled Batch Scale-Up (100 g Scale)

This protocol utilizes strict thermal gating to prevent SN​Ar byproduct formation.

  • Preparation: In a rigorously dried 2 L jacketed reactor purged with nitrogen, dissolve the target amine (1.05 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (10 volumes).

  • Cooling: Circulate coolant to bring the internal temperature ( Tint​ ) to 0 °C.

    • Self-Validation Check: Do not proceed until Tint​ remains stable at 0 °C ± 1 °C for at least 15 minutes.

  • Dosing: Dissolve 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (100 g, 1.0 equiv) in anhydrous DCM (5 volumes). Add this solution dropwise via an addition funnel over 2–3 hours.

  • Thermal Control: Monitor Tint​ continuously during the addition.

    • Self-Validation Check: If Tint​ exceeds 5 °C, the dosing valve must be paused automatically. If the reaction mixture turns deep yellow or orange, this indicates localized heating and potential SN​Ar byproduct formation; immediately increase the impeller stirring speed to improve bulk mixing.

  • Maturation: Once addition is complete, maintain at 0 °C for 1 hour, then allow the reactor to naturally warm to 20 °C over 2 hours. Monitor conversion via HPLC.

  • Workup: Quench the reaction by adding cold water (10 volumes). Separate the organic layer and wash with 1M HCl (5 volumes).

    • Self-Validation Check: Test the pH of the aqueous wash phase. It must be < 3 to ensure the complete protonation and removal of excess DIPEA. Dry the organic layer over Na2​SO4​ and concentrate under vacuum.

Protocol B: Continuous Flow Synthesis (Pilot Scale)

Continuous manufacturing platforms address the safety and throughput restrictions of batch chlorosulfonation and sulfonamide formation by providing superior heat dissipation (near-isothermal conditions) and instantaneous mixing[4],[5].

  • Feed Preparation:

    • Stream A: Amine (1.05 M) and DIPEA (1.5 M) in anhydrous DCM.

    • Stream B: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 M) in anhydrous DCM.

  • Pumping & Mixing: Deliver Stream A and Stream B at equal flow rates using dual-piston HPLC pumps into a high-turbulence T-mixer.

  • Residence Time: Route the mixed stream through a PFA (perfluoroalkoxy) residence coil (volume calibrated for a 5-minute residence time) submerged in a 0 °C chilling bath.

  • In-Line Monitoring: Pass the reactor effluent through an in-line Process Analytical Technology (PAT) flow cell (e.g., FTIR) to monitor the disappearance of the sulfonyl chloride stretch (~1370 cm⁻¹).

    • Self-Validation Check: If unreacted sulfonyl chloride is detected by the PAT system, the automated control system must decrease the total flow rate to increase the residence time until >99% conversion is restored.

  • Continuous Quench: Mix the effluent with a continuous stream of 1M HCl before routing to an in-line liquid-liquid separator.

Process Visualization

ScaleUpWorkflow Amine Amine + DIPEA (Stream A) Mixer High-Turbulence T-Mixer Amine->Mixer Pump A Sulfonyl 5-Fluoro-1-methyl-1H-pyrazole -4-sulfonyl chloride (Stream B) Sulfonyl->Mixer Pump B Reactor PFA Residence Coil (0 °C, 5 min RT) Mixer->Reactor Exothermic Mixing PAT In-line FTIR Monitoring Reactor->PAT Isothermal Conversion Quench Continuous Acidic Quench PAT->Quench Conversion > 99% Separator In-line Liquid-Liquid Separation Quench->Separator pH < 3

Continuous flow workflow for scalable, isothermal pyrazole sulfonamide synthesis.

References

  • Mahesh, P., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 2023.[Link]

  • Martinez, A., et al. "A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine." Organic Process Research & Development, 2020.[Link]

  • Smith, J., et al. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Molecules (MDPI), 2023.[Link]

  • NextSDS Substance Database. "5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information." NextSDS.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support center for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction yields and overcome common challenges.

I. Troubleshooting Guide: Improving Reaction Yield

Low yield is a frequent issue in sulfonylation reactions. This section provides a systematic approach to identifying and resolving the root causes of suboptimal yields when using 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Q1: My sulfonylation reaction with an amine/alcohol has a very low yield. What are the most likely causes and how can I fix it?

Low yields can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of moisture.

Potential Cause 1: Degradation of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Moisture in the reaction environment will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under these conditions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents, and ensure your amine or alcohol starting material is also dry.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[2]

    • Reagent Quality Check: If the reagent is old or has been improperly stored, it may have already hydrolyzed. Consider using a fresh bottle or purifying the existing stock.[1] You can perform a small-scale control reaction with a known, reliable nucleophile to test the activity of your sulfonyl chloride.

Potential Cause 2: Inappropriate Base Selection or Stoichiometry

The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction and can also play a role in activating the nucleophile.

  • Troubleshooting Steps:

    • Select an Appropriate Base: For most sulfonylation reactions with amines, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a good starting point.[3][4] For less reactive nucleophiles or hindered substrates, a stronger base or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary.[1]

    • Optimize Base Stoichiometry: Typically, 1.1 to 1.5 equivalents of the base are sufficient.[3] Using a large excess can sometimes lead to side reactions.

Potential Cause 3: Suboptimal Reaction Temperature

Temperature control is a balancing act. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the sulfonyl chloride and lead to side reactions.[1]

  • Troubleshooting Steps:

    • Initial Low Temperature: Start the reaction at a low temperature, such as 0 °C, especially during the addition of the sulfonyl chloride to control any exotherm.[3]

    • Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction is sluggish, gentle heating can be applied, but this should be done cautiously while monitoring for the appearance of byproducts.

dot

Troubleshooting Low Yield Start Low Reaction Yield CheckReagent Check Sulfonyl Chloride Quality Start->CheckReagent Moisture Moisture Present? CheckReagent->Moisture Degraded? Anhydrous Ensure Anhydrous Conditions Base Optimize Base Selection & Stoichiometry Anhydrous->Base BaseIssue Base Appropriate? Base->BaseIssue Temp Adjust Reaction Temperature TempIssue Temp Optimal? Temp->TempIssue Moisture->Anhydrous No UseFresh Use Fresh/Purified Reagent Moisture->UseFresh Yes BaseIssue->Temp Yes ChangeBase Screen Different Bases (e.g., Et3N, DIPEA, Pyridine) BaseIssue->ChangeBase No AdjustTemp Start at 0°C, Gradually Warm to RT TempIssue->AdjustTemp No Success Improved Yield TempIssue->Success Yes UseFresh->Success DrySystem Dry Glassware/Solvents, Use Inert Atmosphere DrySystem->Success ChangeBase->Success AdjustTemp->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

The formation of multiple products is a common issue, often arising from side reactions of the starting materials or the desired product.

Potential Byproduct 1: Sulfonic Acid

As mentioned previously, the primary byproduct is often the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride.[2]

  • Minimization Strategy: The most effective way to prevent this is to maintain strictly anhydrous reaction conditions.[2]

Potential Byproduct 2: Di-sulfonylation of Primary Amines

If your nucleophile is a primary amine, it is possible for it to react with two equivalents of the sulfonyl chloride, leading to a di-sulfonylated product.

  • Minimization Strategy:

    • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0 °C) to maintain a low concentration of the electrophile.[1]

Potential Byproduct 3: Reaction with Solvent

Certain solvents can compete with your intended nucleophile. For example, if using an alcohol as a solvent with an amine nucleophile, you may form the sulfonate ester as a byproduct.

  • Minimization Strategy: Choose an inert solvent that does not have nucleophilic functional groups. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally good choices.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general use of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Q1: How should I properly store 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride?

Proper storage is crucial to maintain the reagent's integrity. It is sensitive to moisture.[6] Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere (nitrogen or argon).[1]

Q2: What is the recommended work-up procedure for a reaction involving this sulfonyl chloride?

A typical aqueous work-up can be performed, but it should be done efficiently to minimize potential hydrolysis of any unreacted sulfonyl chloride or the sulfonamide product.

  • Standard Protocol:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.[1]

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.[4]

Q3: What are the best methods for purifying the resulting sulfonamide?

The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a very common and effective method for separating the desired sulfonamide from byproducts and unreacted starting materials.[4] Silica gel is the most common stationary phase.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent technique to obtain highly pure material.[5][7]

III. Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general starting point for the synthesis of a sulfonamide from an amine using 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Materials and Reagents:

ReagentEquivalents
Amine1.0
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride1.05
Triethylamine (or other suitable base)1.5
Anhydrous Dichloromethane (DCM)10 volumes

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and anhydrous DCM (5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.5 equiv.) to the stirred solution.

  • In a separate flask, dissolve 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.05 equiv.) in anhydrous DCM (5 volumes).

  • Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-16 hours).[4]

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[4]

dot

Sulfonamide Synthesis Workflow Start Start: Prepare Reactants DissolveAmine Dissolve Amine & Base in Anhydrous DCM Start->DissolveAmine Cool Cool to 0°C DissolveAmine->Cool AddDropwise Add Sulfonyl Chloride Solution Dropwise at 0°C Cool->AddDropwise PrepareSulfonyl Prepare Sulfonyl Chloride Solution in Anhydrous DCM PrepareSulfonyl->AddDropwise WarmRT Warm to Room Temperature & Stir AddDropwise->WarmRT Monitor Monitor by TLC WarmRT->Monitor Monitor->WarmRT Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Purify by Chromatography or Recrystallization Workup->Purify End End: Pure Sulfonamide Purify->End

Caption: General experimental workflow for sulfonamide synthesis.

IV. References

  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 93(11), 2704–2708.

  • Mahesh, P., Gupta, L. K., Panwar, D., Sharma, M. K., Kumar, R., & Singh, S. K. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26239–26253. [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1447.

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.

  • Dessolin, M., & Audran, G. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.

  • Pérez-Palau, M., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18403–18407. [Link]

  • Mahesh, P., Gupta, L. K., Panwar, D., Sharma, M. K., Kumar, R., & Singh, S. K. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Pérez-Palau, M., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18403–18407.

  • Cheméo. (n.d.). 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • O, R. J., & R, S. F. (1957). Sulfonamide purification process. Google Patents.

  • El-Damasy, A. K., Lee, J.-H., & Keum, G. (2022). Optimization of the conditions of the sulfonylation reaction. ResearchGate.

  • National Cancer Institute. (n.d.). 5-Fluorouracil Side Effects. Retrieved from [Link]

  • Wang, D., Wei, W., Wen, J., & Li, J. (2019). Domino C–H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry, 84(4), 2038–2046.

  • Dr.Oracle. (2025). What are the adverse reactions to 5-Fluorouracil (5-FU)?. Retrieved from [Link]

  • Dr.Oracle. (2026). What are the most common and clinically important side effects of 5‑fluorouracil (5‑FU) in adult patients?. Retrieved from [Link]

  • Zhu, Y., Lu, W.-T., Sun, H.-C., & Zhan, Z.-P. (2013). Lewis base catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazole involving a novel 1,3-sulfonyl shift. Organic Letters, 15(16), 4146–4149.

  • Chen, Y., Chen, Z., & Wan, J. (2018). Base-promoted synthesis of diarylsulfones from sulfonyl hydrazines and diaryliodonium salts. Organic & Biomolecular Chemistry, 16(28), 5122–5126.

  • Stiles, M. L., Allen, L. V., & Prince, S. J. (1995). Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 665–668.

  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Zhang, J., Liu, X., Ling, Y., & Yang, S. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 864553.

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1361–1364.

  • Murtaza, S., Kausar, N., Tahir, M. N., Tariq, J., & Bibi, S. (2014). 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o60.

  • Galanti, L., Lebitasy, M. P., Hecq, J.-D., Cadrobbi, J., Vanbeckbergen, D., & Jamart, J. (2009). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy, 62(1), 37–42.

  • Fensome, A., Adams, J. L., Burch, J. D., DeAngelis, A., El-Kattan, A., Faron, R., ... & Miller, W. H. (2018). Discovery of a Potent (4R,5S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling. Journal of Medicinal Chemistry, 61(8), 3463–3477.

Sources

Optimization

purification techniques for products synthesized from 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support guide for the purification of products synthesized from 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of products synthesized from 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of novel pyrazole sulfonamide compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to acknowledge the hazards associated with the reagents. 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, like other sulfonyl chlorides, is a reactive and corrosive compound.

  • Moisture Sensitivity : Sulfonyl chlorides react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. This can impact your reaction's success and poses a corrosion hazard. Always handle these reagents under anhydrous conditions and in a well-ventilated fume hood.[1][2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][4][5][6]

  • Handling : Avoid inhalation of dust or vapors.[7] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3][4][5]

  • Waste Disposal : Dispose of all chemical waste in accordance with your institution's safety protocols and local regulations.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your target pyrazole sulfonamide.

Question: My final product has "oiled out" during recrystallization and will not solidify. What should I do?

Answer:

"Oiling out" is a common issue where the product separates from the recrystallization solvent as a liquid instead of a solid. This often occurs when the solution is cooled too rapidly, the product is highly impure, or the boiling point of the solvent is higher than the melting point of the product.[8]

Possible Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure complete dissolution, then allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystal lattice.[8]

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, add a "seed crystal" to the solution.[8]

  • Solvent System Modification: The polarity of your solvent may not be ideal. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[8][9] If your compound is currently in a non-polar solvent, try adding a more polar co-solvent dropwise until turbidity persists, then heat to redissolve and cool slowly.

Question: I see multiple spots on my TLC plate after column chromatography. How can I improve the separation?

Answer:

Observing multiple spots on a Thin-Layer Chromatography (TLC) plate post-purification indicates that the separation was incomplete. This could be due to several factors related to your column chromatography technique.

Optimization Strategies:

  • Solvent System (Mobile Phase) Selection: The polarity of your eluent is critical. Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.3-0.4 on the TLC plate. This generally provides the best separation from impurities.

  • Stationary Phase (Silica/Alumina): If your compound is basic, it may be interacting strongly with the acidic silica gel, leading to streaking and poor separation. Consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent system.[10] Alternatively, neutral alumina can be used as the stationary phase.[10]

  • Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to channeling and inefficient separation. Load your crude product onto the column in a minimal amount of solvent to start with a concentrated band.

  • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by adding a more polar solvent. This can help to first elute non-polar impurities, followed by your product, and finally the more polar impurities.

Question: My yield is very low after recrystallization. What are the likely causes?

Answer:

Low recovery after recrystallization is a frequent problem. Several factors could be at play:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[8] The goal is to create a saturated solution at the solvent's boiling point.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.[8] To prevent this, use pre-heated glassware and perform the filtration as quickly as possible.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. If your compound has high solubility in the chosen solvent even at low temperatures, your recovery will be poor.[8]

Question: My isolated product is colored (e.g., yellow or brown), but the desired compound should be colorless. How can I remove these colored impurities?

Answer:

Colored impurities are often highly conjugated organic molecules that are present in small amounts.

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal.[11] Heat the mixture for a few minutes. The activated charcoal will adsorb the colored impurities. Remove the charcoal by hot filtration and then proceed with crystallization.[11] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Acid-Base Extraction: If the colored impurities are not basic like your pyrazole sulfonamide, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid. Your product will move to the aqueous layer as a salt, leaving non-basic colored impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride?

A1: Common impurities can include:

  • Unreacted Starting Materials: Unreacted 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride or the amine/alcohol it was reacted with.

  • Hydrolyzed Sulfonyl Chloride: The corresponding sulfonic acid, formed by reaction with moisture.

  • Side-Reaction Products: Depending on the specific reaction, byproducts from undesired side reactions may be present. For pyrazole synthesis in general, regioisomers can be a common byproduct if unsymmetrical starting materials are used.[11]

  • Colored Impurities: Often arise from the decomposition of reagents or side reactions.[11]

Q2: What are the primary purification techniques for pyrazole sulfonamide derivatives?

A2: The most common and effective techniques are:

  • Recrystallization: An excellent method for purifying solid compounds.[8][12] The choice of solvent is crucial for success.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity. It is particularly useful for purifying oils or for separating mixtures with similar polarities.[13][14][15][16][17][18]

  • Acid-Base Extraction: This technique leverages the basicity of the pyrazole nitrogen to separate the product from non-basic impurities.[11]

Q3: How do I select an appropriate solvent for recrystallization or column chromatography?

A3: Solvent selection is key to successful purification.

  • For Recrystallization: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. A general approach is "like dissolves like." Since pyrazole sulfonamides have both polar and non-polar characteristics, solvent mixtures (e.g., ethanol-water, ethyl acetate-hexane) are often effective.[8][10]

  • For Column Chromatography: The selection of the mobile phase is typically guided by TLC analysis. Test various solvent systems to find one that provides good separation of your product from impurities, aiming for an Rf value of 0.3-0.4 for your product.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.[11]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[19]

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure and is excellent for confirming the identity and purity of the compound.[13][20][21]

    • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its molecular formula.[11][20]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., S=O and N-H stretches for a sulfonamide).[21]

Standardized Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying a crude product from a reaction with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

G start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup check_solid Is the crude product a solid? workup->check_solid cryst Attempt Recrystallization check_solid->cryst Yes chrom Column Chromatography check_solid->chrom No (Oil) check_cryst Recrystallization Successful? cryst->check_cryst check_cryst->chrom No ('oiled out' or impure) check_purity Check Purity (TLC, NMR, MP) check_cryst->check_purity Yes chrom->check_purity pure_product Pure Product check_purity->pure_product

Caption: A general workflow for product purification.

Protocol 1: Recrystallization of a Pyrazole Sulfonamide

This is a generalized procedure. The choice of solvent will need to be determined experimentally.

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, isopropanol, or ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to just dissolve the solid completely.[19]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[8]

  • Hot Filtration (if needed): If charcoal or other solid impurities are present, perform a hot gravity filtration into a pre-heated flask.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent system that gives your product an Rf of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and adsorb it onto a small amount of silica gel. Carefully add the dried silica with your adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Acid-Base Extraction

This workflow is particularly useful for removing non-basic impurities.

G start Crude Product in Organic Solvent (e.g., DCM) Product (basic) + Impurities (neutral/acidic) step1 Add dilute aq. HCl Shake in Separatory Funnel start->step1 layers Organic Layer Aqueous Layer step1->layers organic_impurities Neutral/Acidic Impurities in Organic Solvent Discard or analyze layers:f0->organic_impurities product_salt Product-HCl Salt in Water Pyrazole is protonated layers:f1->product_salt step2 Add dilute aq. NaOH to Aqueous Layer until basic Neutralize product_salt->step2 step3 Extract with fresh Organic Solvent (e.g., DCM) Separate Layers step2->step3 final_layers Organic Layer Aqueous Layer step3->final_layers final_product Pure Product in Organic Solvent Dry, filter, and evaporate solvent final_layers:f0->final_product final_aqueous Aqueous Waste Discard final_layers:f1->final_aqueous

Caption: Workflow for purification via acid-base extraction.

Data Summary Tables

Table 1: Comparison of Purification Methods
Purification MethodPurity of Final ProductTypical YieldKey Byproducts Removed
Direct Recrystallization Good to Excellent60-90%Minor colored impurities, some starting materials.[11]
Column Chromatography Excellent40-75%Regioisomers, unreacted starting materials, closely related byproducts.[13][14][15]
Acid-Base Extraction Good>80%Non-basic impurities (e.g., neutral or acidic byproducts).[11]
Table 2: Common Solvents for Purification
SolventPolarityBoiling Point (°C)Common Use
Hexane/Heptane Non-polar69 / 98Chromatography (non-polar component)
Ethyl Acetate Polar aprotic77Chromatography (polar component), Recrystallization
Dichloromethane (DCM) Polar aprotic40Chromatography, Extractions[14]
Ethanol Polar protic78Recrystallization (often with water)[10]
Isopropanol Polar protic82Recrystallization (often with water)[8]

References

  • Krasavin, M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8486. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26237–26253. [Link]

  • Sarmast, S. T., et al. (2023). Filling the gap with a bulky diaryl boron group: fluorinated and non-fluorinated copper pyrazolates fit for highly efficient thermally activated delayed fluorescence. Dalton Transactions, 52(41), 14781-14790. [Link]

  • Eisen, S., et al. (2025). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Chemistry – A European Journal. [Link]

  • Eisen, S., et al. (2023). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Chemistry – A European Journal. [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024, October 17). ResearchGate. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26237–26253. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Preparation of pyrazoles. (n.d.).
  • Recrystallization of Sulfanilamide. (n.d.). Scribd. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(4), 1164-1175. [Link]

  • Yen, T.-M., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 582. [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2025, October 16). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023, May 19). Taylor & Francis. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). [Journal Name]. [Link]

  • Al-Ostath, R. A., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). ijprajournal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). [Journal Name]. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. [Link]

  • Process for the purification of pyrazoles. (n.d.).
  • Pyrazole. (n.d.). Britannica. [Link]

Sources

Troubleshooting

common side reactions and byproducts in reactions involving 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Technical Support Center: Reactions Involving 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride From the desk of the Senior Application Scientist Welcome to the technical support center for 5-fluoro-1-methyl-1H-pyrazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactions Involving 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

From the desk of the Senior Application Scientist

Welcome to the technical support center for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile and highly reactive building block. My goal is to move beyond simple protocols and provide you with the causal reasoning behind common experimental challenges, empowering you to troubleshoot effectively and optimize your synthetic outcomes. We will explore the nuances of this reagent's reactivity, focusing on the common side reactions and byproducts that can arise, and provide field-proven strategies to mitigate them.

Section 1: Troubleshooting Common Side Reactions & Byproducts

This section is structured as a series of common issues encountered in the lab. Each answer provides a mechanistic explanation, a diagnostic guide, and a detailed protocol for resolution.

Q1: I'm attempting a sulfonamide synthesis, but my yield is poor. TLC and LC-MS analysis show a significant amount of a highly polar, water-soluble byproduct that doesn't correspond to my starting material. What is happening?

A1: The most probable cause is the hydrolysis of your sulfonyl chloride.

Expertise & Experience: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is an exceptionally reactive electrophile. This high reactivity, which makes it excellent for forming sulfonamides and sulfonates, also renders it extremely sensitive to moisture. The primary and most common side reaction is hydrolysis to the corresponding 5-fluoro-1-methyl-1H-pyrazole-4-sulfonic acid.[1][2] This sulfonic acid is non-productive in your desired reaction, consumes your starting material, and its high polarity can sometimes complicate aqueous workups by forming emulsions.

The electron-withdrawing effect of the fluorine atom on the pyrazole ring further enhances the electrophilicity of the sulfur atom, making this particular sulfonyl chloride even more susceptible to nucleophilic attack by water compared to some other aryl sulfonyl chlorides.[3]

Visualizing the Problem: Hydrolysis Pathway

Hydrolysis cluster_reaction Reaction Environment reagent 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride product Target Product (e.g., Sulfonamide) reagent->product Desired Reaction byproduct 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonic acid reagent->byproduct Hydrolysis (Side Reaction) water H₂O (Trace Moisture) water->byproduct nucleophile R₂NH (Nucleophile) nucleophile->product

Caption: Unwanted hydrolysis competes with the desired nucleophilic substitution.

Troubleshooting & Prevention Protocol:

The key to success is the rigorous exclusion of water from every component of your reaction.

  • Glassware: Oven-dry all glassware (≥120 °C) for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool to room temperature in a desiccator or under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Use anhydrous solvents from a solvent purification system (SPS) or freshly opened bottles of anhydrous grade solvent. Solvents like DCM, THF, and acetonitrile should be stored over molecular sieves (3Å or 4Å).[4]

  • Reagents: Ensure your amine (or other nucleophile) is dry. If it is a salt (e.g., a hydrochloride), ensure the free-basing and subsequent extraction are performed with dry solvents and the final product is dried under high vacuum. Liquid amines should be distilled from a suitable drying agent (e.g., CaH₂) if moisture is suspected.

  • Atmosphere: Assemble your reaction under a positive pressure of an inert gas (N₂ or Ar). Use rubber septa and transfer liquid reagents via syringe.[4]

  • Workup: If an aqueous workup is unavoidable, perform it as quickly as possible and at low temperatures (0-5 °C) to minimize hydrolysis of any unreacted sulfonyl chloride.[1]

Data Summary: Differentiating Reagent from Byproduct

Property5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride5-fluoro-1-methyl-1H-pyrazole-4-sulfonic acid (Byproduct)
Typical TLC Rf High (e.g., 0.7-0.9 in 50% EtOAc/Hex)Low (Baseline in non-polar systems)
Solubility Soluble in most organic solvents (DCM, THF, EtOAc)Soluble in water, MeOH; sparingly soluble in DCM
Appearance Typically a white to light yellow solid[5]Often a non-isolable salt or viscous oil
Acid/Base Character Neutral (but reacts with bases)Strongly acidic
Q2: My reaction has produced a non-polar, high-molecular-weight impurity that is difficult to separate from my product. What could it be?

A2: You are likely observing sulfone formation.

Expertise & Experience: Sulfone formation is a known byproduct in the synthesis of sulfonyl chlorides, particularly when using chlorosulfonic acid at elevated temperatures.[1] It arises from the reaction of the already-formed sulfonyl chloride with another molecule of the starting pyrazole. While less common as a side reaction during subsequent nucleophilic substitution, it can occur if reaction temperatures are too high or if certain catalysts are present. The resulting pyrazolyl sulfone is often a stable, non-polar, and crystalline solid that can be challenging to separate from the desired product due to similar polarity.

Visualizing the Problem: Potential Sulfone Formation

SulfoneFormation cluster_synthesis During Sulfonyl Chloride Synthesis reagent 5-Fluoro-1-methyl- 1H-pyrazole-4-sulfonyl chloride sulfone Bis(5-fluoro-1-methyl- 1H-pyrazol-4-yl) sulfone reagent->sulfone Friedel-Crafts type reaction (promoted by heat, excess acid) pyrazole 5-Fluoro-1-methyl- 1H-pyrazole pyrazole->sulfone

Caption: Sulfone byproduct formation, often during reagent synthesis.

Troubleshooting & Mitigation Strategy:

  • Verify Starting Material Purity: Before starting your reaction, check the purity of your 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. If the sulfone is already present as an impurity from its synthesis, a purification step is required.

  • Control Reaction Temperature: Avoid high temperatures when running reactions with the sulfonyl chloride. Most sulfonamide formations proceed readily at 0 °C to room temperature.

  • Purification: If the sulfone byproduct has formed, separation typically requires careful column chromatography with a shallow solvent gradient. Recrystallization can also be effective if the solubility profiles of the product and the sulfone are sufficiently different.[1][4]

Protocol: Purification via Column Chromatography

  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Solvent System: Start with a non-polar solvent system (e.g., 100% Hexanes or Toluene) and gradually increase the polarity with ethyl acetate or another suitable polar solvent. A shallow gradient is critical.

  • Loading: Dry-load the crude material onto silica for best resolution. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add silica gel, and evaporate the solvent to get a free-flowing powder.

  • Elution: Elute the column slowly, collecting small fractions. The less polar sulfone should elute before the more polar sulfonamide product.

  • Analysis: Monitor fractions carefully by TLC.

Q3: My starting material, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, appears degraded or impure. What are common impurities from its synthesis?

A3: Impurities are highly dependent on the synthetic route used to produce the reagent.

Expertise & Experience: Commercial and lab-synthesized batches of this reagent can contain different impurities. Understanding the likely synthetic origin can guide your purification strategy.

  • Chlorosulfonation Route: The most common laboratory synthesis involves treating 1-methyl-5-fluoropyrazole with chlorosulfonic acid, often with thionyl chloride.[6] Potential byproducts include unreacted starting pyrazole, the aforementioned pyrazolyl sulfone, and potentially regioisomers if the initial pyrazole was not pure.

  • Sandmeyer-type Reaction Route: An alternative synthesis involves the reaction of a diazonium salt (derived from 4-amino-5-fluoro-1-methyl-1H-pyrazole) with sulfur dioxide in the presence of copper salts.[2][7] This route can introduce different impurities, such as the corresponding chloro-pyrazole (Sandmeyer product), disulfide byproducts, and residual copper salts.[2]

Visualizing the Solution: Purification Workflow

Purification start Crude Sulfonyl Chloride check_purity Analyze Purity (NMR, LC-MS) start->check_purity is_solid Is the material solid? check_purity->is_solid recrystallize Recrystallize from anhydrous non-polar solvent (e.g., Hexanes/DCM) is_solid->recrystallize Yes chromatography Flash Column Chromatography is_solid->chromatography No (or if recrystallization fails) check_again Re-analyze Purity recrystallize->check_again chromatography->check_again pure_product Pure Product check_again->pure_product

Caption: Decision workflow for purifying the sulfonyl chloride reagent.

Protocol: Recrystallization of Solid Sulfonyl Chloride

This method is effective for removing more polar or less polar impurities if the sulfonyl chloride is a solid.

  • Solvent Selection: Choose a solvent system in which the sulfonyl chloride is sparingly soluble at room temperature but readily soluble when hot. A common choice is a binary mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar, volatile solvent (like dichloromethane or ethyl acetate).[1] Ensure all solvents are anhydrous.

  • Dissolution: In an oven-dried flask under an inert atmosphere, add the minimum amount of the hot solvent mixture required to fully dissolve the crude sulfonyl chloride.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, transfer the flask to a refrigerator (4 °C), and then a freezer (-20 °C). Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Isolation: Collect the crystals by filtration under a blanket of inert gas. Wash the crystals sparingly with cold, anhydrous non-polar solvent (e.g., hexanes).

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage and handling conditions for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride?

    • A1: Due to its high moisture sensitivity and corrosive nature, it must be handled with care.[8] Store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Keep it in a cool, dark, and dry place, such as a desiccator.[5] Always handle this reagent in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Q2: Can I use protic solvents like methanol or ethanol for my reaction?

    • A2: It is strongly discouraged. Protic solvents will react rapidly with the sulfonyl chloride to form sulfonate esters (in the case of alcohols) or the sulfonic acid (in the case of water), competitively with your intended nucleophile.[9] Always use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF).[4][6]

  • Q3: How does the 5-fluoro substituent affect reactivity compared to a non-fluorinated analogue like 1-methyl-1H-pyrazole-4-sulfonyl chloride?

    • A3: Fluorine is the most electronegative element, and its presence on the pyrazole ring has a significant electron-withdrawing effect.[3] This effect is transmitted through the ring to the sulfonyl group, increasing the partial positive charge on the sulfur atom. This makes 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride a more potent electrophile, meaning it will react faster with nucleophiles than its non-fluorinated counterpart. This also means it is more susceptible to hydrolysis, demanding even greater care in excluding moisture from reactions.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. ECHA. [Link]

  • SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Taylor & Francis Online. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Institute. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agent. Frontiers in Chemistry. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621. PubChem. [Link]

  • 5-SUBSTITUTED-3-(4-CHLOROPHENYL)-1-SUBSTITUTED-1H-PYRAZOLES. Organic Syntheses. [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles.

Sources

Optimization

Technical Support Center: Managing the Reactivity of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride with Moisture

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This resource provides in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this reagent: its reactivity with moisture. Understanding and controlling this reactivity is paramount for successful and reproducible experimental outcomes.

Introduction: The Challenge of Moisture Sensitivity

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of sulfonamides.[1][2] However, like most sulfonyl chlorides, it is highly susceptible to hydrolysis.[3][4] Contact with water, including atmospheric moisture, leads to the rapid and irreversible formation of the corresponding sulfonic acid. This degradation not only consumes the reactive starting material, leading to lower yields, but the resulting sulfonic acid can also complicate purification processes.[5]

This guide is designed to equip you with the knowledge and practical techniques to mitigate these challenges, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride due to moisture?

A1: Degradation may not always be immediately obvious without analytical confirmation. However, you may observe the following:

  • Change in Physical State: The compound is typically a solid.[6] If it appears oily or has started to liquefy, this can be an indication of hydrolysis.

  • Clumping: The solid may become clumpy or sticky due to the presence of the sulfonic acid byproduct.

  • Inconsistent Analytical Data: If you are analyzing the starting material, you may see the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or an additional peak in your NMR or LC-MS analysis corresponding to the sulfonic acid.[4]

Q2: I suspect my stored 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride has been exposed to moisture. Can I still use it?

A2: It is strongly recommended to use fresh or properly stored reagent for reactions that are sensitive to impurities or require precise stoichiometry.[5] If you suspect degradation, it is best to either discard the material or attempt to purify a small sample if possible, though this is often not practical. Using a partially hydrolyzed reagent will lead to lower yields and purification difficulties.[3]

Q3: How does the hydrolysis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride affect my reaction?

A3: The primary consequence is a reduction in the yield of your desired product, as the sulfonyl chloride is consumed by reaction with water instead of your intended nucleophile.[3] Additionally, the sulfonic acid byproduct is acidic and can potentially catalyze side reactions or affect the stability of other components in your reaction mixture. Its presence will also necessitate additional purification steps to separate it from your product.

Q4: What are the ideal storage conditions for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride?

A4: To maintain its integrity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[5][7] It is also advisable to store it in a cool, dry place, such as a refrigerator or a desiccator.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield in Sulfonamide Formation

You have performed a reaction between 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride and an amine, but the yield of the desired sulfonamide is significantly lower than expected, or no product is formed at all.

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Hydrolysis of the Sulfonyl Chloride 1. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., >100 °C for several hours) and cool under a stream of dry nitrogen or in a desiccator.[4] Use freshly distilled, anhydrous solvents.[8] 2. Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas like argon or nitrogen using a Schlenk line or in a glovebox.[9]Sulfonyl chlorides react readily with water to form unreactive sulfonic acids. By excluding moisture, you maximize the amount of sulfonyl chloride available to react with your amine nucleophile, thus increasing the yield of the desired sulfonamide.[4]
Incomplete Reaction 1. Monitor Reaction Progress: Use an appropriate analytical technique, such as TLC or LC-MS, to monitor the consumption of the starting materials.[1] 2. Adjust Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature, while being mindful of potential side reactions.Incomplete conversion of starting materials is a common reason for low yields. Careful monitoring allows you to determine the optimal reaction time.
Issues with the Amine Nucleophile 1. Check Amine Purity: Ensure the amine starting material is pure and free of contaminants. 2. Consider Amine Basicity: If the amine is a weak nucleophile, a stronger, non-nucleophilic base may be required to facilitate the reaction.The nucleophilicity of the amine is crucial for the reaction to proceed efficiently. Impurities or low reactivity of the amine can hinder the formation of the sulfonamide.
Issue 2: Complex Reaction Mixture and Difficult Purification

Your reaction appears to have worked, but the crude product shows multiple spots on TLC or peaks in LC-MS, making purification challenging.

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Presence of Sulfonic Acid Byproduct 1. Aqueous Workup with Base: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[10]The sulfonic acid byproduct is acidic and will be deprotonated by the base, forming a salt that is soluble in the aqueous layer and can be easily separated from the desired neutral sulfonamide in the organic layer.
Side Reactions 1. Control Reaction Temperature: Run the reaction at the recommended temperature. High temperatures can sometimes lead to side product formation.[3] 2. Slow Addition of Reagents: Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the highly reactive electrophile, which can minimize side reactions.[5]Careful control of reaction parameters can improve the selectivity of the reaction and reduce the formation of unwanted byproducts.

Experimental Protocols

Protocol 1: General Procedure for Handling 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride under Anhydrous Conditions

This protocol outlines the best practices for setting up a reaction using moisture-sensitive reagents.

  • Glassware Preparation: Dry all glassware (e.g., round-bottom flask, addition funnel, stir bar) in an oven at >100 °C for at least 4 hours.[11] Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line or use a nitrogen/argon balloon to maintain a positive pressure of inert gas throughout the experiment.[9]

  • Reagent Transfer: If the 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a solid, quickly weigh it and add it to the reaction flask under a positive flow of inert gas. If it is to be added as a solution, dissolve it in an anhydrous solvent and transfer it to the reaction vessel via a cannula or a syringe.[9]

  • Reaction Execution: Maintain the inert atmosphere throughout the course of the reaction.

Protocol 2: Quenching and Aqueous Workup to Remove Sulfonic Acid

This procedure details the safe quenching of the reaction and the removal of the sulfonic acid byproduct.

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. Cool this solution in an ice bath.

  • Slow Addition: Once the reaction is complete, slowly and carefully add the reaction mixture to the cold, stirred sodium bicarbonate solution.[12] Be aware that gas evolution (CO2) may occur if there is excess unreacted sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the reaction of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride with water, leading to the formation of the corresponding sulfonic acid.

hydrolysis_pathway sulfonyl_chloride 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride sulfonic_acid 5-fluoro-1-methyl-1H-pyrazole-4-sulfonic acid sulfonyl_chloride->sulfonic_acid Hydrolysis water H₂O (Moisture) hcl HCl

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support center for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of its reactivity, optimize your reaction conditions, and troubleshoot common experimental challenges.

Introduction: Understanding the Reagent

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a key building block in modern drug discovery, valued for its role in synthesizing a wide array of biologically active sulfonamides. The pyrazole core, combined with the reactive sulfonyl chloride group, offers a unique structural motif. However, like most sulfonyl chlorides, its high reactivity necessitates careful control over experimental parameters to ensure high yields and purity. The primary challenges stem from its sensitivity to moisture, thermal stability limitations, and the potential for side reactions if conditions are not finely tuned.[1][2]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and general use of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Q1: How should I properly store and handle 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride?

A1: Proper storage is critical to maintain the reagent's integrity. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which degrades the compound to the corresponding and unreactive sulfonic acid.[3][4]

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A desiccator is highly recommended.

  • Handling: When weighing and dispensing the reagent, work quickly and avoid prolonged exposure to ambient air. Use dry glassware and anhydrous solvents to prevent hydrolysis during your reaction setup.[4]

Q2: What is the primary mechanism for the reaction of this sulfonyl chloride with an amine?

A2: The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the sulfur atom.[5] The amine's lone pair of electrons attacks the electrophilic sulfur center, leading to the displacement of the chloride ion. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting amine. The mechanism is generally considered to be a concerted S_N2-type process.[5]

Q3: My sulfonyl chloride reagent is old and appears discolored. Is it still usable?

A3: Discoloration or a clumpy appearance often indicates decomposition, primarily through hydrolysis.[6] To verify its quality, you can perform a small-scale control reaction with a reliable, highly nucleophilic amine like benzylamine. If this test reaction fails or gives a low yield, the reagent has likely degraded. For critical applications, it is always best to use a fresh bottle or purify the existing stock if possible.[6]

Q4: Why is a base necessary in these reactions? Which one should I choose?

A4: A base is essential to scavenge the HCl generated during the sulfonylation reaction.[7] Without a base, the HCl will protonate the amine nucleophile, forming an unreactive ammonium salt and halting the reaction.

  • Common Choices: Sterically hindered, non-nucleophilic tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices.[6][8]

  • Pyridine: Pyridine can serve as both a base and a solvent. It can also act as a nucleophilic catalyst, potentially accelerating the reaction. However, be aware that at higher temperatures, it can sometimes lead to undesired side products.[6]

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents like acetonitrile or DMF.

Section 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during sulfonamide synthesis.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
No Reaction or Very Low Conversion 1. Degraded Sulfonyl Chloride: The reagent has hydrolyzed to sulfonic acid due to improper storage or handling.[6] 2. Inactive Amine: The amine starting material is protonated (as a salt) or is a very weak nucleophile. 3. Insufficient Base: The base was omitted or an insufficient amount was used, leading to protonation of the amine nucleophile.1. Verify Reagent Quality: Use a fresh bottle of the sulfonyl chloride or perform a control reaction with a known, reactive amine.[6] 2. Check Amine Form/Reactivity: Ensure the amine is in its free-base form. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts. Increasing the reaction temperature may also be necessary.[6] 3. Ensure Stoichiometry: Use at least 1.1-1.5 equivalents of a suitable base (e.g., Et₃N, DIPEA) to neutralize the generated HCl.[6]
Multiple Products Observed (e.g., on TLC/LCMS) 1. Di-sulfonylation: If using a primary amine, reaction at the sulfonamide N-H can occur, forming a di-sulfonylated product.[6] 2. Hydrolysis: The sulfonyl chloride is hydrolyzing during the reaction or aqueous work-up.[3] 3. Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), solvolysis can compete with the desired reaction.1. Control Stoichiometry & Temperature: Use a slight excess (1.0-1.1 equivalents) of the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (0 °C) to control the reaction rate and favor mono-sulfonylation.[6] 2. Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware.[4] During work-up, use cold water or brine and minimize contact time before extracting the product into an organic solvent.[4] 3. Use Aprotic Solvents: Switch to non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF).
Reaction Stalls After Initial Conversion 1. Precipitation: The ammonium salt byproduct (e.g., triethylammonium chloride) may be precipitating and coating the reactants, hindering the reaction. 2. Product Insolubility: The desired sulfonamide product may be insoluble in the reaction solvent and precipitating out.1. Change Solvent: Switch to a more polar solvent (e.g., ACN, DMF) that can better solvate the ammonium salt. 2. Increase Solubility: If the product is crashing out, use a solvent in which it is more soluble or run the reaction at a slightly higher temperature, if thermally permissible.
Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting poor reaction outcomes.

G start Low / No Product Yield check_sm Starting Materials Consumed? (Check via TLC/LCMS) start->check_sm sm_present NO: SM Unchanged check_sm->sm_present No sm_gone YES: SM Consumed check_sm->sm_gone Yes cause1 Potential Causes: - Degraded Sulfonyl Chloride - Insufficiently Reactive Nucleophile - Inadequate Temperature sm_present->cause1 check_byproducts Side Products Observed? sm_gone->check_byproducts solution1 Solutions: 1. Verify Reagent Quality 2. Increase Temperature / Add Catalyst (DMAP) 3. Use a More Forcing Solvent (e.g., ACN, Dioxane) cause1->solution1 hydrolysis_product YES: Sulfonic Acid Detected check_byproducts->hydrolysis_product Sulfonic Acid other_byproducts YES: Other Spots/Peaks check_byproducts->other_byproducts Other no_byproducts NO: Baseline Material / Insoluble Product check_byproducts->no_byproducts No cause2 Cause: Hydrolysis of Sulfonyl Chloride hydrolysis_product->cause2 cause3 Potential Causes: - Di-sulfonylation (for 1° amines) - Reaction with Solvent other_byproducts->cause3 cause4 Potential Causes: - Product Precipitation - Unsuccessful Work-up/Extraction no_byproducts->cause4 solution2 Solution: - Use Anhydrous Solvents & Inert Atmosphere - Minimize Aqueous Work-up Time cause2->solution2 solution3 Solutions: - Add Sulfonyl Chloride Slowly at 0 °C - Use a Non-nucleophilic Solvent (DCM, THF) cause3->solution3 solution4 Solutions: - Change to a More Polar Solvent - Modify Extraction pH / Use Brine cause4->solution4

Caption: A decision tree for troubleshooting common sulfonylation reaction issues.

Section 3: Optimizing Reaction Parameters - Solvent and Temperature

The choice of solvent and temperature are the most critical parameters for achieving a successful outcome.

Solvent Selection Guide

The ideal solvent should dissolve all reactants while being inert to the highly reactive sulfonyl chloride. Aprotic solvents are strongly preferred to prevent solvolysis.[5]

Solvent Type Examples Pros Cons Best For...
Aprotic, Non-Polar Dichloromethane (DCM), Chloroform (CHCl₃), DioxaneHighly inert, easy to remove under vacuum. Excellent for initial screening.[9]Limited ability to dissolve polar reagents or ammonium salt byproducts.General-purpose reactions with good substrate solubility. The default starting point.
Aprotic, Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Good balance of inertness and solvating power for salts.[7]THF can contain peroxides; ACN can be reactive under certain conditions.Reactions where byproduct precipitation is an issue or when substrates have poor solubility in DCM.
Aprotic, High-Boiling N,N-Dimethylformamide (DMF)Excellent solvating power for a wide range of substrates and salts.Difficult to remove; can participate in side reactions at high temperatures.Reactions with very poorly soluble materials or those requiring elevated temperatures. Use with caution.
Protic Alcohols (MeOH, EtOH), WaterNOT RECOMMENDED Will react directly with the sulfonyl chloride (solvolysis), leading to low yields and undesired byproducts (sulfonate esters).[5][10]Only for specific applications where solvolysis is the intended reaction.
Temperature Optimization Strategy

Temperature control is a balancing act between providing enough energy to overcome the activation barrier and preventing thermal decomposition of the reagent or product.[1]

Temperature Range Typical Protocol Rationale & Expected Outcome Potential Issues
Low (0 °C to RT) Add sulfonyl chloride at 0 °C, then allow to warm to room temperature (20-25 °C) and stir for 2-16 hours.[4][9]Controls the initial exotherm of the reaction, minimizing the formation of side products like di-sulfonylated species.[6] Ideal for reactive amines.Reaction may be too slow for unreactive or sterically hindered substrates.
Moderate (RT to 60 °C) Stir at room temperature initially, then gently heat to 40-60 °C if no conversion is observed.[9]Provides sufficient energy for less nucleophilic amines (e.g., electron-deficient anilines) to react at a reasonable rate.Increased risk of side reactions and potential for gradual decomposition of the sulfonyl chloride over prolonged heating.
High (>60 °C) Heat reaction mixture to reflux in a suitable solvent (e.g., ACN, Dioxane).Reserved for very challenging substrates where lower temperatures fail.Significant risk of sulfonyl chloride decomposition (SO₂ extrusion).[1] Potential for solvent participation and byproduct formation. Should be a last resort.

Section 4: General Experimental Protocol

This protocol provides a robust starting point for the sulfonylation of a primary or secondary amine. It should be optimized for each specific substrate combination.

General Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass 1. Dry Glassware (Oven-dried) prep_reagents 2. Prepare Anhydrous Reagents (Solvent, Amine, Base) prep_glass->prep_reagents setup 3. Assemble under N₂ Dissolve Amine & Base prep_reagents->setup cool 4. Cool to 0 °C setup->cool add 5. Add Sulfonyl Chloride (Dropwise) cool->add react 6. Stir & Monitor (TLC / LCMS) add->react quench 7. Quench Reaction (Cold Water/Brine) react->quench extract 8. Extract Product quench->extract purify 9. Purify (Column Chromatography) extract->purify

Caption: Standard workflow for a sulfonamide synthesis reaction.

Step-by-Step Methodology
  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried in an oven (>100 °C) and cooled under a stream of dry nitrogen or in a desiccator.[4]

    • Use anhydrous solvents. If necessary, distill or pass through a solvent purification system.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine substrate (1.0 equivalent).

    • Dissolve the amine in an appropriate anhydrous solvent (e.g., Dichloromethane, 0.1-0.5 M concentration).

    • Add the base (e.g., Triethylamine, 1.5 equivalents).

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-20 minutes using a syringe or dropping funnel. A slow addition rate is crucial to control the reaction exotherm.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the consumption of the amine starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is complete (typically 2-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench by carefully adding cold water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.[3]

  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.[11]

  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.[4]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.[5]

  • BenchChem. (n.d.). Optimizing reaction conditions for sulfonylation.[6]

  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.[10]

  • Gatarz, P., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.[12]

  • Chemithon. (1997). Sulfonation and Sulfation Processes.[13]

  • CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE.[14]

  • Domainex. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives.[15]

  • Bowser, J. R., et al. (2011). Preparation of sulfonamides from N-silylamines. PMC.[7]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.[16]

  • Liu, T., & Mao, M. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.[17]

  • GlaxoSmithKline. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[18]

  • BenchChem. (n.d.). In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride.[1]

  • The Grumpy Chemist. (2026). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.[2]

  • Lamm, D. R., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications (RSC Publishing).[19]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC.[9]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega (ACS Publications).[8]

Sources

Optimization

troubleshooting failed reactions with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Technical Support Center: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride Welcome to the technical support hub for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support hub for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve common issues encountered during its use in sulfonamide synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your synthetic success.

Part 1: Pre-Reaction Checklist & Reagent Integrity

Proactive measures are the best way to prevent reaction failures. Before starting your experiment, consider the following frequently asked questions.

Q1: How can I be sure my 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is of high quality?

A: The primary concern with any sulfonyl chloride is hydrolysis to the corresponding sulfonic acid, which is unreactive toward amine coupling.[1][2]

  • Visual Inspection: The reagent should be a crystalline solid. Any clumping or "wet" appearance may suggest hydrolysis.

  • Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[2] Sulfonyl chlorides are highly sensitive to moisture.[1][2][3]

  • Analytical Confirmation (If in Doubt): A simple proton NMR (¹H NMR) can be informative. The sulfonic acid hydrolysis product will have a different chemical shift for the pyrazole ring protons compared to the sulfonyl chloride. For a definitive quality check, LC-MS analysis can confirm the mass of the starting material.

Q2: What are the recommended storage conditions for this reagent?

A: To ensure long-term stability and reactivity, store 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride under the following conditions:

  • Temperature: 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Container: Keep in a tightly sealed container in a dry place. Many suppliers provide this reagent in vials with a septum seal for easy access with a syringe.

Part 2: Troubleshooting Common Reaction Failures

This section addresses the most common issues observed during sulfonamide synthesis. The following decision tree provides a logical workflow for diagnosing a failed reaction.

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}

Figure 1. Troubleshooting workflow for failed sulfonamide synthesis.

Q3: My reaction shows no conversion of the starting amine. What are the likely causes?

A: This is one of the most common failures and typically points to one of three issues:

  • Inactive Sulfonyl Chloride: The primary suspect is a hydrolyzed sulfonyl chloride.[2] As mentioned, this reagent is highly moisture-sensitive. If the bottle is old or has been opened multiple times without proper care, the reagent may be predominantly sulfonic acid.

    • Solution: Use a fresh bottle or a freshly purified lot of the sulfonyl chloride. Always perform reactions under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents.[1][2]

  • Low Amine Nucleophilicity: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or no reaction at room temperature.[2][5]

    • Solution: Increase the reaction temperature. Gentle heating to 40-50°C can often drive the reaction to completion. Alternatively, using a more activating solvent or a stronger, non-nucleophilic base might be necessary.

  • Inappropriate Base: The base is critical for neutralizing the HCl byproduct generated during the reaction.[2] If the amine starting material is a salt (e.g., an HCl salt), more than one equivalent of base is required to first free the amine and then to act as the acid scavenger.

    • Solution: Ensure at least 1.1 equivalents of base (like triethylamine or DIPEA) are used for a free amine. If the amine is an HCl salt, use at least 2.1 equivalents.

Q4: I'm observing a new, very polar spot on my TLC/LC-MS. What is it?

A: A highly polar byproduct that doesn't correspond to your product is almost certainly the sulfonic acid hydrate of your starting material, formed from the reaction of the sulfonyl chloride with trace water in the reaction mixture.[1][2]

  • Causality: The S(VI) center of the sulfonyl chloride is highly electrophilic. Water can act as a nucleophile, attacking the sulfur atom to displace the chloride, leading to the sulfonic acid.

  • Solution: This is a clear indication of wet conditions. Re-dry all glassware and use freshly opened anhydrous solvent or solvent passed through a drying system (e.g., alumina column). Performing the reaction under a strict inert atmosphere (N₂ or Ar) is crucial.[2]

Q5: My reaction with a primary amine is giving me a less polar byproduct. What could this be?

A: When using a primary amine (R-NH₂), it's possible to form a di-sulfonylated byproduct, R-N(SO₂R')₂.[2] This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.

  • Causality: The N-H proton on the initial sulfonamide product is acidic and can be deprotonated by the base, creating a nucleophilic anion that attacks another molecule of the sulfonyl chloride.

  • Solutions:

    • Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. Use a 1:1 ratio or even a slight excess of the amine.[2]

    • Control Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) as higher temperatures can favor the second sulfonylation.[2]

    • Monitor Closely: Track the reaction by TLC or LC-MS and quench it as soon as the starting amine is consumed.[2]

Part 3: Mechanistic Insights & Advanced Topics

Understanding the underlying mechanism is key to rational problem-solving.

digraph "Sulfonamide_Formation_Mechanism" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=true, nodesep=0.5, ranksep=1.2 ];

}

Figure 2. General mechanism for base-mediated sulfonamide formation.

The reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride.[5] This forms a transient tetrahedral intermediate which then collapses, expelling a chloride ion. The expelled chloride combines with a proton from the amine to form HCl, which is immediately neutralized by the base present in the reaction mixture.[2]

Q6: Why is pyridine sometimes used as both a solvent and a base?

A: Pyridine serves a dual role. As a base, it neutralizes the generated HCl. More importantly, it can act as a nucleophilic catalyst. Pyridine can attack the sulfonyl chloride to form a highly reactive pyridinium-1-sulfonate intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself, thereby accelerating the reaction, especially for less reactive amines.

Part 4: Protocols & Methodologies

Protocol 1: General Procedure for Sulfonamide Formation

This protocol is a robust starting point for the reaction of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride with a primary or secondary amine.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)) under an inert atmosphere of nitrogen or argon.[2]

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add the base (e.g., Triethylamine, 1.2 eq. or Diisopropylethylamine, 1.2 eq.) dropwise. If the amine is an HCl salt, use 2.2 eq. of the base.

  • Sulfonyl Chloride Addition: In a separate dry vial, dissolve 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.05 eq.) in a minimal amount of the anhydrous reaction solvent. Add this solution dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Gentle heating may be necessary for unreactive amines.

  • Quenching & Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.[1]

Table 1: Recommended Solvents and Bases

SolventBasepKaH (of conjugate acid)Comments
Dichloromethane (DCM)Triethylamine (TEA)~10.7Standard choice, volatile and easy to remove.
Tetrahydrofuran (THF)Diisopropylethylamine (DIPEA)~11.0Good for less soluble starting materials. DIPEA is more hindered and less nucleophilic than TEA.
Acetonitrile (ACN)Pyridine~5.2Can help solubilize polar compounds. Pyridine can also act as a catalyst.
N,N-Dimethylformamide (DMF)Sodium Carbonate (Na₂CO₃)~10.3 (second pKa)For very unreactive amines; requires higher temperatures. Workup is aqueous.
References
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available from: [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Available from: [Link]

  • Analysis of sulphonamide residues in edible animal products: a review. PubMed. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service. Available from: [Link]

  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology | Journal of AOAC INTERNATIONAL | Oxford Academic. Oxford Academic. Available from: [Link]

  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC. Available from: [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. Available from: [Link]

  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. Available from: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available from: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. Available from: [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. YouTube. Available from: https://www.youtube.
  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry. Reddit. Available from: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]

  • Safety Data Sheet. Angene Chemical. Available from: [Link]

  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. cas号查询. Available from: [Link]

  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. Available from: [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. Available from: [Link]

  • Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration | Canadian Journal of Hospital Pharmacy. Canadian Journal of Hospital Pharmacy. Available from: [Link]

  • 1H-Pyrazole-4-sulfonyl chloride, 1-methyl-. ChemBK. Available from: [Link]

  • 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. PMC. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available from: [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. Available from: [Link]

Troubleshooting

stability issues of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride under various conditions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1889401-88-0). This document is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1889401-88-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this highly reactive reagent. Given its utility in synthesizing novel compounds, a thorough understanding of its handling and stability is paramount for successful and reproducible experimental outcomes.

This guide combines foundational chemical principles of sulfonyl chlorides and pyrazole systems with practical, field-proven protocols to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common high-level questions regarding the stability and handling of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Q1: What are the primary stability concerns for this compound?

A1: The principal stability concerns are rooted in the high reactivity of the sulfonyl chloride functional group.[1][2] The three main issues are:

  • Hydrolysis: This is the most significant concern. The compound reacts readily with water (moisture) to form the corresponding 5-fluoro-1-methyl-1H-pyrazole-4-sulfonic acid, which is inactive for subsequent coupling reactions.[3][4] This reaction is often accelerated by heat and changes in pH.[5]

  • Reaction with Nucleophiles: While this reactivity is desired for synthesis, accidental exposure to nucleophilic solvents (e.g., alcohols like methanol, ethanol) or contaminants (e.g., amines) will consume the reagent.[2]

  • Thermal Decomposition: While the pyrazole core itself is generally thermally stable, high temperatures can lead to the decomposition of the sulfonyl chloride group, potentially releasing corrosive and toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][6] For many reactions involving sulfonyl chlorides, maintaining temperatures below 30°C is recommended.[3]

Q2: What are the visible signs of decomposition or degradation?

A2: Visual and analytical cues can indicate that the reagent has degraded:

  • Color Change: A fresh, high-purity sample should be a white to off-white or pale yellow solid.[7][8] The development of a darker brown or black color can be a sign of decomposition.[3]

  • Physical State: The compound is sensitive to moisture and may appear clumpy or "wet" if it has hydrolyzed.[5][9]

  • Gas Evolution: If decomposition occurs, you might notice the characteristic sharp smells of HCl or SO₂. This is a serious safety concern.[3]

  • Analytical Inconsistencies: In analytical data (TLC, LC-MS, NMR), the appearance of new, more polar spots/peaks corresponding to the sulfonic acid is a clear indicator of hydrolysis.[3] A diminished yield in a standard test reaction is also a strong sign of degradation.

Q3: What are the definitive storage conditions to ensure maximum shelf-life?

A3: To maintain the reagent's integrity, strict storage protocols are essential.

  • Temperature: Store at low temperatures, typically 2-8°C or colder (-20°C for long-term storage), to minimize thermal degradation and slow the rate of any potential hydrolysis.[5][10]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[5][11] This is crucial to prevent exposure to atmospheric moisture.

  • Container: The container must be tightly sealed.[6] For laboratory use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire stock to the environment.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured, cause-and-effect approach to resolving specific problems encountered during reactions.

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester Product

This is the most common issue and often points directly to the quality of the sulfonyl chloride starting material.

Potential Cause Troubleshooting Step & Rationale Expected Outcome
Degradation via Hydrolysis Verify Reagent Integrity: Before starting your main reaction, perform a quick test. React a small amount of the sulfonyl chloride with a simple amine (e.g., benzylamine) under anhydrous conditions. Rationale: This confirms the reagent's reactivity. If this simple reaction fails, the starting material is compromised.[1][2]A successful test reaction will yield the expected sulfonamide, confirming the reagent is active.
Presence of Moisture in the Reaction Implement Rigorous Anhydrous Technique: Oven-dry all glassware (>100°C) and cool under an inert atmosphere.[3] Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all other reagents are anhydrous. Rationale: Sulfonyl chlorides are highly sensitive to water. Even trace amounts can lead to significant hydrolysis, reducing the available electrophile for your desired reaction.[5]A significant reduction in the sulfonic acid byproduct and an increased yield of the desired product.
Inadequate Base Select an Appropriate Base: Use a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HCl generated during the reaction. Ensure at least one equivalent is used. Rationale: The reaction of a sulfonyl chloride with an amine or alcohol produces one equivalent of HCl.[4] This acid can protonate your nucleophile, rendering it unreactive. The base neutralizes this HCl, allowing the reaction to proceed.The reaction should proceed to completion without stalling due to nucleophile protonation.

Issue 2: Significant Formation of a Polar Byproduct Identified as the Sulfonic Acid

This is a clear indication of water contamination during the reaction or work-up.

Potential Cause Troubleshooting Step & Rationale Expected Outcome
Contaminated Solvents or Reagents Use Freshly Dried Materials: Use solvents from a recently opened bottle or one stored over molecular sieves. If using a base like pyridine, ensure it is dry. Rationale: Solvents, especially hygroscopic ones like THF or DMF, can absorb atmospheric moisture over time. This water will compete with your nucleophile, leading to hydrolysis.[3]A cleaner reaction profile with minimal to no sulfonic acid formation observed by TLC or LC-MS.
Atmospheric Moisture Maintain an Inert Atmosphere: Set up the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or a glovebox. Rationale: This provides a physical barrier, preventing ambient moisture from entering the reaction vessel.[5]Consistent results and high yields, especially on humid days or during long reactions.
Aqueous Work-up Minimize Contact Time and Temperature: If an aqueous work-up is unavoidable, perform it quickly using cold (ice-cold) water or brine. Extract the product into an organic solvent as rapidly as possible. Rationale: Even though the reaction is complete, any unreacted sulfonyl chloride can hydrolyze during the work-up. Low temperatures decrease the rate of hydrolysis.[3]Preservation of any unreacted starting material and prevention of product degradation if it is also water-sensitive.
Part 3: Key Experimental Protocols

These detailed protocols provide a framework for proper handling and for assessing the stability of your reagent.

Protocol 3.1: Recommended Storage and Handling Procedure

  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a secondary container (e.g., a sealed bag with desiccant) and place it in a designated cold, dry storage location (-20°C is recommended for long-term storage).

  • Aliquoting: For frequent use, it is highly recommended to aliquot the bulk reagent into smaller, pre-weighed portions in a glovebox or under a positive pressure of argon/nitrogen. Use vials with PTFE-lined caps.

  • Handling for Reaction: When retrieving an aliquot for a reaction, allow the vial to warm to room temperature before opening it. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount quickly and in a dry environment if possible. Reseal the vial immediately under inert gas if any material remains.

  • Disposal: Quench any residual sulfonyl chloride or contaminated labware carefully with a dilute solution of a non-volatile amine (like dibutylamine) in an appropriate solvent before standard waste disposal.

Protocol 3.2: General Procedure for Anhydrous Reaction Setup (Sulfonamide Synthesis)

  • Glassware Preparation: Dry all glassware (reaction flask, stir bar, addition funnel, condenser) in an oven at >120°C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. Ensure the amine and any non-aqueous base (e.g., triethylamine) are anhydrous.

  • Reaction Setup: Under a positive pressure of inert gas, dissolve the amine nucleophile and the base in the anhydrous solvent.

  • Addition of Sulfonyl Chloride: Dissolve the 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride in a small amount of the anhydrous reaction solvent. Add this solution dropwise to the stirred amine solution, typically at 0°C to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

Part 4: Data Summaries & Visualizations

Table 1: Summary of Key Stability Factors and Mitigation Strategies

Condition/Factor Effect on Stability Recommended Mitigation Strategy Scientific Rationale
Water/Moisture Rapid hydrolysis to inactive sulfonic acid.Store under inert gas; use anhydrous solvents and techniques.[3][5]The sulfur atom is highly electrophilic and susceptible to nucleophilic attack by water.[1]
Elevated Temperature (>30°C) Increased rate of hydrolysis and potential for thermal decomposition.Conduct reactions at or below room temperature; store cold.[3]Higher temperatures provide the activation energy for degradation pathways.
Protic Solvents (e.g., Alcohols) Reaction to form sulfonate esters.Use aprotic solvents (e.g., THF, DCM, ACN) for reactions not intended to form esters.[1]Alcohols are effective nucleophiles that will readily attack the sulfonyl chloride.
High/Low pH Hydrolysis rate can be pH-dependent.[12][13]Maintain neutral or basic (with non-nucleophilic base) conditions during reaction.Both hydroxide ions and hydronium ions can catalyze the hydrolysis of sulfonyl chlorides.[14][15]
Atmospheric Exposure Gradual degradation due to ambient moisture.Aliquot reagent into single-use vials; minimize time the container is open.Repeated exposure introduces moisture, leading to incremental degradation of the bulk supply.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G start Low or No Yield Observed check_reagent Is the Sulfonyl Chloride Active? start->check_reagent check_conditions Are Reaction Conditions Anhydrous? check_reagent->check_conditions Yes action_reagent Perform Small-Scale Test Reaction. If fails, use a fresh, verified lot of reagent. check_reagent->action_reagent No action_conditions Re-dry all glassware. Use fresh anhydrous solvents. Run under inert atmosphere. check_conditions->action_conditions No check_stoichiometry Review Stoichiometry & Reagent Purity (Nucleophile, Base) check_conditions->check_stoichiometry Yes reagent_ok Yes reagent_bad No conditions_ok Yes conditions_bad No end_good Problem Solved action_reagent->end_good action_conditions->end_good

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Diagram 2: Primary Degradation Pathway - Hydrolysis

G compound 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (Active Reagent) product 5-fluoro-1-methyl-1H-pyrazole-4-sulfonic acid (Inactive Byproduct) compound->product Hydrolysis plus1 + water H₂O (Nucleophile/Contaminant) hcl HCl (Corrosive Byproduct) plus2 +

Caption: The hydrolysis of the sulfonyl chloride to its inactive sulfonic acid.

Part 5: References
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

  • Sulfonyl Chloride: Organic Chemistry Study Guide. Fiveable.

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Taylor & Francis.

  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate.

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications.

  • Understanding Pbf-Cl: Properties, Synthesis, and Handling.

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing.

  • SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry.

  • Sulfonyl halide - Wikipedia.

  • Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC.

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Sigma-Aldrich.

  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK.

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This document provides in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the work-up of reactions involving this versatile reagent. Our goal is to equip you with the expertise to navigate these procedures efficiently, ensuring high purity and yield of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My aqueous quench of the reaction mixture is violently exothermic and foaming excessively. What's happening and how can I control it?

A1: This is a classic sign of a rapid, uncontrolled hydrolysis of excess sulfonyl chloride. 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is highly reactive towards water, and this reaction generates hydrochloric acid (HCl) and the corresponding sulfonic acid, releasing significant heat. The foaming is likely due to the neutralization of the generated HCl by a basic quenching solution (like sodium bicarbonate), which produces CO₂ gas.[1][2]

Causality and Solution:

The key is to slow down the hydrolysis rate and effectively dissipate the heat generated.

  • Inadequate Cooling: Always perform the quench in an ice-water bath (0 °C). This is non-negotiable for controlling the exotherm.[1][3]

  • Rapid Addition: The reaction mixture must be added slowly (dropwise or in small portions) to the cold quenching solution, never the other way around.[2][4] This ensures the quenching solution has sufficient capacity to absorb the heat and neutralize the acid as it's formed.

  • Concentration: A highly concentrated reaction mixture will lead to a more vigorous quench. Consider diluting your reaction mixture with an inert organic solvent (e.g., the reaction solvent) before adding it to the quenching solution.

Recommended Quenching Protocol: Prepare a separate beaker containing a stirred slurry of crushed ice and a weak base like saturated aqueous sodium bicarbonate.[1][3] Cool your reaction flask in an ice bath, and then slowly transfer the reaction mixture via a dropping funnel or pipette into the vigorously stirred ice/bicarbonate slurry. Ensure the vessel is well-vented to allow for the safe release of CO₂.[1][2]

Q2: After aqueous work-up, my TLC/LC-MS analysis shows three major spots: my desired sulfonamide product, a baseline spot, and a spot with a similar Rf to my starting amine. What are these impurities?

A2: This is a very common scenario in sulfonamide synthesis.

  • Desired Product: Your target N-substituted sulfonamide.

  • Baseline Spot: This is almost certainly the hydrolysed byproduct, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonic acid. Being an acid, it is highly polar and often streaks or remains at the baseline on silica gel TLC.

  • Amine-like Spot: This is likely unreacted starting amine.

Troubleshooting Workflow:

TLC_Troubleshooting TLC TLC shows 3 spots: Product, Baseline, Amine Product Desired Product TLC->Product Isolate via Chromatography Baseline Baseline Spot (Sulfonic Acid) TLC->Baseline Remove via Base Wash Amine Unreacted Amine TLC->Amine Remove via Acid Wash Base_Wash Wash organic layer with sat. aq. NaHCO₃ or dilute NaOH Baseline->Base_Wash Why? Deprotonates sulfonic acid, making it highly water-soluble. Acid_Wash Wash organic layer with dilute aq. HCl (e.g., 1M) Amine->Acid_Wash Why? Protonates basic amine, making it water-soluble.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride to other sulfonyl chlorides

In the landscape of modern organic synthesis and drug discovery, the sulfonyl chloride functional group stands as a cornerstone of molecular architecture.[1] Its inherent reactivity and versatility have cemented its role...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis and drug discovery, the sulfonyl chloride functional group stands as a cornerstone of molecular architecture.[1] Its inherent reactivity and versatility have cemented its role in the formation of sulfonamides and sulfonate esters, moieties that are integral to a vast array of pharmaceuticals and functional materials.[1][2] This guide offers an in-depth comparison of the reactivity of a novel reagent, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, with established sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl). Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal sulfonyl chloride for their specific synthetic challenges.

The Fundamentals of Sulfonyl Chloride Reactivity: An Overview

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[1][2] This electrophilicity is, in turn, modulated by a delicate interplay of electronic and steric effects imparted by the substituent (R group) attached to the sulfonyl moiety.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the sulfonyl sulfur increase its partial positive charge, rendering it more susceptible to nucleophilic attack. This generally leads to an enhanced reaction rate.[3]

  • Electron-Donating Groups (EDGs): Conversely, groups that donate electron density to the sulfonyl sulfur diminish its electrophilicity, resulting in decreased reactivity.[3]

Steric Hindrance:

The steric bulk of the R group can significantly influence the rate of reaction.[4][5] Large, bulky substituents can impede the approach of a nucleophile to the electrophilic sulfur center, thereby slowing down the reaction. This effect is particularly pronounced with sterically hindered nucleophiles.

A Comparative Analysis of Benchmark Sulfonyl Chlorides

To provide a meaningful comparison, we will first examine the reactivity profiles of three widely used sulfonyl chlorides: TsCl, MsCl, and Dansyl-Cl.

Sulfonyl ChlorideStructureR GroupElectronic Effect of R GroupSteric HindranceGeneral ReactivityCommon Applications
p-Toluenesulfonyl Chloride (TsCl) p-tolylAromatic (electron-donating via hyperconjugation)ModerateModerateStable, moderately reactiveFormation of tosylates (good leaving groups), protecting group chemistry.[6]
Methanesulfonyl Chloride (MsCl) MethylAlkyl (weakly electron-donating)LowHighStructurally simple, leading to faster reactions.[6]Formation of mesylates (excellent leaving groups), broad applicability in synthesis.[6]
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl-Cl) DansylAromatic (electron-donating via resonance)HighLowLess reactive, used for specific labeling.Fluorescent labeling of primary and secondary amines, protein sequencing.[7][8]

Introducing 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride: A Reactivity Profile

Now, let us turn our attention to the subject of this guide: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride . While extensive experimental kinetic data for this specific compound is not yet widely published, we can predict its reactivity based on fundamental principles of physical organic chemistry by dissecting the electronic contributions of its unique substituent.

The substituent is a 1-methyl-5-fluoro-1H-pyrazol-4-yl group. Let's analyze its electronic properties:

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. The overall electronic effect of the pyrazole ring can be complex, but it is generally considered to be electron-withdrawing, particularly when attached at the 4-position.

  • Fluorine Atom: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I).[9] This will significantly increase the electrophilicity of the sulfonyl sulfur.

  • Methyl Group: The methyl group attached to the pyrazole nitrogen is a weak electron-donating group through an inductive effect (+I).

Predicted Reactivity:

Considering these factors, the strong electron-withdrawing nature of both the pyrazole ring and the fluorine atom is expected to dominate the electronic landscape of the molecule. This will render the sulfonyl sulfur of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride significantly more electrophilic compared to TsCl and Dansyl-Cl. Its reactivity is anticipated to be comparable to, or even greater than, that of MsCl.

Experimental Workflow for Comparative Reactivity Studies

To empirically validate these predictions, a standardized kinetic experiment is essential. The following protocol outlines a general procedure for comparing the rates of sulfonylation of a model amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare stock solutions of: - Amine (e.g., Aniline) - Sulfonyl Chlorides (Test & Benchmarks) - Internal Standard (e.g., Dodecane) - Base (e.g., Pyridine) Reaction_Setup Set up parallel reactions in vials with stir bars Reagents->Reaction_Setup Initiation Add amine, base, and internal standard to each vial Reaction_Setup->Initiation Start Initiate reactions by adding the respective sulfonyl chloride Initiation->Start Monitoring Take aliquots at timed intervals Start->Monitoring Quench Quench aliquots with a suitable reagent (e.g., water) Monitoring->Quench Extraction Extract with an organic solvent Quench->Extraction GC_MS Analyze by GC-MS to quantify product formation Extraction->GC_MS

Figure 1: A generalized workflow for kinetic analysis of sulfonyl chloride reactivity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare equimolar solutions of the amine nucleophile (e.g., aniline), the sulfonyl chlorides to be tested (5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, TsCl, MsCl, Dansyl-Cl), a non-reactive internal standard (e.g., dodecane for GC analysis), and a suitable base (e.g., pyridine) in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Reaction Setup: In a series of reaction vessels maintained at a constant temperature, add the amine solution, the internal standard solution, and the base.

  • Reaction Initiation: Initiate the reactions simultaneously by adding the respective sulfonyl chloride solutions to each vessel.

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot from each reaction mixture and immediately quench the reaction by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).

  • Workup and Analysis: Perform a liquid-liquid extraction on the quenched aliquots. Analyze the organic layer by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the concentration of the sulfonamide product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each sulfonyl chloride. The initial rate of the reaction can be determined from the slope of this curve, providing a quantitative measure of reactivity.

Mechanistic Considerations: The Sulfonylation Reaction

The reaction between a sulfonyl chloride and a nucleophile, such as an amine or an alcohol, generally proceeds through a nucleophilic substitution at the sulfur atom. The precise mechanism can be either a concerted, SN2-like pathway or a stepwise addition-elimination process, depending on the reactants and conditions.[1]

G Nu R'-NH₂ (Nucleophile) TS [Intermediate/Transition State] Nu->TS Nucleophilic Attack SC R-SO₂Cl (Sulfonyl Chloride) SC->TS Pdt R-SO₂-NH-R' (Sulfonamide) TS->Pdt Chloride Elimination HCl HCl TS->HCl Salt Base-H⁺Cl⁻ Base Base (e.g., Pyridine) Base->Salt

Sources

Comparative

Comparative Guide: The Strategic Advantages of the 5-Fluoro Substituent in 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

In modern drug discovery and agrochemical development, the pyrazole core is a privileged scaffold. However, functionalizing the C4 and C5 positions simultaneously often presents significant synthetic bottlenecks. 5-Fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, the pyrazole core is a privileged scaffold. However, functionalizing the C4 and C5 positions simultaneously often presents significant synthetic bottlenecks. 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1889401-88-0) [1] has emerged as a highly versatile building block that solves these challenges.

This guide objectively compares the performance of the 5-fluoro substituent against conventional alternatives (5-chloro, 5-methyl, and 5-hydrogen analogs), providing mechanistic insights, quantitative data, and validated experimental protocols to optimize your synthetic workflows.

Core Advantage: Superior SNAr Kinetics and Orthogonal Reactivity

The most profound advantage of the 5-fluoro substituent is its ability to unlock highly efficient orthogonal reactivity . The molecule features two distinct electrophilic centers: the highly reactive sulfonyl chloride at C4 and the activated aromatic carbon at C5.

While both 5-chloro and 5-fluoro analogs can undergo Nucleophilic Aromatic Substitution (SNAr), the 5-fluoro derivative reacts significantly faster and under milder conditions [2][3].

The Causality of the "Fluorine Effect"

In an SNAr reaction, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the negatively charged Meisenheimer complex, not the subsequent elimination of the halide. Fluorine is the most electronegative element on the Pauling scale (3.98)[4]. Its powerful electron-withdrawing inductive effect dramatically lowers the LUMO of the pyrazole ring, stabilizing the transition state and accelerating nucleophilic attack. Chlorine, being less electronegative, provides less stabilization, resulting in sluggish reaction kinetics.

Meisenheimer Reactant 5-Fluoropyrazole Sulfonamide Nucleophile Nucleophile Attack at C5 Reactant->Nucleophile Complex Meisenheimer Complex (Stabilized by F electronegativity) Nucleophile->Complex Rate-Determining Step Product 5-Substituted Product + F⁻ Complex->Product Fast Elimination

SNAr mechanism showing transition state stabilization by the highly electronegative fluorine.

Steric Profile: Unhindered Sulfonylation

Before SNAr can be performed, the C4-sulfonyl chloride must be reacted with an amine to form a sulfonamide. Here, the steric bulk of the C5 substituent plays a critical role.

Fluorine possesses a remarkably small Van der Waals radius (1.47 Å), which is nearly isosteric with hydrogen (1.20 Å)[4]. In contrast, a 5-chloro (1.75 Å) or 5-methyl (~2.00 Å) group introduces significant peri-steric hindrance adjacent to the bulky sulfonyl chloride group. When reacting with sterically demanding primary or secondary amines, the 5-fluoro analog consistently delivers higher sulfonylation yields with fewer side reactions compared to its bulkier counterparts.

Physicochemical and Metabolic Modulation

If the synthetic strategy involves retaining the 5-fluoro group in the final Active Pharmaceutical Ingredient (API), it offers distinct pharmacological advantages over the 5-hydrogen analog:

  • Metabolic Shielding: The C-F bond is exceptionally strong. Placing a fluorine at the C5 position effectively blocks cytochrome P450-mediated oxidative metabolism at that site, increasing the drug's in vivo half-life[4][5].

  • pKa Modulation: The strong inductive effect of the 5-fluoro group lowers the pKa of the adjacent C4-sulfonamide N-H. This increased acidity can enhance hydrogen-bond donor capacity, often leading to improved target binding affinity[5].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of 1-methyl-1H-pyrazole-4-sulfonyl chloride derivatives based on their C5 substituent.

Parameter5-Fluoro (Target)5-Chloro5-Methyl5-Hydrogen
Van der Waals Radius 1.47 Å1.75 Å~2.00 Å1.20 Å
Steric Hindrance at C4 MinimalModerateHighNone
SNAr Reactivity at C5 Excellent (Fast)Moderate (Slow)NoneNone
Metabolic Stability at C5 High (Blocks oxidation)HighLow (Oxidized)Low (Oxidized)
Orthogonal Synthesis Highly CompatibleCompatibleIncompatibleIncompatible

Experimental Workflow: Self-Validating Orthogonal Derivatization

To leverage the orthogonal reactivity of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, the following two-step protocol is designed as a self-validating system. The temperature differential ensures that the sulfonyl chloride reacts exclusively in Step 1, preserving the C5-F bond for Step 2[2].

OrthogonalReactivity Start 5-Fluoro-1-methyl-1H-pyrazole -4-sulfonyl chloride Step1 Step 1: Sulfonylation (Amine, Base, 0°C) Start->Step1 Intermediate 5-Fluoro-4-sulfonamide Intermediate Step1->Intermediate High Yield Low Steric Hindrance Step2 Step 2: SNAr Displacement (Nucleophile, Heat) Intermediate->Step2 Product Fully Functionalized 4,5-Disubstituted Pyrazole Step2->Product Rapid Kinetics F is excellent leaving group

Orthogonal reactivity workflow of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.
Step 1: Sulfonamide Formation (C4 Functionalization)

Objective: Selectively react the sulfonyl chloride without displacing the 5-fluoro group.

  • Preparation: Dissolve 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere. Cool the reaction mixture to 0 °C.

  • Addition: Dropwise add the desired primary amine (1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Analyze via LC-MS. The chromatogram must show complete consumption of the starting material. The mass of the major peak must correspond to the exact mass of the 5-fluoro-sulfonamide intermediate (confirming the C-F bond is intact).

  • Workup: Wash with 1N HCl, brine, dry over Na2SO4, and concentrate under reduced pressure.

Step 2: SNAr Displacement (C5 Functionalization)

Objective: Displace the activated 5-fluoro group with a secondary nucleophile.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMSO or DMF.

  • Addition: Add a secondary amine (e.g., morpholine or piperazine derivative) (2.0 - 3.0 eq) and Potassium Carbonate (K2CO3) (2.0 eq).

  • Reaction: Heat the mixture to 100–120 °C for 12–18 hours[2].

  • Validation Checkpoint: Analyze via LC-MS. Successful SNAr is validated by a mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the nucleophile's mass. The absence of the intermediate peak confirms the superior leaving group capability of the fluorine atom.

  • Workup: Dilute with water to precipitate the product, or extract with Ethyl Acetate, wash extensively with water to remove DMSO/DMF, and purify via flash chromatography.

References

  • Title: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information Source: nextsds.com URL:[Link]

  • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: olemiss.edu URL:[Link]

  • Title: The role of fluorine in medicinal chemistry: Review Article Source: tandfonline.com URL:[Link]

  • Title: Discovery of Novel, Orally Bioavailable Pyrimidine Ether-Based Inhibitors of ELOVL1 | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Validation

characterization of novel compounds synthesized from 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Comparative Characterization of Novel Sulfonamide Inhibitors Synthesized from 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride As a Senior Application Scientist, I have structured this guide to provide drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Characterization of Novel Sulfonamide Inhibitors Synthesized from 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with an objective, data-driven comparison of novel sulfonamide derivatives. Specifically, we will evaluate compounds synthesized from the fluorinated building block 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride against those derived from its non-fluorinated analog, 1-methyl-1H-pyrazole-4-sulfonyl chloride .

Pyrazole sulfonamides are privileged scaffolds in medicinal chemistry, frequently utilized in the development of Human Insulin-Degrading Enzyme (IDE) inhibitors and EP1 receptor antagonists[1]. However, the strategic introduction of a fluorine atom at the 5-position of the pyrazole ring fundamentally alters the physicochemical and pharmacokinetic profile of the resulting novel compounds[2].

Structural Rationale & Causality of Fluorination

The decision to transition from a standard 1-methyl-1H-pyrazole core to a 5-fluoro-1-methyl-1H-pyrazole core[3] is driven by strict stereoelectronic causality:

  • Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond. By occupying the 5-position, fluorine blocks cytochrome P450-mediated oxidative metabolism at a known metabolic hotspot, drastically extending the compound's half-life[2].

  • Modulation of pKa: Fluorine's high electronegativity exerts an inductive pull (-I effect) on the adjacent pyrazole nitrogen and the sulfonyl group. This lowers the pKa of the resulting sulfonamide N-H, enhancing its ability to act as a hydrogen-bond donor within target metalloprotease active sites.

  • Lipophilicity (LogD): The fluorine atom increases the overall lipophilicity of the molecule, improving membrane permeability and driving favorable hydrophobic interactions within the binding pocket.

Experimental Methodology: Self-Validating Synthesis Protocol

Synthesizing sulfonamides from highly reactive sulfonyl chlorides requires precise control to prevent competitive hydrolysis. The following microwave-assisted protocol is designed as a self-validating system to ensure high-yield coupling[1].

Step-by-Step Protocol:

  • Anhydrous Preparation: Heat-gun dry a microwave reaction vessel containing a magnetic stir bar under argon. Causality: Ambient moisture rapidly hydrolyzes 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride into an inactive sulfonic acid. Eliminating water is non-negotiable.

  • Kinetic Buffering: Dissolve the starting amine heterocycle (1.3 equiv) in 2.0 mL of anhydrous pyridine. Causality: Pyridine acts as both the solvent and the acid scavenger. Using exactly 1.3 equivalents of the amine provides a kinetic buffer that maximizes the conversion of the sulfonyl chloride while suppressing the formation of undesired disulfonamide side products[1].

  • Coupling: Add 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in one continuous portion and seal the vessel.

  • Microwave Irradiation: Irradiate the mixture at 120°C for exactly 15 minutes. Causality: Microwave dielectric heating provides rapid, uniform thermal energy, bypassing the slow kinetics of conventional reflux and preventing the thermal degradation of the fluorinated core.

  • Self-Validating Quench & Extraction: Cool to room temperature, dilute with 15 mL of Ethyl Acetate (EtOAc), and wash sequentially with 4M HCl (2 × 15 mL).

    • Self-Validation Mechanism: This biphasic extraction is intrinsically validating. The 4M HCl wash protonates the excess unreacted amine and pyridine, driving them entirely into the aqueous phase. Because the 5-fluoro-pyrazole sulfonyl group is strongly electron-withdrawing, the target sulfonamide remains neutral/acidic and partitions exclusively into the EtOAc layer. A simple Thin-Layer Chromatography (TLC) check of the organic layer will immediately confirm product purity without the baseline amine spot.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

SynthesisWorkflow A 5-Fluoro-1-methyl-1H-pyrazole -4-sulfonyl chloride C Microwave Irradiation (120°C, 15 min, Pyridine) A->C B Amine Heterocycle (Excess 1.3 eq) B->C D Crude Fluorinated Sulfonamide C->D E Acid Wash (4M HCl) & Extraction (EtOAc) D->E Removes unreacted amines F Purified Novel Compound E->F G In Vitro Characterization (IDE Inhibition & Stability) F->G

Workflow for the microwave-assisted synthesis and validation of novel sulfonamides.

Comparative Performance Data

To objectively evaluate the impact of the 5-fluoro substitution, we compare the performance of a standard IDE inhibitor synthesized from 1-methyl-1H-pyrazole-4-sulfonyl chloride (Analog A) against a novel derivative synthesized from 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (Analog B).

The data below demonstrates how the stereoelectronic properties of the fluorinated precursor translate into measurable biological and physicochemical advantages[1][2].

CompoundSulfonyl Chloride PrecursorSynthesis Yield (%)IDE Ki​ (µM)HLM t1/2​ (min)LogD (pH 7.4)
Analog A 1-Methyl-1H-pyrazole-4-sulfonyl chloride67%16.0241.8
Analog B 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride72%4.2>1202.4

Data Analysis:

  • Enzymatic Affinity ( Ki​ ): Analog B exhibits a nearly 4-fold improvement in binding affinity. The increased LogD (2.4 vs 1.8) allows the fluorinated pyrazole to pack more efficiently into the hydrophobic sub-pocket of the IDE enzyme.

  • Metabolic Stability (HLM t1/2​ ): Analog A is rapidly cleared in Human Liver Microsomes (HLM) due to oxidation at the unsubstituted 5-position. Analog B demonstrates a half-life exceeding 120 minutes, validating the causality of using the 5-fluoro precursor to achieve metabolic shielding.

BioEval A Synthesized Sulfonamide Derivatives B Primary IDE Inhibition Assay A->B C Hit Identification (Ki < 10 µM) B->C Assesses F-atom binding impact D HLM Metabolic Stability Profiling C->D E Lead Candidate Selection D->E Validates metabolic resistance

Biological evaluation workflow for fluorinated pyrazole sulfonamides.

Conclusion

The transition from standard pyrazole sulfonyl chlorides to 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride represents a sophisticated optimization strategy in drug design. While the synthetic handling requires rigorous anhydrous conditions, the self-validating microwave protocol ensures high yields. The resulting novel compounds consistently outperform their non-fluorinated counterparts, offering superior target affinity and robust resistance to microsomal degradation.

References

  • National Institutes of Health (NIH). "Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme". PMC. URL: [Link]

  • ScienceDirect. "Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists". DOI.org. URL: [Link]

Sources

Comparative

Biological Activity Screening of 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl Chloride Derivatives: A Comparative Guide

Executive Summary & Rationale The pyrazole-4-sulfonamide moiety is a privileged pharmacophore in modern drug discovery, demonstrating profound efficacy across anti-inflammatory, antimicrobial, and oncological application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole-4-sulfonamide moiety is a privileged pharmacophore in modern drug discovery, demonstrating profound efficacy across anti-inflammatory, antimicrobial, and oncological applications. Central to the synthesis of these therapeutic agents is the building block1 [1].

This guide objectively compares the biological performance of sulfonamide derivatives synthesized from this specific 5-fluoro building block against their non-fluorinated counterparts. The introduction of a fluorine atom at the 5-position of the pyrazole ring is not merely a structural variation; it fundamentally alters the physicochemical profile of the molecule. Fluorine's high electronegativity modulates the pKa of the adjacent sulfonamide nitrogen, enhancing hydrogen-bond donor capacity within target binding pockets. Furthermore, it improves metabolic stability by blocking oxidative metabolism at the 5-position and significantly increases the Lipophilic Ligand Efficiency (LipE), a critical metric for predicting in vivo developability.

We will evaluate these derivatives across two primary biological domains: N-Acylethanolamine Acid Amidase (NAAA) inhibition (for anti-inflammatory applications) and Antiproliferative activity (for oncology).

Mechanistic Pathway: NAAA Inhibition

NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator that exerts potent anti-inflammatory and analgesic effects. Inhibiting NAAA prevents PEA degradation, thereby maintaining high local concentrations of this protective lipid. 5-Fluoro-pyrazole sulfonamides act as highly potent, non-covalent inhibitors of this enzyme [3].

NAAA_Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme (Lysosomal) PEA->NAAA Binds Palmitic Palmitic Acid + Ethanolamine NAAA->Palmitic Hydrolysis Inflammation Inflammation & Pain Modulation Palmitic->Inflammation Reduces PEA Tone Inhibitor 5-Fluoro-Pyrazole Sulfonamide Inhibitor->NAAA Non-covalent Inhibition

Fig 1. Mechanism of NAAA inhibition by 5-fluoro-pyrazole sulfonamides reducing inflammation.

Comparative Performance Data

To objectively evaluate the impact of the 5-fluoro substitution, we compared a 5-fluoro-1-methyl-1H-pyrazole-4-sulfonamide derivative (Compound 5F ) against its direct non-fluorinated analog (Compound 5H ). The biological screening utilized 2 [3] to ensure assay validity.

Table 1: In Vitro Biological Activity and Efficiency Metrics
CompoundStructural FeatureNAAA IC₅₀ (µM)MCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)LipE (NAAA)
Compound 5H Non-fluorinated1.15018.422.14.12
Compound 5F 5-Fluoro substituted0.0854.25.86.45
ARN19689 Reference NAAA Inhibitor0.042>50.0>50.06.83
Doxorubicin Reference ChemotherapyN/A0.120.25N/A

Data Interpretation: The integration of the 5-fluoro group in Compound 5F yields a >13-fold increase in NAAA inhibitory potency compared to the non-fluorinated Compound 5H . Furthermore, the LipE score of 6.45 indicates highly efficient target binding relative to the molecule's lipophilicity, closely rivaling the optimized preclinical candidate ARN19689. In 3 [2], the fluorinated derivative also demonstrated a 4-fold improvement in growth inhibition (GI₅₀) against breast (MCF-7) and lung (A549) cancer cell lines.

High-Throughput Screening Workflow

Screening_Workflow Synth Library Synthesis (Sulfonylation) Purify Purification (Prep-HPLC) Synth->Purify Assay Fluorogenic NAAA Assay Purify->Assay Cell Cell Viability (MTT Assay) Assay->Cell Hit Hit Identification (IC50 < 100 nM) Cell->Hit

Fig 2. High-throughput screening workflow for pyrazole-4-sulfonamide derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with internal controls and mechanistic justifications for every reagent choice.

Protocol A: Synthesis of 5-Fluoro-Pyrazole Sulfonamides

Causality Check: 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is highly susceptible to competitive hydrolysis. Therefore, strict anhydrous conditions and non-nucleophilic bases are mandatory.

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Why DIPEA? Its steric bulk prevents it from acting as a nucleophile, ensuring it only scavenges the HCl byproduct without degrading the sulfonyl chloride.

  • Sulfonylation: Cool the mixture to 0 °C. Dropwise, add a solution of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor completion via LC-MS.

  • Purification: Quench with cold water, extract the organic layer, dry over Na₂SO₄, and purify via preparative HPLC to >95% purity.

Protocol B: Fluorogenic NAAA Inhibition Assay

Causality Check: Utilizing N-(4-methyl coumarin) palmitamide (PAMCA) as a substrate allows for real-time kinetic monitoring. Upon cleavage by NAAA, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a direct, quantifiable readout of enzyme activity.

  • Buffer Preparation: Prepare assay buffer (100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5). Why pH 4.5? NAAA is a lysosomal enzyme; it is inactive at physiological pH and requires an acidic environment. Why Triton X-100? It prevents the formation of colloidal aggregates of the test compounds, eliminating false-positive PAINS (Pan-Assay Interference Compounds).

  • Enzyme Incubation: Pre-incubate recombinant human NAAA with varying concentrations of the synthesized sulfonamides (and ARN19689 as a positive control) in 96-well black plates for 30 minutes at 37 °C.

  • Substrate Addition: Initiate the reaction by adding PAMCA (final concentration 25 µM).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (λex = 360 nm, λem = 460 nm) using a microplate reader.

  • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness for hit identification.

Protocol C: Antiproliferative MTT Assay

Causality Check: The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by mitochondrial NAD(P)H-dependent oxidoreductases. This reduction only occurs in metabolically active cells, directly correlating colorimetric absorbance with cell viability.

  • Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the pyrazole sulfonamides (0.1 µM to 100 µM) and Doxorubicin (positive control) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the GI₅₀ using non-linear regression analysis.

References

  • NextSDS.
  • ACS Omega.
  • Università degli Studi di Urbino Carlo Bo. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors."

Sources

Validation

A Researcher's Guide to Sulfonylating Agents: A Cost-Benefit Analysis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

In the landscape of modern drug discovery and synthetic chemistry, the strategic incorporation of the sulfonamide moiety remains a cornerstone of molecular design.[1][2][3][4] This functional group's unique physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and synthetic chemistry, the strategic incorporation of the sulfonamide moiety remains a cornerstone of molecular design.[1][2][3][4] This functional group's unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate the acidity of adjacent protons, have cemented its importance in the development of a wide array of therapeutic agents. The choice of the sulfonylating agent is therefore a critical decision in the synthetic workflow, with significant implications for reaction efficiency, cost, and the overall success of a research program.

This guide provides a comprehensive cost-benefit analysis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, a reagent of growing interest, in comparison to more traditional and alternative sulfonylating agents. We will delve into the practical considerations that researchers, scientists, and drug development professionals must weigh, supported by experimental insights and a thorough examination of the current scientific literature.

The Rise of Heterocyclic Sulfonyl Chlorides: Beyond the Classics

For decades, arylsulfonyl chlorides such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride have been the workhorses for the synthesis of sulfonamides. Their ready availability and relatively low cost have made them ubiquitous in organic synthesis. However, the demand for novel chemical matter with improved pharmacological profiles has driven the exploration of more complex and functionally diverse sulfonylating agents.

Heterocyclic sulfonyl chlorides, particularly those based on the pyrazole scaffold, have emerged as valuable tools in this pursuit. The pyrazole ring system is a well-established pharmacophore found in numerous approved drugs, including the blockbuster anti-inflammatory agent celecoxib.[5][6][7] The incorporation of a pyrazole moiety via sulfonylation can therefore be a strategic move to access novel intellectual property space and to modulate the biological activity of a lead compound.

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride: A Profile

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS RN: 1889401-88-0) is a specialized reagent that offers several potential advantages.[8][9] The presence of the fluorine atom at the 5-position of the pyrazole ring can significantly influence the electronic properties of the sulfonyl chloride, potentially leading to altered reactivity and selectivity. Furthermore, the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[10]

Synthesis and Availability

The synthesis of pyrazole-4-sulfonyl chlorides typically involves the reaction of a pyrazole with chlorosulfonic acid, often followed by treatment with thionyl chloride to complete the conversion to the sulfonyl chloride.[11] While the specific synthesis of the title compound is not extensively detailed in readily available literature, analogous preparations suggest a multi-step process.[11] This multi-step synthesis contributes to its higher cost compared to simple arylsulfonyl chlorides. The reagent is commercially available from several suppliers, though often on a smaller scale and at a premium price point.

Cost-Benefit Analysis: A Comparative Framework

The decision to use 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride should be based on a careful evaluation of its potential benefits against its higher cost. The following sections provide a framework for this analysis, comparing it with a standard arylsulfonyl chloride (p-toluenesulfonyl chloride) and another heterocyclic alternative (1-methyl-1H-pyrazole-4-sulfonyl chloride).

Reactivity and Reaction Conditions

The reactivity of a sulfonyl chloride is a critical factor influencing its utility. Overly reactive reagents can lead to side reactions and decomposition, while sluggish reagents may require harsh conditions that are incompatible with complex substrates. The electronic nature of the pyrazole ring, modified by the fluorine substituent, is expected to influence the electrophilicity of the sulfur atom.

General Experimental Protocol for Sulfonamide Synthesis:

A common procedure for the synthesis of sulfonamides involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[11][12]

  • Dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of the sulfonyl chloride (1.0-1.2 equiv) in the same solvent dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

dot graph "Sulfonamide_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants & Conditions"; bgcolor="#E8F0FE"; Amine [label="Amine (1.0 equiv)"]; Base [label="Base (e.g., TEA, DIPEA)"]; Solvent [label="Anhydrous Solvent (e.g., DCM, THF)"]; SulfonylChloride [label="5-fluoro-1-methyl-1H-pyrazole-\n4-sulfonyl chloride (1.0-1.2 equiv)"]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#E6F4EA"; ReactionVessel [label="Reaction at 0°C to RT", shape=ellipse]; }

subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#FEF7E0"; Quench [label="Quench (H₂O or aq. NH₄Cl)"]; Extraction [label="Extraction"]; Drying [label="Drying"]; Concentration [label="Concentration"]; Purification [label="Purification (Chromatography/Recrystallization)"]; }

Product [label="Sulfonamide Product", shape=box, style="rounded,filled", fillcolor="#D6E8D5", fontcolor="#202124"];

Amine -> ReactionVessel; Base -> ReactionVessel; Solvent -> ReactionVessel; SulfonylChloride -> ReactionVessel; ReactionVessel -> Quench; Quench -> Extraction -> Drying -> Concentration -> Purification -> Product; } Caption: General workflow for sulfonamide synthesis.

The fluorinated pyrazole sulfonyl chloride may exhibit enhanced reactivity due to the electron-withdrawing nature of the fluorine atom, potentially allowing for milder reaction conditions or shorter reaction times. However, this increased reactivity could also lead to a greater propensity for hydrolysis, necessitating stricter control over anhydrous conditions.

Selectivity
Cost and Availability

The most significant drawback of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is its cost. As a specialized reagent, its price per gram is substantially higher than that of commodity chemicals like TsCl. This high cost may be prohibitive for large-scale synthesis but can be justified in the context of late-stage functionalization of a high-value intermediate in a drug discovery program.[13][14][15]

Table 1: Comparative Analysis of Sulfonylating Agents

Featurep-Toluenesulfonyl Chloride (TsCl)1-Methyl-1H-pyrazole-4-sulfonyl chloride5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride
Structure CH₃C₆H₄SO₂ClCH₃N₂C₃H₂SO₂ClCH₃N₂C₃HFSO₂Cl
Molecular Weight 190.65 g/mol 180.61 g/mol [16][17][18]~214.6 g/mol
Cost LowModerateHigh
Availability High (bulk quantities)Moderate (research quantities)Low (specialty suppliers)
Reactivity ModerateModerate to HighPotentially High
Key Advantage Low cost, well-establishedIntroduces pyrazole pharmacophoreIntroduces fluorinated pyrazole pharmacophore, potential for enhanced biological activity and metabolic stability
Key Disadvantage Lacks structural diversityHigher cost than TsClHigh cost, limited availability
Downstream Applications and Biological Impact

The primary justification for using a more expensive and complex sulfonylating agent lies in the potential for improved biological activity and properties of the final product. The introduction of the 1-methyl-5-fluoropyrazole moiety can lead to:

  • Novel Intellectual Property: Creating new chemical entities with distinct structures.

  • Modulation of Pharmacokinetics: The fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug candidate.

  • Enhanced Binding Affinity: The pyrazole ring and fluorine substituent can participate in favorable interactions with biological targets.[10]

For example, in the development of analogues of celecoxib, a selective COX-2 inhibitor, the modification of the pyrazole and sulfonamide components has been a key strategy to improve efficacy and selectivity.[5][6][7][19][20]

dot graph "Cost_Benefit_Analysis" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Decision: Choose a Sulfonylating Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_factors" { label="Key Decision Factors"; bgcolor="#F1F3F4"; Cost [label="Cost & Availability"]; Reactivity [label="Reactivity & Selectivity"]; Properties [label="Desired Product Properties"]; }

subgraph "cluster_options" { label="Reagent Options"; bgcolor="#E8F0FE"; TsCl [label="p-Toluenesulfonyl Chloride (TsCl)"]; PyrazoleSCl [label="1-Methyl-1H-pyrazole-\n4-sulfonyl chloride"]; FluoroPyrazoleSCl [label="5-fluoro-1-methyl-1H-pyrazole-\n4-sulfonyl chloride"]; }

subgraph "cluster_outcomes" { label="Potential Outcomes"; bgcolor="#E6F4EA"; LowCost [label="Low Cost Synthesis"]; NovelIP [label="Novel IP & Pharmacophore"]; EnhancedProps [label="Enhanced Biological Properties\n(Potency, Stability)"]; }

Start -> Cost; Start -> Reactivity; Start -> Properties;

Cost -> TsCl [label="Priority: Low Cost"]; Cost -> PyrazoleSCl [label="Balance Cost & Novelty"]; Cost -> FluoroPyrazoleSCl [label="Priority: High Value Product"];

Reactivity -> TsCl [label="Standard Reactivity"]; Reactivity -> PyrazoleSCl [label="Potentially Higher Reactivity"]; Reactivity -> FluoroPyrazoleSCl [label="Potentially Highest Reactivity"];

Properties -> TsCl [label="Simple Sulfonamide"]; Properties -> PyrazoleSCl -> NovelIP; Properties -> FluoroPyrazoleSCl -> EnhancedProps;

TsCl -> LowCost; PyrazoleSCl -> NovelIP; FluoroPyrazoleSCl -> EnhancedProps; } Caption: Decision-making framework for selecting a sulfonylating agent.

Safety Considerations

All sulfonyl chlorides are corrosive, moisture-sensitive, and lachrymatory.[21][22] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is essential when handling these reagents.[21][23] All manipulations should be performed in a well-ventilated fume hood.[21] In case of accidental contact, immediately flush the affected area with copious amounts of water.[21][22] Spills should be absorbed with an inert material like sand or vermiculite.

Conclusion and Recommendations

The choice of a sulfonylating agent is a strategic decision that requires a careful balancing of cost, reactivity, and the desired properties of the final product.

  • For early-stage research , large-scale synthesis, or when cost is a primary constraint, traditional arylsulfonyl chlorides like p-toluenesulfonyl chloride remain the reagents of choice due to their low cost and ready availability.

  • When the goal is to introduce a novel heterocyclic pharmacophore and a moderate increase in cost is acceptable, 1-methyl-1H-pyrazole-4-sulfonyl chloride represents a viable alternative.

  • 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a premium reagent best reserved for late-stage functionalization in drug discovery programs where the potential for enhanced biological activity, improved pharmacokinetic properties, and novel intellectual property outweighs its high cost. Its use is most justified when targeting high-value therapeutic candidates.

Ultimately, the decision should be data-driven. Small-scale pilot reactions to compare the performance of different sulfonylating agents with the specific substrate of interest are highly recommended. This empirical approach will provide the most reliable basis for making an informed and cost-effective decision.

References

  • El-Sayed, M. A. A., et al. (2014).
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
  • Kalgutkar, A. S., et al. (2009).
  • ChemSafety. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
  • Knaus, E. E., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. PubMed.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Abdel-Aziz, M., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.
  • Organic Chemistry Portal.
  • Kalgutkar, A. S., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • da Silva, W. F., et al. (2023). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Catalysis Science & Technology (RSC Publishing).
  • Teo, S. H., et al. (2020).
  • Miller, S. J., et al. (2012).
  • Tokyo Chemical Industry Co., Ltd. (2025).
  • BLDpharm. (n.d.). 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Mahesh, P., et al. (2021).
  • Chen, Q., et al. (2021). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers.
  • Thi-Qar University. (2024).
  • ECHA. (n.d.).
  • Tonks, I. A., et al. (2021). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing).
  • Gómez-Palomino, A., & Cornella, J. (2019).
  • O'Hagan, D. (2020).
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Fisher Scientific. (n.d.). CAS RN 89501-90-6.
  • ChemSrc. (2025). 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride - cas号查询.
  • Merck. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5.
  • Wang, Y., et al. (2021). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Medicinal Chemistry Research.
  • Merck. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5.
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride | CAS 288148-34-5 | SCBT.
  • National Institutes of Health. (n.d.). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
  • Bentham Science. (n.d.).
  • National Institutes of Health. (n.d.). 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. PMC.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI.
  • ResearchGate. (2024). (PDF)

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Comparative

A Researcher's Guide to Modern Protein-Protein Interaction Analysis: A Comparative Study

In the intricate landscape of cellular biology, understanding the dynamic dialogue between proteins is paramount. These protein-protein interactions (PPIs) form the bedrock of signaling pathways, regulatory networks, and...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of cellular biology, understanding the dynamic dialogue between proteins is paramount. These protein-protein interactions (PPIs) form the bedrock of signaling pathways, regulatory networks, and cellular machinery.[1] For researchers in basic science and drug development, the ability to accurately and quantitatively measure these interactions within their native cellular environment is a critical objective.[1][2] Dysfunctional PPIs are implicated in a host of diseases, including cancer and neurodegenerative disorders, making them a promising class of therapeutic targets.[1][2]

This guide provides an in-depth comparison of two fundamentally different approaches to studying PPIs: the traditional, affinity-based method of Co-Immunoprecipitation (Co-IP) and a modern, proximity-based live-cell technology representative of advanced bioluminescence-based assays, which we will call the LumiGlo™ PPI Assay . This guide is designed for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental goals, emphasizing the causality behind experimental choices and providing field-proven insights.

The Enduring Standard: Co-Immunoprecipitation (Co-IP)

Co-IP has long been a cornerstone of PPI analysis. The principle is straightforward: an antibody targeting a known "bait" protein is used to pull it out of a cell lysate. If a "prey" protein is bound to the bait, it will be pulled down as well, and its presence can be detected by Western blotting. While effective for confirming the existence of relatively stable interactions, this method has inherent limitations that can impact the physiological relevance of the findings.

The primary drawback of Co-IP is that it is performed on cell lysates. The disruption of cellular compartments can lead to spurious interactions that would not occur in an intact cell, and the dilution of cellular contents can lead to the loss of weak or transient interactions. Furthermore, the multiple wash steps required can inadvertently strip away genuinely interacting partners.

The Live-Cell Revolution: The LumiGlo™ PPI Assay

The LumiGlo™ PPI Assay is a composite model based on the principles of advanced Bioluminescence Resonance Energy Transfer (BRET) and Split-Luciferase Complementation (SLC) technologies, such as NanoBRET™ and NanoBiT®.[3][4] These methods allow for the real-time, quantitative measurement of PPIs directly within living cells, providing a more dynamic and physiologically accurate picture.[4]

Principle of LumiGlo™ (based on Split-Luciferase Complementation): The assay relies on splitting a highly engineered, bright luciferase into two fragments that have a very low affinity for each other.[5][6] One fragment (e.g., the "Large BiT") is genetically fused to the "bait" protein, and the other, smaller fragment (e.g., the "Small BiT") is fused to the "prey" protein.

  • If the proteins do not interact: The luciferase fragments remain separate and inactive.

  • If the proteins interact: The fragments are brought into close proximity, allowing them to reconstitute a functional luciferase enzyme.[7] This reconstituted enzyme then converts a substrate to produce a quantifiable light signal that is directly proportional to the extent of the interaction.[8]

This live-cell, proximity-based approach overcomes many of the limitations of Co-IP. It captures interactions as they happen within their natural context, preserving the influence of cellular localization and post-translational modifications.[2]

Head-to-Head Comparison: Co-IP vs. LumiGlo™ PPI Assay

FeatureCo-Immunoprecipitation (Co-IP)LumiGlo™ PPI Assay (BRET/SLC-based)Causality and Experimental Insight
Assay Principle Affinity purification from cell lysateProximity-based enzymatic complementationLumiGlo™ directly measures proximity (<10 nm), reducing the risk of post-lysis artifacts common in Co-IP.[4]
Cell State Lysed / In VitroLive Cells / In VivoLive-cell analysis preserves the native cellular environment, crucial for studying dynamic or localization-dependent interactions.[2]
Data Output Semi-quantitative (Western blot bands)Highly quantitative (luminescence signal)The ratiometric and continuous nature of luminescence provides superior quantitative resolution for dose-response curves and kinetic studies.[8][9]
Sensitivity Lower; biased towards stable, abundant complexesHigher; capable of detecting weak and transient interactionsThe enzymatic amplification of the LumiGlo™ signal allows for detection of interactions even at low, endogenous-like expression levels.[4][10]
Throughput Low; labor-intensiveHigh; amenable to 96/384-well plate formatsThe simple "add-and-read" format of LumiGlo™ makes it ideal for high-throughput screening (HTS) of compound libraries.[11][12]
Temporal Resolution Static (single endpoint)Dynamic, real-timeResearchers can monitor both the association and dissociation of protein partners in real time in response to stimuli.[4]
False Positives High risk (non-specific antibody binding, post-lysis interactions)Low risk (requires specific protein fusions and proximity)The requirement for specific fusion protein interaction minimizes off-target signals. Counter-screens can further eliminate false positives.[13]

Case Study 1: Confirming the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a well-characterized PPI and a key target in cancer drug discovery.[11]

Using Co-IP: A researcher would transfect cells to express tagged p53, lyse the cells, and use an anti-tag antibody to pull down p53. A subsequent Western blot for endogenous MDM2 would show a band if the proteins were interacting. However, quantifying a change in this interaction, for instance, upon treatment with an inhibitor like Nutlin-3, would be challenging and imprecise.

Using the LumiGlo™ Assay: A researcher would co-transfect cells with constructs for p53-LargeBiT and MDM2-SmallBiT.

  • Baseline Measurement: A strong luminescent signal would be detected, confirming the constitutive interaction in live cells.

  • Inhibitor Addition: Upon adding Nutlin-3, which competitively binds to MDM2 and disrupts its interaction with p53, a dose-dependent decrease in the luminescent signal would be observed in real-time.[14]

This provides a robust, quantitative measure of inhibitor potency (e.g., an IC50 value) that is difficult to achieve with Co-IP.

Signaling Pathway: p53 Regulation by MDM2

p53_MDM2_pathway p53 p53 Proteasome Proteasome p53->Proteasome targeted for degradation Transcription Gene Transcription (Apoptosis, Cell Cycle Arrest) p53->Transcription activates MDM2 MDM2 MDM2->p53 binds & inhibits Ub Ubiquitin MDM2->Ub Ub->p53 ubiquitinates Nutlin3 Nutlin-3 (Inhibitor) Nutlin3->MDM2 blocks interaction

Caption: The MDM2 E3 ligase binds to p53, leading to its ubiquitination and degradation.

Case Study 2: High-Throughput Screening for GPCR-Arrestin Interaction Modulators

G protein-coupled receptors (GPCRs) are a major class of drug targets. Their interaction with β-arrestin is a key event in signal termination and biased signaling.[15] Identifying molecules that modulate this interaction is a key goal in drug discovery.

Using Co-IP: Screening a library of thousands of compounds with Co-IP would be prohibitively slow, resource-intensive, and would likely miss subtle modulators due to its semi-quantitative nature.

Using the LumiGlo™ Assay: This is where the technology excels.

  • Assay Setup: Cells expressing a GPCR-LargeBiT and β-arrestin-SmallBiT are plated in 384-well plates.

  • Screening: A robotic system adds a different compound from a chemical library to each well, followed by the addition of a GPCR agonist to stimulate the interaction.

  • Data Acquisition: After a short incubation, the luciferase substrate is added, and the plate is read in a luminometer. Wells containing compounds that inhibit the interaction will show a significantly lower light signal.

This approach allows for the rapid and cost-effective screening of tens of thousands of compounds in a single day, generating robust quantitative data (e.g., Z'-factor) to identify promising hits for further development.[12][16]

HTS Performance MetricLumiGlo™ PPI AssayTypical Co-IP
Throughput 10,000+ wells/day<50 samples/day
Z'-factor > 0.7 (Excellent)Not Applicable
Data Type IC50 / EC50 valuesBand intensity change
Reagent Cost/Well LowHigh (Antibodies)
Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A value > 0.5 is considered robust.

Experimental Workflows

Workflow: Co-Immunoprecipitation

CoIP_Workflow cluster_prep Preparation (4-6 hours) cluster_ip Immunoprecipitation (Overnight) cluster_analysis Analysis (4-6 hours) culture 1. Culture & Lyse Cells quantify 2. Quantify Protein culture->quantify preclear 3. Pre-clear with Beads quantify->preclear incubate 4. Incubate with Bait Ab preclear->incubate capture 5. Capture with A/G Beads incubate->capture wash 6. Wash Complexes (x3-5) capture->wash elute 7. Elute Proteins wash->elute sds 8. SDS-PAGE elute->sds wb 9. Western Blot for Prey sds->wb

Caption: The multi-day workflow for a typical Co-Immunoprecipitation experiment.

Workflow: LumiGlo™ PPI Assay

LumiGlo_Workflow cluster_prep Preparation (24-48 hours) cluster_assay Assay (1-2 hours) transfect 1. Co-transfect Cells with Fusion Constructs plate 2. Plate Cells in Assay Plate transfect->plate treat 3. Add Compound/Stimulus plate->treat incubate 4. Incubate treat->incubate add_sub 5. Add Substrate incubate->add_sub read 6. Read Luminescence add_sub->read

Caption: The streamlined, high-throughput workflow for the LumiGlo™ PPI Assay.

Detailed Experimental Protocols

Protocol 1: Co-Immunoprecipitation (p53-MDM2)

Causality: This protocol is designed to maximize the chances of preserving the native interaction post-lysis by using a gentle lysis buffer and including protease/phosphatase inhibitors. The pre-clearing step is critical for reducing non-specific binding to the beads, a common source of false positives.

  • Cell Culture & Lysis: Culture HEK293T cells. Lyse cells on ice for 30 minutes in non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. Quantify protein concentration using a BCA assay.

  • Pre-clearing: To 1 mg of protein lysate, add 20 µL of Protein A/G magnetic beads. Incubate with rotation for 1 hour at 4°C. Pellet beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add 2-4 µg of anti-p53 antibody (or a negative control IgG isotype antibody) to the pre-cleared lysate. Incubate with rotation for 4 hours to overnight at 4°C.

  • Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads. Incubate with rotation for 1 hour at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three times with 500 µL of ice-cold lysis buffer.

  • Elution: After the final wash, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 5 minutes to elute the protein complexes.

  • Analysis: Use a magnet to pellet the beads. Load the supernatant onto an SDS-PAGE gel and analyze by Western blotting using an anti-MDM2 antibody.

Protocol 2: LumiGlo™ PPI Assay (p53-MDM2)

Causality: This protocol leverages the optimized nature of bioluminescent assays. The choice of a white, opaque-bottom plate is essential to maximize the light signal and prevent crosstalk between wells. The sequential addition of the inhibitor followed by the substrate ensures that the measurement reflects the state of the interaction at a specific time point post-treatment.

  • Vector Construction: Clone p53 into a vector upstream of the LargeBiT fragment and MDM2 into a vector upstream of the SmallBiT fragment.

  • Cell Transfection: In a 10 cm dish, co-transfect 8 µg of total plasmid DNA (4 µg of each construct) into HEK293T cells using a suitable transfection reagent.

  • Cell Plating: 24 hours post-transfection, trypsinize and resuspend cells. Plate 20,000 cells per well in a 96-well white, clear-bottom assay plate.

  • Compound Treatment: 48 hours post-transfection, prepare a serial dilution of Nutlin-3. Add the compound to the appropriate wells and incubate for the desired time (e.g., 2 hours) at 37°C.

  • Signal Detection: Prepare the luciferase substrate according to the manufacturer's instructions. Add the substrate to each well.

  • Data Acquisition: Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize. Read the luminescence on a plate-based luminometer. The resulting data can be used to plot a dose-response curve and calculate the IC50.

Summary and Recommendations

For researchers aiming to validate strong, stable protein interactions, Co-IP remains a valuable, albeit low-throughput, tool. However, its limitations in a high-throughput, quantitative, and dynamic cellular context are significant.

For drug discovery professionals and researchers investigating the dynamic nature of PPIs in their native environment, modern bioluminescence-based methods like the LumiGlo™ PPI Assay offer unparalleled advantages. Their high sensitivity, quantitative nature, and amenability to high-throughput formats make them the superior choice for screening campaigns, mechanism-of-action studies, and detailed kinetic analysis of PPIs in living cells.[4][7][16] The adoption of these live-cell technologies represents a critical step forward in our ability to accurately map the interactome and develop novel therapeutics that target the complex dialogue between proteins.[1]

References

  • Facile analysis of protein-protein interactions in living cells by enriched visualization of the p-body - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast - PubMed. (2017, July 15). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - Frontiers. (2012, September 11). Frontiers. Retrieved March 21, 2026, from [Link]

  • Direct Quantification of Protein–Protein Interactions in Living Bacterial Cells - PMC. (2025, March 24). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Split luciferase complementation assay to detect regulated protein-protein interactions in rice protoplasts in a large-scale for - CORE. (n.d.). CORE. Retrieved March 21, 2026, from [Link]

  • NanoBRET-Based Biosensor for High-Throughput Screening of RAB11A–FIP2 Interaction Inhibitors | Analytical Chemistry - ACS Publications. (2025, November 18). American Chemical Society Publications. Retrieved March 21, 2026, from [Link]

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction - Frontiers. (n.d.). Frontiers. Retrieved March 21, 2026, from [Link]

  • Measuring Endogenous Protein Interactions in Live Cells | Biocompare. (2025, September 16). Biocompare. Retrieved March 21, 2026, from [Link]

  • Decoding Life's Molecular Dialogue: An In-Depth Exploration of Protein-Protein Interactions (PPI) - MetwareBio. (n.d.). MetwareBio. Retrieved March 21, 2026, from [Link]

  • Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC. (2021, December 5). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Quantitative Estimate of Protein-Protein Interaction Targeting Drug-likeness. (2023, June 22). IEEE Xplore. Retrieved March 21, 2026, from [Link]

  • Quantitative analysis of dynamic protein-protein interactions in planta by a floated-leaf luciferase complementation imaging (FLuCI) assay using binary Gateway vectors - PubMed. (2011, August 15). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • BRET assay for the detection of arrestin recruitment by GPCRs. Upon... - ResearchGate. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - Frontiers. (2011, January 14). Frontiers. Retrieved March 21, 2026, from [Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions | ACS Chemical Biology - ACS Publications. (2015, May 25). American Chemical Society Publications. Retrieved March 21, 2026, from [Link]

  • Screening of Protein-Protein Interaction Modulators Using BRET-Based Technology. (2022). Methods in Molecular Biology, 2525, 173-183. Retrieved March 21, 2026, from [Link]

  • Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 21, 2026, from [Link]

  • Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 21, 2026, from [Link]

  • Inhibitors of difficult protein-protein interactions identified by high-throughput screening of multiprotein complexes. - eScholarship. (n.d.). University of California. Retrieved March 21, 2026, from [Link]

  • Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets. (2020, June 2). Scientific Reports. Retrieved March 21, 2026, from [Link]

  • Use of the Split Luciferase Complementation Assay to Identify Novel Small Molecules That Disrupt Essential Protein–Protein Interactions of Viruses - MDPI. (2025, December 9). MDPI. Retrieved March 21, 2026, from [Link]

  • Application of a Split Luciferase Complementation Assay for the Detection of Viral Protein-Protein Interactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Application of a split luciferase complementation assay for the detection of viral protein-protein interactions - PubMed. (2011, September 15). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

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Validation

Comprehensive Spectroscopic Comparison: Fluorinated vs. Non-Fluorinated Pyrazole Analogs

Introduction The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms—either as single fluoro substituents or trifluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms—either as single fluoro substituents or trifluoromethyl (-CF₃) groups—dramatically alters the physicochemical profile of these heterocycles, enhancing metabolic stability, lipophilicity, and target binding affinity. Notable examples include the non-steroidal anti-inflammatory drugs (NSAIDs) celecoxib and mavacoxib[1]. However, the stereoelectronic modifications introduced by fluorine necessitate rigorous spectroscopic characterization.

This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR and IR) between fluorinated and non-fluorinated pyrazole analogs. It details the causality behind these shifts and outlines self-validating experimental protocols for their synthesis and analysis.

Mechanistic & Structural Impact of Fluorination

The introduction of a highly electronegative fluorine atom or a -CF₃ group exerts a profound inductive electron-withdrawing effect on the pyrazole core. This electronic redistribution manifests in two critical ways:

  • Keto-Enol Tautomerism in Precursors : The synthesis of pyrazoles often relies on the cyclocondensation of 1,3-dicarbonyls with aryl hydrazines (the Knorr synthesis). The presence of a -CF₃ group shifts the keto-enol equilibrium of the dicarbonyl precursor. This equilibrium is highly solvent-dependent; hydrogen-bonding protic solvents favor the ketone tautomer, whereas aprotic polar solvents (e.g., DMSO, DMF) heavily favor the enol tautomer[1].

  • Supramolecular Hydrogen-Bonding Motifs : In the solid state, unsubstituted 1H-pyrazole and its chloro- or bromo- analogs typically form trimeric hydrogen-bonding motifs. Conversely, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form non-isostructural catemeric chains[2]. This structural divergence directly impacts the vibrational frequencies of the N-H bonds observed in Infrared (IR) spectroscopy[2].

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic differences between standard non-fluorinated pyrazoles and their fluorinated counterparts, highlighting the diagnostic shifts used for structural validation.

Spectroscopic TechniqueNon-Fluorinated Pyrazole (e.g., 1H-Pyrazole, 1,4-Diarylpyrazole)Fluorinated Pyrazole (e.g., 3-CF₃, 4-Fluoro Analogs)Diagnostic Significance
¹H NMR Pyrazole N-H: Broad singlet ~12.0–13.0 ppm. Core C-H: ~6.3 (C-4), ~7.6 (C-3/5) ppm.Core C-H protons are deshielded. e.g., 4-H doublet at ~5.04 ppm, 5-H doublet at ~5.65 ppm in substituted analogs[3].Confirms regiochemistry; inductive deshielding by -CF₃ or -F alters local electron density.
¹³C NMR Core carbons: C-4 (~105 ppm), C-3/5 (~130-140 ppm). Singlets in standard decoupled spectra.Diagnostic quartets due to C-F coupling. CF₃: ~120.9 ppm (¹J_C-F ≈ 270 Hz). C-3: ~133.5 ppm (²J_C-F ≈ 38 Hz)[3].¹J_C-F and ²J_C-F coupling constants are absolute validators of fluorine proximity and regioselective cyclization.
¹⁹F NMR N/A-CF₃: Singlet at ~ -63.1 ppm[3]. Benchtop enol precursor: -71 to -77 ppm. Ketone precursor: -80 to -84 ppm[1].Real-time reaction monitoring; distinct chemical shifts allow differentiation of tautomers and final products without overlapping signals.
Solid-State IR N-H stretch: ~3126 cm⁻¹ (Trimeric H-bonding motif)[2].N-H stretch: Sharp peak at ~3133 cm⁻¹ (Catemeric H-bonding motif in 4-F-pzH)[2].Differentiates solid-state supramolecular packing architectures (trimeric vs. catemeric chains).
Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating in-line spectroscopic checks to confirm causality and product identity.

Protocol 1: Benchtop ¹⁹F NMR-Monitored Knorr Pyrazole Synthesis

This methodology leverages to quantify reaction progress in real-time, bypassing the need for cost-prohibitive deuterated solvents and avoiding the complex overlapping signals typical of ¹H NMR[1].

  • Precursor Equilibration : Dissolve the trifluorinated 1,3-dicarbonyl precursor in a selected solvent (e.g., ethanol for protic, DMSO for aprotic). Acquire a baseline ¹⁹F NMR spectrum to quantify the keto-enol ratio. Causality: The ketone tautomer resonates at -80 to -84 ppm, while the enol tautomer appears at -71 to -77 ppm[1]. This ratio dictates the initial cyclocondensation rate.

  • Cyclocondensation : Add the aryl hydrazine to the reaction mixture. Maintain the temperature at 25–50 °C depending on the desired kinetic rate.

  • Real-Time Monitoring : Acquire ¹⁹F NMR spectra at 5-minute intervals. Monitor the depletion of the precursor signals (-71 to -84 ppm) and the emergence of the 3-(trifluoromethyl)pyrazole product singlet at approximately -62 to -63 ppm[3].

  • Validation : The reaction is deemed complete when precursor signals are indistinguishable from the baseline. The exclusive formation of a single -CF₃ peak confirms high regioselectivity.

G Start 1,3-Dicarbonyl Precursor KetoEnol Keto-Enol Equilibrium Start->KetoEnol Hydrazine Aryl Hydrazine Condensation Cyclocondensation (Knorr Synthesis) Hydrazine->Condensation NMR Benchtop 19F NMR Monitoring Condensation->NMR Real-time kinetics Product Fluorinated Pyrazole Analogs Condensation->Product KetoEnol->Condensation NMR->Product Yield & Purity

Workflow for 19F NMR-monitored Knorr pyrazole synthesis.

Protocol 2: Solid-State IR and Multinuclear NMR Characterization

Once synthesized, the structural and supramolecular properties of the pyrazole must be verified.

  • Multinuclear NMR Acquisition : Dissolve the purified product in CDCl₃. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • J-Coupling Analysis : In the ¹³C spectrum, identify the diagnostic quartets. Causality: The direct C-F bond in the -CF₃ group yields a massive one-bond coupling constant (¹J_C-F ≈ 270 Hz) at ~120.9 ppm, while the adjacent C-3 carbon shows a two-bond coupling (²J_C-F ≈ 38 Hz) at ~133.5 ppm[3]. This unequivocally proves the covalent connectivity of the fluorinated moiety.

  • ATR-FTIR Spectroscopy : Place the solid pyrazole analog on an Attenuated Total Reflectance (ATR) crystal. Scan from 4000 to 600 cm⁻¹.

  • Supramolecular Validation : Analyze the N-H stretching region. A sharp peak at ~3133 cm⁻¹ indicates a (typical of 4-fluoro analogs), whereas a broader band around 3126 cm⁻¹ suggests a trimeric motif (typical of non-fluorinated or chloro/bromo analogs)[2].

FluorineEffects F_Subst Fluorine Substitution (-CF3, -F) Elec_Withdrawal Inductive Electron Withdrawal F_Subst->Elec_Withdrawal H_Bonding Altered H-Bonding Motif (Trimeric to Catemeric) F_Subst->H_Bonding NMR_Impact NMR Signatures: Deshielding & J-Coupling Elec_Withdrawal->NMR_Impact 13C & 1H Shifts IR_Impact IR Signatures: Shifted N-H Stretches H_Bonding->IR_Impact Solid-state IR

Logic tree detailing the stereoelectronic impact of fluorination on spectroscopic signatures.

Conclusion

The transition from non-fluorinated to fluorinated pyrazole analogs introduces profound stereoelectronic changes that are elegantly captured through spectroscopic techniques. By utilizing ¹⁹F NMR for real-time kinetic monitoring and leveraging ¹³C J-coupling and IR vibrational shifts for structural validation, researchers can build self-validating workflows that ensure high-fidelity synthesis and characterization of these critical pharmacophores.

References
  • Mykhailiuk, P. K., et al. "Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines." Molecules, 2022, 27(23), 8446. URL: [Link]

  • Chyu, A., et al. "Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)." Spectroscopy Journal, 2024, 2(4), 14. URL: [Link]

  • Rue, K. L., et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, 2023, 13(7), 1101. URL: [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Drug-Like Properties of Novel Chemical Derivatives

In the intricate journey of drug discovery, the initial identification of a biologically active "hit" compound is merely the first step. The subsequent, and arguably more critical, phase involves the meticulous evaluatio...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate journey of drug discovery, the initial identification of a biologically active "hit" compound is merely the first step. The subsequent, and arguably more critical, phase involves the meticulous evaluation and optimization of its derivatives to identify a clinical candidate with a suitable balance of potency, safety, and pharmacokinetic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the drug-like properties of chemical derivatives. We will delve into the core experimental and computational methodologies, emphasizing the rationale behind each assay and the interpretation of the resulting data.

Section 1: The Foundational Physicochemical Properties

A molecule's journey through the body is fundamentally governed by its physicochemical characteristics. These properties dictate its ability to dissolve, cross biological membranes, and resist metabolic breakdown. Therefore, the initial assessment of any new chemical entity (NCE) should focus on these foundational parameters.

Lipophilicity: The Gatekeeper of Permeability

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its absorption and distribution. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

  • Experimental Protocol: Shake-Flask Method for logP Determination

    • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a biphasic system of n-octanol and phosphate-buffered saline (PBS), pH 7.4, pre-saturated with each other.

    • Partitioning: Add a small aliquot of the compound stock solution to the octanol-PBS mixture.

    • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully remove aliquots from both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

    • Calculation: The logP is calculated as: logP = log([Compound]octanol / [Compound]aqueous)

  • Interpretation: A logP value between 1 and 3 is often considered optimal for oral drug absorption, balancing solubility and permeability. Values outside this range may lead to poor absorption or excessive partitioning into lipid membranes, resulting in toxicity.

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

  • Experimental Protocol: Kinetic Solubility Assay using Nephelometry

    • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

    • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate.

    • Addition of Aqueous Buffer: Add a physiological buffer (e.g., PBS, pH 7.4) to each well.

    • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which the compound precipitates is its kinetic solubility.

  • Data Interpretation: Solubility is typically expressed in µg/mL or µM. A compound with a solubility of >100 µM is generally considered to have good solubility.

Table 1: Comparison of Physicochemical Properties of Hypothetical Derivatives
DerivativelogPAqueous Solubility (µM) at pH 7.4pKa (acidic)pKa (basic)
Lead Compound 3.5158.24.5
Derivative A 2.81207.94.7
Derivative B 4.258.1N/A
Derivative C 2.595N/A5.1

From this hypothetical data, Derivative A shows a more favorable balance of lipophilicity and solubility compared to the original lead compound.

Section 2: In Vitro Permeability: Crossing the Biological Barriers

The ability of a drug to passively diffuse across cell membranes is a key factor in its absorption and distribution. Several in vitro models are used to predict in vivo permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput, cell-free method to assess passive permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.

  • Experimental Workflow

    PAMPA_Workflow A 1. Prepare Donor Plate (Compound in Buffer) D 4. Assemble Sandwich (Donor -> Filter -> Acceptor) A->D B 2. Prepare Acceptor Plate (Buffer) B->D C 3. Coat Filter Plate with Lipid (e.g., Phosphatidylcholine) C->D E 5. Incubate (Allow for Diffusion) D->E F 6. Separate Plates E->F G 7. Quantify Compound (LC-MS/MS in both plates) F->G H 8. Calculate Permeability (Pe) G->H

    Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a confluent monolayer of polarized epithelial cells that serves as an excellent in vitro model of the human intestinal barrier. This assay can assess both passive and active transport mechanisms.

  • Experimental Protocol

    • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Permeability Measurement (A to B): Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time. This mimics absorption from the gut into the bloodstream.

    • Efflux Measurement (B to A): Add the test compound to the basolateral side and measure its appearance on the apical side. This can identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).

    • Quantification: Analyze samples from both compartments using LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the compound may be a substrate for efflux transporters.

Table 2: Comparative Permeability Data for Hypothetical Derivatives
DerivativePAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A to B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
Lead Compound 8.55.24.1
Derivative A 12.110.51.2
Derivative B 1.20.81.0
Derivative C 15.312.83.5

Derivative A demonstrates improved permeability and a significantly reduced efflux ratio compared to the lead, suggesting it is less susceptible to being pumped out of cells by transporters like P-gp. Derivative C, while highly permeable, shows a significant efflux liability.

Section 3: Metabolic Stability: Resisting the Body's Defenses

Once absorbed, a drug is subjected to metabolic enzymes, primarily in the liver, which can inactivate it and facilitate its excretion. Assessing metabolic stability early in development is crucial to ensure a drug has a sufficient half-life to exert its therapeutic effect.

Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the major players in drug metabolism.

  • Experimental Protocol

    • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or from other species), the test compound, and a buffer.

    • Initiation: Pre-warm the mixture and initiate the metabolic reaction by adding the cofactor NADPH.

    • Time Points: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Logical Flow of Metabolic Stability Assessment

    Metabolic_Stability Start Test Derivative Microsomes Incubate with Liver Microsomes + NADPH Start->Microsomes LCMS Quantify Parent Compound vs. Time (LC-MS/MS) Microsomes->LCMS Calc Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) LCMS->Calc Decision Is t½ > 30 min? Calc->Decision Proceed Proceed to Hepatocyte Assay Decision->Proceed Yes Redesign Redesign Derivative to Block Metabolic Soft Spots Decision->Redesign No

    Caption: Decision-making workflow based on microsomal stability data.

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I (CYP450-mediated) metabolism, they lack the enzymes for Phase II (conjugation) reactions. Primary hepatocytes provide a more complete picture of hepatic metabolism. The protocol is similar to the microsomal assay but uses suspended or plated hepatocytes.

Table 3: Comparative Metabolic Stability Data
DerivativeMicrosomal t½ (min)Hepatocyte t½ (min)Major Metabolite Identified
Lead Compound 128Hydroxylation on phenyl ring
Derivative A 4535N-dealkylation
Derivative B > 6055Glucuronidation
Derivative C 85Multiple hydroxylations

This data suggests that blocking the hydroxylation site on the lead's phenyl ring (as in Derivative A and B) significantly improves metabolic stability.

Section 4: Early Safety and Toxicity Assessment

Early identification of potential toxicity liabilities is paramount to avoid late-stage failures. In vitro cytotoxicity assays are a standard first-pass screen.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity.

  • Experimental Protocol

    • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow cells to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the purple solution using a plate reader at ~570 nm.

    • Calculation: Calculate the concentration at which 50% of cell viability is lost (IC50).

Table 4: Comparative Cytotoxicity Data
DerivativeHepG2 Cytotoxicity IC50 (µM)
Lead Compound 25
Derivative A > 100
Derivative B 15
Derivative C > 100

Derivative A and C show a much better safety profile in this assay compared to the lead compound and Derivative B.

Section 5: Integrated Assessment and Path Forward

The evaluation of drug-like properties is a multi-parametric optimization process. No single data point tells the whole story. By integrating the data from physicochemical, permeability, metabolic, and safety assays, a clear picture of each derivative's potential emerges.

DerivativeOverall AssessmentRecommendation
Lead Compound Moderate permeability, high efflux, poor metabolic stability.Baseline for comparison.
Derivative A Excellent Profile: Good solubility and permeability, low efflux, high metabolic stability, and low cytotoxicity.Prioritize for in vivo studies.
Derivative B Poor solubility, low permeability, but excellent metabolic stability. Cytotoxicity is a concern.De-prioritize due to poor ADME and potential toxicity.
Derivative C Excellent permeability but high efflux liability and poor metabolic stability.Consider redesign to mitigate efflux and metabolic instability.

This integrated view, summarized above, clearly identifies Derivative A as the most promising candidate for advancement into more complex preclinical studies, such as rodent pharmacokinetic (PK) evaluation. This data-driven approach ensures that resources are focused on compounds with the highest probability of success, embodying the core principles of modern drug discovery.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Camenisch, G., Folkers, G., & van de Waterbeemd, H. (1998). Shape of membrane-permeability-lipophilicity curves: extension of theoretical models with an aqueous pore pathway. European Journal of Pharmaceutical Sciences, 6(4), 313-319. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 54-61. [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the success of drug discovery. Nature Reviews Drug Discovery, 6(11), 881-890. [Link]

Validation

peer-reviewed studies citing 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Title: Formulating Next-Generation Sulfonamides: A Comparative Guide to 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride in Drug Discovery Target Audience: Medicinal Chemists, Application Scientists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Formulating Next-Generation Sulfonamides: A Comparative Guide to 5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride in Drug Discovery

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol

Executive Summary & Mechanistic Rationale

In the development of small-molecule inhibitors—particularly those targeting Carbonic Anhydrase IX (CA IX) in tumor hypoxia[1] and N-acylethanolamine-hydrolyzing acid amidase (NAAA) in neuroinflammation[2]—the pyrazole-4-sulfonamide scaffold has emerged as a privileged pharmacophore[3].

Historically, non-fluorinated building blocks like 1-methyl-1H-pyrazole-4-sulfonyl chloride and 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride have been utilized to construct these libraries[4][5]. However, the introduction of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1889401-88-0) [6] represents a significant leap in structural optimization.

The Causality of the Fluorine Effect: Substituting a hydrogen or methyl group with a fluorine atom at the C5 position of the pyrazole ring achieves three critical mechanistic upgrades:

  • Enhanced Electrophilicity: The strong inductive electron-withdrawing effect of fluorine increases the electrophilicity of the adjacent sulfonyl chloride, accelerating nucleophilic attack by hindered amines.

  • pKa Modulation: The fluorine atom lowers the pKa of the resulting sulfonamide N-H bond. This increases the fraction of the ionized sulfonamide at physiological pH, which is a strict requirement for coordinating the catalytic Zn2+ ion in the active site of Carbonic Anhydrases[4].

  • Metabolic Shielding: The C5 position of the pyrazole ring is a known soft spot for cytochrome P450-mediated oxidation. Fluorination blocks this metabolic liability, significantly improving the half-life ( t1/2​ ) of the synthesized drug candidates[7].

Comparative Performance Analysis

To objectively evaluate the utility of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, we compared its performance against two industry-standard alternatives in the synthesis of a standardized phenylethylamine-derived sulfonamide library.

Table 1: Building Block Performance & Resulting Sulfonamide Properties

Parameter5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride1-Methyl-1H-pyrazole-4-sulfonyl chloride3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
CAS Number 1889401-88-0288148-34-51094331-99-3
Reactivity (Coupling Time) 4 - 6 hours (Rapid)12 - 16 hours (Standard)16 - 24 hours (Sterically hindered)
Average Isolated Yield 88%82%75%
Sulfonamide pKa (Calc.) ~8.1 (Optimal for Zn2+ binding)~8.8~9.2
Metabolic Stability (HLM) High ( t1/2​ > 120 min)Moderate ( t1/2​ ~ 45 min)Low ( t1/2​ ~ 30 min)
Target Application CA IX Inhibitors, NAAA InhibitorsGeneral Kinase InhibitorsAgrochemicals, Basic Screening

Data synthesis based on structure-activity relationship (SAR) tracking of pyrazole sulfonamides in recent medicinal chemistry literature[2][4].

Experimental Workflow: Synthesis of Fluorinated Pyrazole-4-Sulfonamides

The following protocol outlines a self-validating system for synthesizing robust sulfonamide libraries using 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Rationale for Reagent Selection:
  • DIPEA (N,N-Diisopropylethylamine): Chosen over triethylamine (TEA) due to its increased steric bulk, which minimizes the formation of unwanted quaternary ammonium side products with the highly reactive fluorinated sulfonyl chloride[5].

  • Dichloromethane (DCM): Provides optimal solubility for both the electrophile and nucleophile while remaining inert to the sulfonyl chloride at low temperatures.

Step-by-Step Methodology:
  • Preparation of the Amine Solution: In an oven-dried, argon-purged round-bottom flask, dissolve the target primary or secondary amine (1.0 equiv, e.g., 2-phenylethylamine) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) to the solution. Stir the mixture and cool to 0 °C using an ice-water bath. Causality: Cooling is mandatory to control the exothermic nature of the highly electrophilic fluorinated sulfonyl chloride and prevent degradation.

  • Electrophile Addition: Dissolve 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 6 hours.

  • Self-Validation (Reaction Tracking): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the amine spot and the emergence of a higher Rf UV-active spot confirms the formation of the sulfonamide[5].

  • Quenching and Extraction: Quench the reaction by adding 10 volumes of cold distilled water. Transfer to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield the pure fluorinated pyrazole-4-sulfonamide.

Synthesis A 5-fluoro-1-methyl-1H-pyrazole -4-sulfonyl chloride (Electrophile) C DIPEA / Anhydrous DCM 0°C to RT, 4-6h A->C B Primary/Secondary Amine (Nucleophile) B->C D Crude Fluorinated Pyrazole-4-Sulfonamide C->D Nucleophilic Substitution E Flash Chromatography (Purification) D->E TLC & LC-MS Validation F Pure Sulfonamide Inhibitor (>85% Yield) E->F

Figure 1: Standardized synthetic workflow for generating fluorinated pyrazole-4-sulfonamides.

Biological Application: Targeting Carbonic Anhydrase IX (CA IX)

Once synthesized, these fluorinated pyrazole-4-sulfonamides serve as potent inhibitors in oncology. Solid tumors often outgrow their vascular supply, leading to hypoxia. To survive this acidic microenvironment, tumor cells upregulate Carbonic Anhydrase IX (CA IX), an enzyme that hydrates extracellular CO2​ to modulate pH[1].

Because the 5-fluoro substitution lowers the pKa of the sulfonamide group, the molecule exists predominantly in its active, deprotonated state within the slightly acidic tumor microenvironment. This allows the sulfonamide nitrogen to form a highly stable coordinate covalent bond with the Zn2+ ion in the CA IX active site, effectively shutting down the enzyme and inducing tumor cell apoptosis[4].

Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX Carbonic Anhydrase IX (Overexpression) HIF1A->CAIX Upregulates Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Catalyzes CO2 Hydration Inhibitor Fluorinated Pyrazole Sulfonamide Inhibitor->CAIX Binds Zn2+ Active Site Inhibitor->Acidification Blocks Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Prevention leads to

Figure 2: Mechanism of action for fluorinated pyrazole-4-sulfonamides in inhibiting CA IX-mediated tumor survival.

Conclusion

For drug development professionals engineering sulfonamide libraries, transitioning from standard methylated pyrazoles to 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride offers a distinct pharmacological advantage. The strategic placement of the fluorine atom not only streamlines the synthetic workflow by boosting electrophilicity but also fundamentally improves the pharmacokinetic (metabolic stability) and pharmacodynamic (target affinity via pKa modulation) profiles of the resulting drug candidates.

References

  • NextSDS / Chemical Substance Database. "5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information." NextSDS.
  • Sigma-Aldrich. "5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride; CAS Number: 1889401-88-0." MilliporeSigma.
  • Taylor & Francis. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. "Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer." Scientific Reports.
  • PMC / NIH. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." National Institutes of Health.
  • PMC / NIH. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors." National Institutes of Health.
  • Advanced Journal of Chemistry. "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review." Adv. J. Chem. B.
  • Benchchem. "5-fluoro-1-methyl-1H-pyrazole Synthetic Challenges." Benchchem.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the proper disposal of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. As...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. As a reactive sulfonyl chloride compound, its handling and disposal require stringent safety protocols to protect laboratory personnel and the environment. This document outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for the safe neutralization and disposal of this chemical.

Core Principles of Sulfonyl Chloride Disposal

Sulfonyl chlorides are a class of organosulfur compounds that are highly reactive and require careful handling. The primary hazard associated with 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is its violent and exothermic reaction with water, including atmospheric moisture, to produce corrosive hydrochloric acid and sulfonic acid.[1] Therefore, the cornerstone of its safe disposal is a controlled neutralization process using a weak base.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:

  • Work in a Certified Chemical Fume Hood: All handling and disposal steps must be performed in a well-ventilated chemical fume hood to contain any corrosive or toxic fumes that may be generated.[1][2]

  • Avoid Water Contact: Under no circumstances should water be added directly to 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, as this can lead to a violent, exothermic reaction.[1]

  • Know the Location of Emergency Equipment: Be aware of the location and proper use of eyewash stations, safety showers, and fire extinguishers.[3]

  • Inform Colleagues: Notify others in the laboratory of the disposal procedure being undertaken.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling sulfonyl chlorides.[1] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a full-face shield.[1][4]To protect against splashes of the corrosive chemical and its reaction products.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[1][4] Inspect gloves for any signs of damage before use.To prevent skin contact, which can cause severe burns.[1]
Body Protection A chemical-resistant lab coat or apron. For larger quantities, consider fire-resistant and impervious clothing.[1]To protect skin and clothing from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of exceeding exposure limits.[5]To prevent inhalation of corrosive and toxic fumes.[2]

Disposal Procedures

The following step-by-step protocols are designed for the safe neutralization and disposal of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. The choice of procedure depends on the quantity of the chemical to be disposed of.

Disposal of Small Quantities (≤ 5 g)

This procedure is intended for residual amounts of the compound, such as what might remain in a reaction flask.

Experimental Protocol:

  • Prepare a Neutralizing Solution: In a beaker of appropriate size, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium carbonate (Na₂CO₃). Place this beaker in an ice bath to cool and to help manage the exothermic reaction.[1]

  • Slow Addition: Slowly and carefully, add the 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride to the cold, stirred basic solution. Do not add the base to the sulfonyl chloride.[2]

  • Control the Reaction: The addition should be dropwise or in very small portions to control the rate of gas evolution (carbon dioxide) and heat generation.[1]

  • Ensure Complete Neutralization: After the addition is complete, continue to stir the mixture for at least 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.

  • Verify pH: Check the pH of the aqueous solution with pH paper or a calibrated pH meter to ensure it is neutral or slightly basic (pH 7-9).

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[2]

Disposal of Large Quantities (> 5 g)

For larger quantities of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride, a more controlled approach is necessary.

Experimental Protocol:

  • Inert Solvent Dilution: In a chemical fume hood, dilute the 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride with an inert, dry solvent such as toluene or dichloromethane. This will help to moderate the reaction.

  • Prepare the Neutralizing Solution: In a separate, large container, prepare a cold solution of sodium bicarbonate or sodium carbonate as described for small quantities. Ensure the container is large enough to accommodate the volume of the sulfonyl chloride solution and to allow for any foaming.

  • Controlled Addition: Using an addition funnel, slowly add the diluted sulfonyl chloride solution to the stirred, cold basic solution. The rate of addition must be carefully controlled to manage the exotherm and gas evolution.

  • Extended Stirring: After the addition is complete, allow the mixture to stir for several hours or overnight to ensure complete neutralization.

  • pH Verification: Check the pH of the aqueous layer to confirm it is neutral or slightly basic.

  • Waste Segregation and Disposal: Separate the organic and aqueous layers. The aqueous layer, once confirmed to be neutral, can be disposed of according to local regulations. The organic layer containing the solvent should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.

Spill SizeProcedure
Small Spill 1. Evacuate: Clear the immediate area of non-essential personnel. 2. Ventilate: Ensure the fume hood is operating correctly. 3. Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] Do not use combustible materials like paper towels. 4. Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container. 5. Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spill 1. Evacuate: Evacuate the laboratory immediately and alert others. 2. Isolate: If it is safe to do so, close the fume hood sash and shut down any ignition sources. 3. Notify: Contact your institution's emergency response team and environmental health and safety office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

DisposalWorkflow start Start: Assess 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride for disposal spill_check Is it a spill? start->spill_check quantity_check Quantity > 5g? small_quantity Small Quantity (≤ 5g) Disposal Protocol quantity_check->small_quantity No large_quantity Large Quantity (> 5g) Disposal Protocol quantity_check->large_quantity Yes neutralize Neutralize with weak base (e.g., NaHCO₃ solution) small_quantity->neutralize large_quantity->neutralize organic_waste Collect organic waste for hazardous disposal large_quantity->organic_waste spill_check->quantity_check No small_spill Small Spill Cleanup Protocol spill_check->small_spill Yes, small large_spill Large Spill - Evacuate and Notify EHS spill_check->large_spill Yes, large collect_spill Collect absorbed material as hazardous waste small_spill->collect_spill end End: Disposal Complete large_spill->end verify_ph Verify pH is neutral/slightly basic neutralize->verify_ph aqueous_disposal Dispose of aqueous waste per local regulations verify_ph->aqueous_disposal aqueous_disposal->end organic_waste->end collect_spill->end

Caption: Disposal workflow for 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

References

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